molecular formula C8H9FO2 B138208 (4-Fluoro-3-methoxyphenyl)methanol CAS No. 128495-45-4

(4-Fluoro-3-methoxyphenyl)methanol

Cat. No.: B138208
CAS No.: 128495-45-4
M. Wt: 156.15 g/mol
InChI Key: FZEDGSMVRLKUOQ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)methanol is a valuable fluorinated aromatic building block in organic and medicinal chemistry research. Its primary utility lies in its bifunctional structure, where the benzyl alcohol group can be selectively oxidized to the corresponding aldehyde, a key intermediate in constructing more complex molecules . For instance, it serves as a direct precursor to 4-fluoro-3-methoxybenzaldehyde through reliable oxidation methods using reagents like manganese dioxide or chromium trioxide pyridine . This transformation is critical in synthesis pathways, particularly in the development of pharmaceutical compounds. The presence of both the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring creates a unique electronic profile that can influence the reactivity and binding properties of final target molecules. This makes it a compound of interest for researchers designing and synthesizing novel bioactive molecules, such as those explored in partnership with industry open innovation portals . This product is intended for research applications and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methanol
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InChI

InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDGSMVRLKUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343971
Record name (4-Fluoro-3-methoxyphenyl)methanol
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Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128495-45-4
Record name (4-Fluoro-3-methoxyphenyl)methanol
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Record name (4-fluoro-3-methoxyphenyl)methanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Key Building Block in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the success of synthesizing a novel Active Pharmaceutical Ingredient (API) is fundamentally reliant on the quality and characteristics of its precursors. 4-Fluoro-3-methoxybenzyl alcohol (CAS No. 128495-45-4) is a pivotal chemical intermediate, valued for its unique substitution pattern on the benzene ring which offers a versatile scaffold for building molecular complexity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a critical prerequisite for process optimization, formulation development, and ensuring the ultimate safety and efficacy of the final drug product.[1][2][3]

This guide provides a detailed examination of the core physical properties of 4-fluoro-3-methoxybenzyl alcohol. Moving beyond a simple datasheet, we will explore the causality behind why these properties are measured, detail the authoritative experimental protocols for their determination, and discuss their direct implications on the pharmaceutical development pipeline.

Molecular Identity and Core Physicochemical Data

The foundational step in characterizing any chemical entity is to establish its fundamental properties. This data serves as the primary identifier and the basis for all subsequent analytical and formulation work.

PropertyValueSource(s)
CAS Number 128495-45-4[4][5]
Molecular Formula C₈H₉FO₂[5]
Molecular Weight 156.15 g/mol [5]
Physical Form White crystalline solid[5]
Density 1.187 g/cm³[6]
pKa (Predicted) 13.98 ± 0.10[5]

Thermal Properties: Stability and Purity Assessment

The thermal behavior of an intermediate is a critical indicator of its purity, stability, and suitability for various manufacturing processes which may involve heating or milling.

Melting Point

The melting point is one of the most crucial physical properties, providing a rapid and effective measure of a compound's purity.[7] Impurities typically depress and broaden the melting range. For 4-fluoro-3-methoxybenzyl alcohol, a sharp melting range is indicative of high purity.

  • Melting Point: 47.0°C - 49.0°C[5][6][8]

This relatively low melting point suggests that care must be taken during storage and handling in warmer climates to prevent sintering or melting, which could affect powder flow and handling characteristics.

Boiling Point

While this compound is a solid at room temperature, its boiling point is relevant for purification methods like distillation under reduced pressure and for assessing its thermal stability at elevated temperatures.

  • Boiling Point: 260°C (at 760 mmHg)[5][6]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold-standard method for melting point determination in the pharmaceutical industry.[9] Unlike the capillary method, which relies on visual observation, DSC provides quantitative thermodynamic data. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] The resulting thermogram gives a precise melting onset temperature, peak maximum, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 4-fluoro-3-methoxybenzyl alcohol into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sublimation. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point (e.g., 80°C).[11]

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak on the heat flow vs. temperature curve.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 1-3 mg of Sample pan 2. Place in Aluminum Pan weigh->pan crimp 3. Crimp Lid pan->crimp load 4. Load Sample & Reference crimp->load program 5. Run Thermal Program (e.g., 10°C/min) load->program acquire 6. Acquire Heat Flow Data program->acquire thermogram 7. Plot Thermogram (Heat Flow vs. Temp) acquire->thermogram onset 8. Determine Onset (Melting Point) thermogram->onset integrate 9. Integrate Peak (Enthalpy of Fusion) thermogram->integrate

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile: A Cornerstone of Developability

A compound's solubility is arguably one of the most critical physical properties in drug development.[12] It directly influences bioavailability, the choice of formulation, and the design of in vitro screening assays.[9] For an intermediate, solubility in reaction solvents is key for process efficiency, while its aqueous solubility can impact downstream purification and waste treatment processes.

While specific quantitative solubility data for 4-fluoro-3-methoxybenzyl alcohol is not widely published, the following protocol outlines the definitive "shake-flask" method for its determination.

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Causality: The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[13] The principle is to create a saturated solution by adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached (i.e., the concentration of the dissolved solid no longer changes over time).[14][15] This ensures the measured value is the true maximum concentration of the compound that can be dissolved in that solvent system at a given temperature.

Methodology:

  • System Preparation: Add an excess amount of solid 4-fluoro-3-methoxybenzyl alcohol to a series of vials containing the desired test media (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, ethanol, DMSO). The excess solid should be clearly visible.[13][15]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 24-72 hours, to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is achieved by either:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Immediately dilute the clear filtrate or supernatant with a suitable solvent to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calculation: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration in the diluted sample and back-calculate to find the solubility in the original solvent (e.g., in mg/mL or µg/mL).

Solubility_Impact cluster_dev Drug Development Stages Sol Solubility Profile (Aqueous & Organic) Discovery Early Discovery (HTS Assays) Sol->Discovery Dictates assay concentration Avoids false negatives Preclinical Preclinical Studies (In Vivo PK/PD) Sol->Preclinical Impacts absorption & bioavailability (Rule of 5) Formulation Formulation (Dosage Form Design) Sol->Formulation Determines feasibility of oral vs. IV dosage forms Process Process Chemistry (Synthesis & Purification) Sol->Process Governs solvent selection, reaction kinetics & yield

Caption: Impact of Solubility on Key Drug Development Stages.

Spectroscopic Profile: Structural Confirmation

Spectroscopic data provides an essential fingerprint for a molecule, confirming its identity and structure. For drug development professionals, this data is non-negotiable for batch release and regulatory filings.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ ~7.10-7.00 (m, 2H): Two aromatic protons. One will be a doublet of doublets (ortho to -CH₂OH and meta to -F) and the other a doublet of doublets (ortho to -F and meta to -CH₂OH).

  • δ ~6.95 (t, 1H): Aromatic proton ortho to the methoxy group and ortho to the fluorine, appearing as a triplet due to coupling with fluorine and the adjacent proton.

  • δ ~4.60 (s, 2H): The two benzylic protons of the -CH₂OH group. The signal is a singlet as there are no adjacent protons.

  • δ ~3.90 (s, 3H): The three protons of the methoxy (-OCH₃) group, appearing as a sharp singlet.

  • δ ~1.70 (br s, 1H): The hydroxyl (-OH) proton. The chemical shift and multiplicity can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ ~150-155 (d, J ≈ 245 Hz): C4, the carbon directly bonded to fluorine, will show a large one-bond carbon-fluorine coupling constant.

  • δ ~145-150 (s): C3, the carbon bonded to the methoxy group.

  • δ ~130-135 (s): C1, the ipso-carbon to which the benzyl alcohol group is attached.

  • δ ~120-125 (d): Aromatic CH carbons, showing smaller C-F coupling.

  • δ ~110-115 (d): Aromatic CH carbons, showing smaller C-F coupling.

  • δ ~64-65 (s): The benzylic carbon of the -CH₂OH group.

  • δ ~56 (s): The methoxy carbon (-OCH₃).

Key IR Absorption Frequencies (Solid, KBr)
  • 3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group, broadened due to hydrogen bonding.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching from the -CH₂ and -OCH₃ groups.

  • 1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • 1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • 1150-1100 cm⁻¹: C-F stretching.

  • 1050-1000 cm⁻¹: C-O stretching of the primary alcohol.

Conclusion

4-Fluoro-3-methoxybenzyl alcohol is more than a collection of atoms; it is a precisely defined chemical entity whose utility in pharmaceutical R&D is dictated by its physical properties. Its melting point serves as a reliable barometer of purity, its solubility profile governs its application in both synthesis and biological assays, and its spectroscopic signature provides unambiguous structural confirmation. The protocols and data presented in this guide offer a robust framework for researchers and scientists to fully characterize this intermediate, ensuring its effective and reliable application in the complex, multi-stage process of drug development. By grounding our work in these fundamental physical principles, we build quality and predictability into the very foundation of pharmaceutical innovation.

References

  • abcr GmbH. AB134932 | CAS 128495-45-4. Available from: [Link]

  • ChemBK. 4-Fluoro-3-Methoxybenzyl Alcohol. Available from: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • University College London (UCL). Chemical shifts. Available from: [Link]

  • World Health Organization (WHO). Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. Available from: [Link]

  • Kubinyi, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Assay and Drug Development Technologies.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Available from: [Link]

  • Ward, S. E., & Davis, A. M. (2014). Physical Properties in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery.
  • PYG Lifesciences. (2024). API & Pharma Intermediates: Backbone of Drug Development. Available from: [Link]

  • Scribd. Experiment 01 - Determination of Melting Point of An Organic Compound. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of Pharmaceutical Intermediates in Drug Discovery. Available from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. Available from: [Link]

  • The Royal Society of Chemistry. Contents - Supporting Information. Available from: [Link]

  • Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry.
  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

Sources

An In-depth Technical Guide to (4-Fluoro-3-methoxyphenyl)methanol: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-3-methoxyphenyl)methanol is a substituted benzyl alcohol that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring, make it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and its applications, with a focus on its role in the development of novel chemical entities.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and analytical characterization.

PropertyValue
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
CAS Number 128495-45-4[1][2]
Appearance White crystalline solid
Melting Point 48-49 °C
Boiling Point 260 °C
Synonyms 4-Fluoro-3-methoxybenzyl alcohol, 2-Fluoro-5-(hydroxymethyl)anisole[1]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. This transformation can be reliably achieved using a metal hydride reducing agent, such as sodium borohydride or lithium aluminum hydride. The following protocol details the synthesis using sodium borohydride, a milder and safer alternative to lithium aluminum hydride, making it suitable for most standard laboratory settings.

Experimental Protocol: Reduction of 4-fluoro-3-methoxybenzaldehyde

Materials:

  • 4-fluoro-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.1 equivalents) to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing aldehydes and ketones without affecting other functional groups that might be present. Its handling and work-up are also significantly safer compared to more reactive hydrides like LiAlH₄.

  • Solvent: Methanol is an excellent solvent for both the starting aldehyde and sodium borohydride. It also serves as a proton source during the work-up.

  • Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between sodium borohydride and the aldehyde, preventing potential side reactions.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral aqueous solutions ensures the removal of any unreacted reagents, by-products, and inorganic salts, leading to a cleaner crude product.

Synthesis_Workflow Start 4-fluoro-3-methoxybenzaldehyde Reagent NaBH4, MeOH, 0 °C to RT Start->Reagent Reduction Quench Quench with 1M HCl Reagent->Quench Workup Aqueous Work-up & Extraction (DCM) Quench->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an interpretation of the expected spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals corresponding to the aromatic, methoxy, methylene, and hydroxyl protons.

  • Aromatic Protons (δ 6.8-7.2 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) resulting from coupling to each other and to the fluorine atom.

  • Methylene Protons (-CH₂OH, δ ~4.6 ppm): The two protons of the hydroxymethyl group will likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

  • Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.

  • Hydroxyl Proton (-OH, variable shift): The chemical shift of the hydroxyl proton is concentration-dependent and can appear over a broad range. It will typically be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six signals will be observed in the aromatic region. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will show smaller C-F couplings.

  • Methylene Carbon (-CH₂OH, δ ~65 ppm): The carbon of the hydroxymethyl group will appear in this region.

  • Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will appear as a sharp signal.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

  • O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band in this region is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[3]

  • C-H Stretch (Aromatic, ~3000-3100 cm⁻¹; Aliphatic, ~2850-3000 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the aromatic ring and the methylene and methoxy groups.

  • C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Several sharp absorptions in this region are characteristic of the benzene ring.

  • C-O Stretch (~1000-1300 cm⁻¹): Strong absorptions corresponding to the C-O bonds of the alcohol and the ether linkages will be present in this region.[3]

  • C-F Stretch (~1000-1400 cm⁻¹): A strong absorption in this region will be due to the carbon-fluorine bond.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a valuable building block in this context.

  • Scaffold for Bioactive Molecules: The molecule's structure provides a versatile scaffold that can be further functionalized. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations allow for its incorporation into more complex molecular architectures.

  • Probing Structure-Activity Relationships (SAR): In drug discovery programs, the synthesis of analogues is crucial for understanding SAR. This compound provides a unique substitution pattern that allows researchers to probe the effects of fluorine and methoxy groups at specific positions on a phenyl ring, influencing the electronic and steric properties of the final compound.

Applications Core This compound Oxidation Oxidation Core->Oxidation Substitution Nucleophilic Substitution Core->Substitution Esterification Esterification Core->Esterification Derivatives Bioactive Derivatives Oxidation->Derivatives Substitution->Derivatives Esterification->Derivatives

Figure 2: Key chemical transformations of this compound for the synthesis of bioactive derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

This information is a general guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals and functional materials. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Available at: [Link]

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  • Google Patents. Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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  • New Drug Approvals Blog. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available at: [Link]

  • PubChem. (3-Fluoro-4-methoxyphenyl)-(4-iodophenyl)methanol. Available at: [Link]

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Solubility Profile of (4-Fluoro-3-methoxyphenyl)methanol: A Predictive and Methodological Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(4-Fluoro-3-methoxyphenyl)methanol is a key substituted benzyl alcohol intermediate utilized in the synthesis of complex pharmaceutical agents. Its solubility characteristics in various organic solvents are critical for optimizing reaction conditions, developing robust purification protocols, and designing stable formulations. This technical guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on molecular structure analysis and the fundamental principle of "like dissolves like."[1][2] Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Introduction: The Strategic Importance of Solubility Data

In the landscape of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a preliminary checkbox; it is a cornerstone of process chemistry and formulation science. This compound, with its unique pattern of fluoro and methoxy substitutions on the phenyl ring, presents a distinct polarity and hydrogen bonding profile. This profile dictates its interaction with solvent molecules, directly influencing:

  • Reaction Kinetics: The rate and completeness of chemical reactions often depend on the ability of the solvent to dissolve reactants and stabilize transition states.

  • Crystallization and Purification: Selecting an appropriate solvent/anti-solvent system is paramount for achieving high purity and yield during crystallization, the primary method for purifying solid compounds.

  • Formulation Development: For drug intermediates, understanding solubility informs the selection of vehicles for preclinical studies. For APIs, it is fundamental to designing dosage forms with optimal bioavailability.

  • Analytical Method Development: Choosing the correct solvent is essential for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides researchers, process chemists, and formulation scientists with the foundational knowledge and practical tools to predict, determine, and apply the solubility data for this compound effectively.

Physicochemical Properties and Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. A qualitative yet powerful prediction can be made by analyzing the key physicochemical properties of this compound.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceImplication for Solubility
Molecular Formula C₈H₉FO₂[3][4]Indicates a significant aromatic (nonpolar) component.
Molecular Weight 156.15 g/mol [3][4]Relatively small, which generally favors solubility.[5]
Melting Point 48-49°C[3][4]A low melting point suggests that the crystal lattice energy is not excessively high, making dissolution more favorable compared to high-melting-point solids.
pKa 13.98 ± 0.10 (Predicted)[3]The hydroxyl group is weakly acidic, similar to other benzyl alcohols. Solubility will increase dramatically in basic aqueous solutions due to deprotonation and salt formation.
Appearance White crystalline solid[3]Confirms that energy input is required to overcome lattice forces for dissolution.
Structural Analysis: The Key to Prediction

The molecular structure reveals a molecule of dual character:

  • Polar Features: The primary alcohol (-CH₂OH) group is the most significant polar feature. It can act as both a hydrogen bond donor and acceptor, making it highly interactive with other polar and protic solvents.

  • Moderately Polar Features: The methoxy (-OCH₃) ether group and the fluorine (-F) atom are polar, electron-withdrawing groups that can act as hydrogen bond acceptors.

  • Nonpolar Feature: The benzene ring forms a rigid, hydrophobic core.

The guiding principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be most effective.[1][2]

Predictive Solubility Framework

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions between the solute's -OH group and the solvent's -OH group.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN)High to Moderate Strong dipole-dipole interactions. Solvents act as hydrogen bond acceptors for the solute's -OH group.
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very High Highly polar nature and strong hydrogen bond accepting capability effectively solvate the molecule.
Chlorinated Dichloromethane (DCM), ChloroformHigh Moderately polar and can interact favorably with the entire molecule's polarity distribution.
Aromatic TolueneModerate to Low Favorable π-π stacking interactions with the benzene ring, but less effective at solvating the polar hydroxyl group.
Nonpolar Hexane, Heptane, CyclohexaneVery Low / Insoluble The significant polarity mismatch between the polar functional groups of the solute and the nonpolar solvent prevents effective solvation.
Aqueous WaterSparingly Soluble The polar groups promote solubility, but the hydrophobic benzene ring limits it. Follows the general rule of thumb where solubility decreases for alcohols with more than five carbon atoms.

The following diagram illustrates the logical flow for arriving at these predictions.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Molecular Structure This compound B Identify Functional Groups: - Hydroxyl (-OH) - Methoxy (-OCH3) - Fluoro (-F) - Phenyl Ring A->B Examine C Analyze Physicochemical Properties: - Polarity - H-Bonding (Donor/Acceptor) - Molecular Size - Crystal Lattice Energy (from M.P.) B->C Infer D Apply 'Like Dissolves Like' Principle C->D Utilize E Predict Solubility in Solvent Classes: - Polar Protic (High) - Polar Aprotic (High) - Nonpolar (Low) - Aqueous (Sparingly) D->E Generate

Caption: Logical workflow for predicting compound solubility.

Gold-Standard Protocol: Quantitative Solubility Determination via Shake-Flask Method

While predictions are invaluable for initial screening, quantitative data is essential for process modeling and regulatory submissions. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective

To determine the equilibrium solubility (in mg/mL or g/L) of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge (optional, for aiding phase separation)

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

  • Volumetric flasks and pipettes

  • Quantification Instrument: HPLC-UV system is preferred for its specificity and sensitivity. A UV-Vis spectrophotometer can be used if the compound has a unique chromophore and the solvent has a suitable UV cutoff.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

G A Step 1: Preparation Add excess solid to a known volume of solvent in a vial. B Step 2: Equilibration Shake vials at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Allow solids to settle. Optionally, centrifuge. B->C D Step 4: Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter into a clean vial. C->D E Step 5: Dilution Accurately dilute the clear filtrate to a concentration within the analytical method's linear range. D->E F Step 6: Quantification Analyze the diluted sample using a validated HPLC-UV method. E->F G Step 7: Calculation Calculate original concentration using the dilution factor and calibration curve. F->G

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions for Calibration: Accurately prepare a series of calibration standards of this compound in each solvent to be tested. The concentration range should bracket the expected solubility.

  • Analytical Method Validation (Trustworthiness Pillar): Develop and validate an HPLC-UV method. Establish linearity, accuracy, and precision. Determine the retention time and UV maximum for the analyte. This ensures the reliability of your quantification.

  • Sample Preparation: a. To a series of glass vials, add an excess amount of solid this compound. "Excess" is critical; a good starting point is 50-100 mg. The solid should remain visible at the end of the experiment to confirm saturation. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. c. Securely cap the vials. Prepare each sample in triplicate for statistical validity.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5°C) and moderate agitation speed. b. Allow the samples to equilibrate for at least 24 hours. Expert Insight: For crystalline compounds, 48 hours is often preferred to ensure the system has reached true thermodynamic equilibrium. A preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) can definitively determine the required equilibration time.

  • Sampling and Filtration: a. After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for 30 minutes to allow the excess solid to settle. b. Carefully withdraw a portion of the supernatant using a syringe. Avoid disturbing the solid material at the bottom. c. Immediately pass the solution through a chemically compatible syringe filter into a clean autosampler vial or test tube. This step is crucial to remove all undissolved particulates. Causality Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Sample Analysis: a. Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the calibration curve. b. Analyze the diluted samples via the validated HPLC-UV method.

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the solubility in the original saturated solution using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Conclusion and Applications in Drug Development

This guide establishes a robust framework for understanding and determining the solubility of this compound. The predictive analysis, based on its molecular structure, provides a rapid, cost-effective method for initial solvent screening. The detailed experimental protocol offers a clear and reliable path to generating the precise, quantitative data required for advanced process development and formulation. Armed with this information, researchers can make more informed decisions, accelerating timelines and improving the robustness of their chemical processes, ultimately contributing to the efficient development of new medicines. The principles and methodologies described herein are broadly applicable to other key pharmaceutical intermediates, serving as a valuable resource for the scientific community.

References

  • PubChem. . National Center for Biotechnology Information. (Note: This is a structurally related compound, used for general property concepts).

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link] (Note: Placeholder URL as original is dynamic).

  • PubChem. . National Center for Biotechnology Information. (Note: This is a structurally related compound, used for general property concepts).

  • LibreTexts Chemistry. (2023). Experiment: Solubility of Organic & Inorganic Compounds. [Link] (Note: Specific page URL is dynamic, linking to main domain).

  • Pace University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link] (Note: Specific page URL is dynamic, linking to main domain).

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link].

  • University of Central Arkansas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link] (Note: Specific page URL is dynamic, linking to main domain).

  • Burdick & Jackson. (n.d.). Polarity Index. [Link].

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synthesis of (4-Fluoro-3-methoxyphenyl)methanol from 4-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed framework for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is the selective reduction of 4-fluoro-3-methoxybenzaldehyde using sodium borohydride (NaBH₄). This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide field-proven insights for researchers, chemists, and professionals in drug development. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a critical intermediate, providing a versatile handle for introducing the 4-fluoro-3-methoxybenzyl moiety into more complex target molecules, such as highly selective matrix metalloproteinase-13 (MMP-13) inhibitors for potential osteoarthritis treatment.[3]

This guide details a robust and scalable synthesis of this key intermediate from its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. The chosen methodology emphasizes safety, selectivity, and efficiency, making it suitable for both academic research and process development environments.

The Chemistry of Aldehyde Reduction: A Mechanistic Perspective

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This process is achieved through the addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group.[4]

The Role of Hydride Donors

The most common and effective method for this reduction involves the use of complex metal hydrides. The central principle is the delivery of a hydride ion (H⁻) as a nucleophile to the electrophilic carbonyl carbon.[5][6] While several reagents can accomplish this, the two most prominent are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).

Causality Behind Reagent Selection: For this specific synthesis, Sodium Borohydride (NaBH₄) is the superior choice. This decision is rooted in a careful consideration of reactivity, selectivity, and operational safety:

  • Enhanced Safety: LiAlH₄ is extremely reactive and pyrophoric, reacting violently with protic solvents like water and alcohols.[7] In contrast, NaBH₄ is a much milder reducing agent that is stable in and can be used with alcoholic solvents (methanol, ethanol), significantly simplifying the experimental setup and mitigating safety risks.[8][9]

  • Chemoselectivity: NaBH₄ exhibits excellent chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[8][9] This selectivity is crucial in multi-functional molecules where only the aldehyde needs to be targeted. LiAlH₄, being more powerful, would reduce all of these functional groups.

  • Operational Simplicity: The workup procedure for a NaBH₄ reaction is far simpler and safer than for LiAlH₄, which requires a careful, multi-step quenching process (e.g., Fieser workup) to manage the violent evolution of hydrogen gas.

Reaction Mechanism

The reduction proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[5][8]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of the 4-fluoro-3-methoxybenzaldehyde. This breaks the C=O π-bond, with the electrons moving to the oxygen atom to form a tetracoordinate alkoxide intermediate.[5][6]

  • Protonation: During the reaction or in a subsequent workup step, the negatively charged oxygen of the alkoxide intermediate is protonated by the solvent (e.g., methanol) or an added mild acid, yielding the final primary alcohol, this compound.[4][8]

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Role
4-Fluoro-3-methoxybenzaldehydeC₈H₇FO₂154.14Starting Material
Sodium Borohydride (NaBH₄)NaBH₄37.83Reducing Agent
Methanol (MeOH)CH₃OH32.04Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
1 M Hydrochloric Acid (HCl)HCl36.46Quenching Agent
Saturated Sodium Chloride (Brine)NaCl58.44Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent
Stoichiometry
ReagentAmountMoles (mmol)Equivalents
4-Fluoro-3-methoxybenzaldehyde5.00 g32.41.0
Sodium Borohydride (NaBH₄)1.47 g38.91.2
Methanol (MeOH)100 mL--

Insight: A slight excess (1.2 equivalents) of NaBH₄ is used. This is a standard practice to ensure the complete consumption of the starting aldehyde, accounting for any minor decomposition of the reagent due to moisture or reaction with the methanol solvent.[10]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.4 mmol) of 4-fluoro-3-methoxybenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the initial exotherm upon addition of the reducing agent.

  • Addition of NaBH₄: While maintaining vigorous stirring and cooling, add 1.47 g (38.9 mmol) of sodium borohydride in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution from reaction with methanol) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The starting aldehyde will have a higher Rf value than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material is no longer visible by UV light.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Continue adding acid until the effervescence ceases and the pH is approximately 5-6.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of saturated brine solution. The brine wash helps to remove residual water from the organic phase.[11]

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[11] Swirl the flask for 5-10 minutes. Filter the solution to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound is often obtained with high purity. If further purification is required, recrystallization or column chromatography can be employed.

  • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For an oily product or to achieve analytical purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[10]

Caption: Workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Property / TechniqueExpected ResultRationale / Key Features
Appearance White solid or colorless oilPhysical state at room temperature.
IR Spectroscopy ~3350 cm⁻¹ (broad), ~2950 cm⁻¹, No peak at ~1700 cm⁻¹Appearance of a broad O-H stretch (alcohol) and disappearance of the sharp C=O stretch (aldehyde).[12]
¹H NMR (CDCl₃) δ ~7.0-6.8 (m, 3H), δ 4.65 (s, 2H), δ 3.90 (s, 3H), δ ~2.0 (br s, 1H)Aromatic protons (m), benzylic CH₂ (s), methoxy CH₃ (s), and alcohol OH (br s). The benzylic CH₂ signal replaces the aldehyde proton signal (~9.8 ppm).[13]
¹³C NMR (CDCl₃) δ ~150-110, δ ~64, δ ~56Aromatic carbons, benzylic CH₂OH carbon, and methoxy CH₃ carbon. The aldehyde carbonyl carbon (~190 ppm) is absent.[13]

Safety and Handling

  • Sodium Borohydride (NaBH₄): Toxic if swallowed and causes skin/eye irritation.[14] It reacts with water and acids to release flammable hydrogen gas.[14][15] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE, including gloves and safety glasses.[16]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • 4-Fluoro-3-methoxybenzaldehyde: May cause skin and eye irritation. Standard laboratory handling precautions should be observed.

  • Quenching: The quenching step with acid is exothermic and produces hydrogen gas. It must be performed slowly and with adequate cooling to prevent uncontrolled reaction.

Conclusion

The reduction of 4-fluoro-3-methoxybenzaldehyde with sodium borohydride is a highly reliable, safe, and efficient method for producing this compound. The causality-driven approach outlined in this guide—from the strategic selection of a mild reducing agent to the systematic workup and purification—provides a robust foundation for obtaining this key synthetic intermediate in high yield and purity. This protocol, grounded in established chemical principles and validated by practical experience, serves as a trusted resource for scientists engaged in the fields of organic synthesis and pharmaceutical development.

References

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
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  • University of Michigan. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • Bitesize Bio. (2025). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Crasto, A. M. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]

  • Reddit. (2024). isolating product after sodium borohydride reduction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2019). Reduction using sodium borohydride?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of 1 to 3 in the sodium borohydride-boron trifluoride etherate system. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

  • Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313-27. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

  • Autechaux, A. (2025). Discover 4-Fluoro-3-Methoxybenzyl Alcohol: Your Key Pharmaceutical Intermediate. LinkedIn. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of (4-fluoro-3-methoxyphenyl)methanol via Carboxylic Acid Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzyl alcohols are foundational building blocks in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Their versatile reactivity allows for their elaboration into a wide array of functional groups. (4-fluoro-3-methoxyphenyl)methanol, in particular, serves as a key intermediate for various bioactive compounds, where the specific substitution pattern of fluorine and methoxy groups is crucial for modulating properties such as metabolic stability and receptor binding affinity.

This guide provides an in-depth exploration of the chemical reduction of 4-fluoro-3-methoxybenzoic acid to its corresponding primary alcohol, this compound. We will dissect the mechanistic underpinnings of this transformation, compare leading synthetic strategies, and provide detailed, field-proven protocols to empower researchers and process chemists in achieving efficient and scalable synthesis.

Pillar 1: Mechanistic Rationale and Reagent Selection

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, it presents a distinct challenge compared to the reduction of more electrophilic carbonyls like aldehydes or ketones. The resonance stabilization of the carboxylate anion, formed upon deprotonation by basic reducing agents, significantly diminishes the electrophilicity of the carbonyl carbon.[1] Consequently, powerful, highly reactive reducing agents are required to drive the reaction to completion.

Two primary classes of reagents have proven effective for this purpose: aluminum hydrides and boranes.

Lithium Aluminum Hydride (LAH): The Powerhouse Reagent

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective nucleophilic reducing agent capable of reducing a vast range of functional groups, including carboxylic acids and esters.[2][3] The mechanism for the reduction of a carboxylic acid by LAH is a multi-step process:

  • Acid-Base Reaction: The initial step is a rapid and exothermic deprotonation of the carboxylic acid by the hydride, which acts as a strong base. This liberates hydrogen gas and forms a lithium carboxylate salt.[4]

  • Coordination and Activation: The aluminum center of another LAH molecule coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack.

  • First Hydride Transfer: A hydride ion is delivered to the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate collapses, eliminating an OAl- species to form an aldehyde.[1] It is critical to note that the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced in the next step.

  • Second Hydride Transfer: A final hydride attacks the aldehyde carbonyl, yielding an aluminum alkoxide intermediate after a standard nucleophilic addition.[4]

  • Hydrolysis (Work-up): The reaction is completed by a careful aqueous work-up, which protonates the alkoxide to furnish the final primary alcohol and hydrolyzes the aluminum byproducts into insoluble aluminum salts.[5][6]

LAH_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Steps 2-4: Reduction to Aldehyde cluster_step3 Step 5: Reduction to Alkoxide cluster_step4 Step 6: Work-up Acid R-COOH LAH1 LiAlH₄ Acid->LAH1 Fast Carboxylate R-COO⁻ Li⁺ + H₂ + AlH₃ LAH1->Carboxylate Carboxylate2 R-COO⁻ Li⁺ LAH2 AlH₃ Carboxylate2->LAH2 Coordination Intermediate1 Tetrahedral Intermediate LAH2->Intermediate1 Hydride Attack Aldehyde R-CHO Intermediate1->Aldehyde Collapse Aldehyde2 R-CHO LAH3 LiAlH₄ Aldehyde2->LAH3 Alkoxide R-CH₂-O⁻ Al-complex LAH3->Alkoxide Hydride Attack Alkoxide2 R-CH₂-O⁻ Al-complex Workup H₂O / H⁺ Alkoxide2->Workup Alcohol R-CH₂-OH Workup->Alcohol Protonation

Caption: Mechanism of Carboxylic Acid Reduction by LiAlH₄.

Borane (BH₃): The Chemoselective Alternative

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), offers a valuable alternative to LAH. Borane is a Lewis acidic reducing agent that exhibits remarkable chemoselectivity for carboxylic acids.[1][4] Unlike LAH, it will not readily reduce esters, amides, or nitro groups under typical conditions, making it the reagent of choice when such functionalities are present elsewhere in the molecule.[7][8]

The mechanism proceeds differently from that of LAH:

  • Acyloxyborane Formation: Borane reacts with the carboxylic acid in a stepwise manner. The first step, which is rate-determining, involves the reaction of three equivalents of the carboxylic acid with one equivalent of BH₃ to form a triacyloxyborane intermediate and evolve hydrogen gas.[4]

  • Intramolecular Hydride Delivery: The carbonyl groups within the triacyloxyborane are activated by the boron center. A hydride is then delivered from the boron to the carbonyl carbon.

  • Reduction and Hydrolysis: This process repeats for the remaining acyloxy groups. Subsequent hydrolysis during the work-up cleaves the B-O bonds to release the primary alcohol.[9] The key advantage is that the intermediate is not an aldehyde, thus avoiding potential side reactions associated with aldehydes.[10]

Pillar 2: Comparative Analysis and Protocol Validation

The choice between LAH and borane depends on the specific requirements of the synthesis, including substrate functionality, scale, and safety considerations.

FeatureLithium Aluminum Hydride (LAH)Borane (BH₃-THF or BH₃-SMe₂)
Reactivity Extremely HighHigh, but more moderate than LAH
Chemoselectivity Low (reduces most polar π-bonds)[3]High (selective for carboxylic acids)[4][7]
Typical Solvent Anhydrous ethers (THF, Diethyl Ether)[2]Anhydrous THF
Reaction Temp. 0 °C to reflux0 °C to room temperature[4]
Work-up Careful, multi-step quenching required (e.g., Fieser method)[5][11]Simpler quench (e.g., with methanol)
Safety Highly pyrophoric, reacts violently with water, generates H₂ gas[3][5]Flammable, generates H₂ gas upon reaction, but generally safer to handle than LAH

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and work-up to ensure reproducibility and safety.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This method is highly effective and generally provides excellent yields. Strict adherence to anhydrous conditions and safety procedures is paramount.

Materials:

  • 4-fluoro-3-methoxybenzoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel with LAH (1.5-2.0 molar equivalents) suspended in anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-fluoro-3-methoxybenzoic acid (1.0 molar equivalent) in anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux for 2-4 hours to ensure completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C.[5] With vigorous stirring, perform the following sequential additions very slowly and cautiously (this procedure is for a reaction using 'X' grams of LAH):

    • Add 'X' mL of water dropwise.[11] (Note: significant H₂ evolution and exotherm).

    • Add 'X' mL of 15% aqueous NaOH solution dropwise.[11]

    • Add '3X' mL of water dropwise.[11]

  • Isolation: Remove the ice bath and stir the resulting granular white precipitate for 30 minutes at room temperature.[6] Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.[5][12]

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃-THF) Complex

This method is preferred for its superior chemoselectivity and safer handling profile.

Materials:

  • 4-fluoro-3-methoxybenzoic acid

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere, charge a flame-dried round-bottom flask with a solution of 4-fluoro-3-methoxybenzoic acid (1.0 molar equivalent) in anhydrous THF. Cool the solution to 0 °C.

  • Reagent Addition: Add the BH₃-THF solution (approx. 2.0-3.0 molar equivalents of BH₃) dropwise to the stirred solution of the carboxylic acid.

  • Reaction: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 12-18 hours, or gently heat to reflux for 2-3 hours to expedite the reaction.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Isolation: Remove the solvent under reduced pressure. To the residue, add saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target alcohol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Assemble Flame-Dried Glassware under Inert Gas Reagents 2. Prepare Anhydrous Solvent & Reagents Setup->Reagents Cooling 3. Cool Reagent/ Solvent to 0 °C Reagents->Cooling Addition 4. Slow, Dropwise Addition of Substrate Solution Cooling->Addition React 5. React at RT or Reflux (Monitor by TLC) Addition->React Quench 6. Cool to 0 °C & Quench Excess Hydride React->Quench Filter 7. Filter Inorganic Salts (e.g., through Celite®) Quench->Filter Extract 8. Liquid-Liquid Extraction (if necessary) Filter->Extract Dry 9. Dry Organic Phase (e.g., Na₂SO₄) Extract->Dry Concentrate 10. Concentrate under Reduced Pressure Dry->Concentrate Chromatography 11. Column Chromatography (if required) Concentrate->Chromatography Characterize 12. Characterize Product (NMR, MS, IR) Chromatography->Characterize

Sources

chemical reactivity of the benzylic alcohol in (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Benzylic Alcohol in (4-Fluoro-3-methoxyphenyl)methanol

Introduction: The Strategic Importance of Substituted Benzylic Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, substituted benzylic alcohols serve as pivotal structural motifs and versatile synthetic intermediates. This compound is a prime exemplar of this class, embedding a unique electronic architecture that dictates the reactivity of its benzylic hydroxyl group. The strategic placement of a para-fluoro and a meta-methoxy group relative to the hydroxymethyl function creates a nuanced electronic environment. This guide provides an in-depth exploration of the chemical reactivity at this benzylic position, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Electronic Landscape: The Influence of Fluoro and Methoxy Substituents

The reactivity of the benzylic alcohol is fundamentally governed by the electronic effects of the aromatic substituents. Understanding their interplay is critical for predicting reaction outcomes and selecting appropriate methodologies.

  • 4-Fluoro Group (para): The fluorine atom exerts two opposing effects. Its strong electronegativity results in a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and destabilizes an adjacent carbocation. Conversely, its lone pairs can participate in a +M (mesomeric) or resonance effect, donating electron density to the ring, particularly at the ortho and para positions. For halogens, the inductive effect typically outweighs the resonance effect, making fluorine a deactivating group overall, yet it directs incoming electrophiles to the ortho and para positions.[1] In the context of benzylic reactions, this para-fluoro group will significantly influence the stability of any carbocation intermediate.

  • 3-Methoxy Group (meta): The methoxy group is a classic example of a substituent with conflicting electronic influences. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, its primary influence is a strong electron-donating resonance effect (+M), which activates the aromatic ring. Because it is positioned meta to the benzylic alcohol, its resonance effect does not directly stabilize a carbocation at the benzylic position but significantly increases the overall electron density of the ring.

The net result is a benzylic carbon that is less electron-deficient than in an unsubstituted benzyl alcohol but is adjacent to a ring system with complex electronic demands. This unique substitution pattern allows for fine-tuning of reactivity, enabling selective transformations that might be challenging with more simply substituted analogues.

G Start Start: This compound Activation DMSO Activation Oxalyl Chloride, DCM -78 °C Start->Activation Alcohol_Add Alcohol Addition -78 °C Activation->Alcohol_Add Base_Add Base Quench Triethylamine (TEA) -78 °C Alcohol_Add->Base_Add Workup Aqueous Workup & Extraction Base_Add->Workup Purification Purification (Chromatography) Workup->Purification Product Product: 4-Fluoro-3-methoxybenzaldehyde Purification->Product G Reactants R-OH + Nu-H PPh3 DEAD Betaine Betaine Reactants:p->Betaine 1 Reactants:d->Betaine Oxyphosphonium Oxyphosphonium Betaine->Oxyphosphonium 2. + R-OH Products R-Nu Ph3P=O DEAD-H2 Betaine->Products:hyd Oxyphosphonium->Products:subst 3. + Nu- Oxyphosphonium->Products:tpo

Sources

The Strategic deployment of (4-Fluoro-3-methoxyphenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block – A Gateway to Novel Therapeutics

In the intricate tapestry of medicinal chemistry, the selection of starting materials and key intermediates is a critical determinant of success. The seemingly simple aromatic alcohol, (4-Fluoro-3-methoxyphenyl)methanol, has emerged as a scaffold of significant interest, offering a unique combination of physicochemical properties that can be strategically exploited in drug design. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this versatile building block, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, supported by field-proven insights and detailed experimental protocols, to empower you to leverage its full potential in your own research endeavors.

The Molecular Logic: Deconstructing the Therapeutic Advantage

The utility of this compound in medicinal chemistry is not accidental; it is a direct consequence of the interplay between its constituent functional groups. Understanding this "molecular logic" is paramount to its effective application.

  • The Fluorine Effect: The presence of a fluorine atom at the 4-position of the phenyl ring is a classic, yet powerful, tool in drug design. It can profoundly influence a molecule's metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • The Methoxy Group's Influence: The methoxy group at the 3-position serves multiple purposes. It can act as a hydrogen bond acceptor, fostering crucial interactions within a protein's binding pocket. Its presence also impacts the overall lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize pharmacokinetic profiles.

  • The Benzylic Alcohol: A Handle for Derivatization: The primary alcohol functionality is a versatile reactive handle, providing a straightforward entry point for a wide array of chemical transformations. This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of a Key Intermediate: A Reliable and Scalable Approach

The accessibility of this compound is a key prerequisite for its widespread use. A common and reliable synthetic route involves the reduction of the corresponding commercially available aldehyde, 4-fluoro-3-methoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of 4-fluoro-3-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent suitable for this transformation.

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (0.3-0.5 eq.) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a crude product.

  • Purification (if necessary): The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Core Applications in Drug Discovery: A Case Study Approach

The true potential of this compound is best illustrated through its successful incorporation into bioactive molecules.

Potent and Selective MMP-13 Inhibitors for Osteoarthritis

A prominent example of the application of the (4-fluoro-3-methoxybenzyl) moiety is in the development of highly selective inhibitors of matrix metalloproteinase-13 (MMP-13).[1][2][3] MMP-13 is a key enzyme involved in the degradation of cartilage in osteoarthritis.

In a study by Ruminski et al., the N-(4-fluoro-3-methoxybenzyl) group was incorporated into a series of pyrimidine-4-carboxamide derivatives. This specific substitution pattern was found to be crucial for achieving high potency and selectivity for MMP-13 over other MMPs. The 4-fluoro substituent likely engages in favorable interactions within the S1' pocket of the enzyme, while the 3-methoxy group helps to orient the benzyl moiety for optimal binding. The culmination of this work led to the discovery of a highly selective and orally bioavailable MMP-13 inhibitor with potential for the treatment of osteoarthritis.[1][2][3]

Antiviral Agents

Patents have been filed for substituted 3-fluorophenyl methanol compounds, including derivatives of this compound, for their potential use as antiviral drugs, particularly for the treatment of cytomegalovirus (CMV) infections.[4] While detailed biological data in peer-reviewed literature is emerging, this highlights the exploration of this scaffold in therapeutic areas beyond inflammation.

Expanding the Chemical Space: Key Derivatization Strategies

The benzylic alcohol of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, allowing for the rapid generation of compound libraries for screening and SAR studies.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[5][6][7][8] This reaction is particularly useful for introducing a wide range of alkyl or substituted alkyl groups to the benzylic position.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe

Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups, including esters, azides, and phthalimides, with inversion of configuration if the alcohol is chiral. For a primary alcohol like this compound, it provides a mild method for introducing nucleophiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor aldehyde are presented in the table below. These properties are crucial for understanding the behavior of these molecules in biological systems and for guiding drug design efforts.

PropertyThis compound4-Fluoro-3-methoxybenzaldehyde
CAS Number 128495-45-4128495-46-5
Molecular Formula C₈H₉FO₂C₈H₇FO₂
Molecular Weight 156.15 g/mol 154.14 g/mol
Melting Point 48-49 °C58-62 °C
Boiling Point 260 °CNot available
Calculated LogP ~1.5~1.7

Conclusion and Future Perspectives

This compound is more than just a simple building block; it is a strategically designed scaffold that offers a compelling combination of features for modern medicinal chemistry. Its unique substitution pattern provides a means to modulate metabolic stability, enhance target binding, and fine-tune pharmacokinetic properties. The versatility of its benzylic alcohol functionality allows for the exploration of a vast chemical space, making it an invaluable tool in the quest for novel therapeutics. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, we can anticipate that this compound and its derivatives will continue to play a significant role in the discovery and development of the next generation of medicines.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-Fluoro-3-methoxybenzaldehyde reagent NaBH4, MeOH start->reagent Reduction product This compound reagent->product

Caption: Synthetic workflow for this compound.

Derivatization_Workflow cluster_reactions Key Derivatization Reactions core This compound ether Ethers core->ether Williamson Ether Synthesis (NaH, R-X) ester Esters core->ester Esterification or Mitsunobu (R-COOH, DEAD, PPh3) amine Amines (via Azide) core->amine Mitsunobu Reaction (HN3, DEAD, PPh3)

Caption: Key derivatization pathways from the core scaffold.

References

  • Ruminski, P. G., Massa, M., Strohbach, J., Hanau, C. E., Schmidt, M., Scholten, J. A., ... & Schnute, M. E. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313–327. [Link]

  • Figshare. (2016). Discovery of N‑(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)‑5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)‑2H‑tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. [Link]

  • Elsevier Pure. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PubMed Central (PMC). (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). (4-Fluoro-3-phenoxyphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Google Patents. (n.d.). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. (n.d.). EP3630724B1 - Substituted indoline derivatives as dengue viral replication inhibitors.
  • MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

Sources

The Strategic Importance of (4-Fluoro-3-methoxyphenyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Evaluation of High-Purity (4-Fluoro-3-methoxyphenyl)methanol

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical intermediates is a foundational prerequisite for reproducible and successful research. The integrity of a synthetic route and the viability of a drug candidate are directly dependent on the quality of the starting materials. This guide provides a comprehensive technical overview of this compound (CAS No. 128495-45-4), a key building block in modern medicinal chemistry. We will delve into its applications, reputable commercial suppliers, and the critical analytical methodologies required to verify its purity and structural integrity.

This compound is not merely a chemical reagent; it is a sophisticated building block designed to impart specific, desirable properties to a final active pharmaceutical ingredient (API). The strategic incorporation of fluorine and fluorinated motifs is a cornerstone of modern drug design, utilized to modulate and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The trifluoromethyl group, for instance, can enhance lipophilicity and metabolic stability.[2] Similarly, the fluoro- and methoxy- substituents on this particular phenyl ring are placed for specific reasons:

  • Metabolic Stability: The fluorine atom can act as a "metabolic shield," blocking positions on the aromatic ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Binding Affinity: The high electronegativity of fluorine allows it to form potent non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins, potentially enhancing binding affinity and drug potency.

  • Lipophilicity & Permeability: The combination of fluoro and methoxy groups fine-tunes the molecule's lipophilicity, which is critical for its ability to cross cellular membranes and reach its biological target.

A prime example of its application is in the synthesis of highly selective Matrix Metalloproteinase-13 (MMP-13) inhibitors, which have been investigated for the treatment of osteoarthritis.[3] In this context, the this compound moiety serves as a crucial component that contributes to the overall efficacy and pharmacokinetic profile of the final drug candidate.

Commercial Suppliers of High-Purity this compound

Sourcing this intermediate requires careful consideration of supplier reputation, available purity grades, and the comprehensiveness of their analytical documentation. Below is a comparative table of established commercial suppliers. Researchers are strongly advised to request lot-specific Certificates of Analysis (CoA) before purchase.

SupplierCAS NumberPurity Specification(s)Notes
BLD Pharm 128495-45-4Typically offers >97% or higher.Provides access to analytical data like NMR and HPLC on their product pages.[4]
Sigma-Aldrich (Merck) 96047-32-4 (Isomer)Offers various grades, often ≥95%.A major, highly reputable supplier with extensive quality control. Note: The readily available product is often the (3-Fluoro-4-methoxyphenyl)methanol isomer, so care must be taken to source the correct compound.
AChemBlock 96047-32-4 (Isomer)Offers 95% purity for the isomer.Specializes in building blocks for drug discovery.[5]
Echemi 157068-03-6 (Isomer)Connects with various manufacturers, purity varies.A platform to connect with multiple suppliers, often from China.[6]
LEAPChem N/AProvides a wide range of fine chemicals.A supplier of numerous rare and innovative chemical products for research and development.[7]

Note: The availability of the specific this compound isomer (CAS 128495-45-4) can be more limited than its isomers. Diligent searching and direct inquiries with suppliers are often necessary.

A Multi-Pronged Approach to Purity and Identity Verification

Relying solely on a supplier's CoA is insufficient for critical drug development applications. An orthogonal, multi-technique approach to in-house verification is a self-validating system that ensures the material's identity, purity, and integrity.

G cluster_sourcing Phase 1: Procurement & Initial Checks cluster_analysis Phase 2: Rigorous Analytical Verification cluster_decision Phase 3: Qualification sourcing Source Material from Reputable Supplier coa Review Supplier CoA sourcing->coa initial_checks Preliminary Checks (TLC, Melting Point) coa->initial_checks nmr Structural Confirmation (¹H & ¹³C NMR) initial_checks->nmr ms Molecular Weight Verification (LC-MS) nmr->ms hplc Quantitative Purity Assay (HPLC-UV) ms->hplc decision Purity > 99.5% and Structure Confirmed? hplc->decision accept Accept Lot for Synthesis decision->accept Yes reject Reject Lot or Repurify decision->reject No

Figure 1: A comprehensive workflow for the qualification of this compound.
Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the precise chemical structure and isomeric purity of the compound.[8] It definitively verifies the substitution pattern on the aromatic ring.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Analysis:

    • Chemical Shifts (δ): Look for the characteristic signals of the aromatic protons, the benzylic CH₂ protons, and the methoxy OCH₃ protons.

    • Splitting Patterns (Coupling): The coupling constants (J-values) between the aromatic protons are critical for confirming the 1,2,4-substitution pattern.

    • Integration: The relative integrals of the proton signals should correspond to the number of protons in each environment (e.g., 3H for OCH₃, 2H for CH₂, 3H for the aromatic ring).

Molecular Weight and Impurity Identification: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. It is a powerful tool for confirming the molecular weight and identifying potential impurities.[8]

Experimental Protocol (LC-MS):

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Quadrupole).

  • LC Method: A standard reverse-phase C18 column is typically used. The mobile phase could be a gradient of water and acetonitrile (or methanol) with a small amount of formic acid or ammonium acetate to facilitate ionization.

  • MS Parameters:

    • Ionization Mode: Electrospray ionization (ESI) is common. Run in both positive and negative ion modes to maximize information.

    • Expected Ion: The molecular weight is 156.16 g/mol . In positive mode, expect the protonated molecule [M+H]⁺ at m/z 157.17.

  • Data Analysis: The primary peak in the chromatogram should correspond to the target compound's mass. Any other peaks represent impurities, which can be tentatively identified by their mass-to-charge ratio.

Quantitative Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying the purity of organic compounds that contain a UV chromophore, such as the aromatic ring in this molecule.[8]

Experimental Protocol (HPLC-UV):

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is standard.

    • Mobile Phase: A gradient elution using acetonitrile and water is effective for separating the main compound from potential impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., ~254 nm or 275 nm).

  • Analysis: Purity is typically reported as "% Area," where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For regulatory filings, analysis against a certified reference standard is required for true quantitative assessment.

G cluster_input Input Sample cluster_methods Orthogonal Analytical Methods cluster_output Verified Data sample { This compound | (Crude or Purchased)} methods NMR Spectroscopy LC-MS HPLC-UV sample:f0->methods:f0 Identity sample:f0->methods:f1 Mass sample:f0->methods:f2 Purity output output methods:f0->output:f0 methods:f1->output:f1 methods:f2->output:f2

Figure 2: The relationship between orthogonal analytical techniques and the resulting verified data.

Conclusion

The successful integration of this compound into a drug discovery program hinges on the scrupulous verification of its quality. While a multitude of commercial suppliers exist, the ultimate responsibility for material qualification rests with the end-user. By employing a robust, multi-technique analytical strategy encompassing NMR, LC-MS, and HPLC, researchers can ensure the structural integrity and purity of this critical intermediate. This diligence is not a mere procedural formality but a fundamental component of scientific integrity, ensuring the generation of reliable, reproducible data and accelerating the path toward novel therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol.
  • AChemBlock. (n.d.). (3-fluoro-4-methoxyphenyl)methanol 95% | CAS: 96047-32-4.
  • Echemi. (2024). 157068-03-6 (4-fluoro-2-methoxyphenyl)methanol.
  • BLD Pharm. (n.d.). 128495-45-4|this compound.
  • LookChem. (2025). Discover 4-Fluoro-3-Methoxybenzyl Alcohol: Your Key Pharmaceutical Intermediate.
  • Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313-27.
  • Patsnap. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • BenchChem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Sigma-Aldrich. (n.d.). (3-Fluoro-4-methoxyphenyl)methanol.
  • HANGZHOU LEAP CHEM CO., LTD. (n.d.). 3-fluoro-4-methoxybenzyl alcohol.
  • J. Med. Chem. (2020).
  • Journal of Biomedical Research & Environmental Sciences. (2021).

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An In-depth Technical Guide on the Stability and Storage of 4-Fluoro-3-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-methoxybenzyl alcohol is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its specific molecular structure, featuring a benzyl alcohol functional group modified with electron-withdrawing fluorine and electron-donating methoxy substituents, makes it a valuable building block.[1][2] However, these same functional groups dictate its chemical reactivity and stability profile. Understanding the intrinsic stability of this compound is paramount for researchers and drug development professionals to ensure its quality, prevent the formation of impurities, and define appropriate storage and handling procedures.

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-fluoro-3-methoxybenzyl alcohol. It delves into the chemical rationale behind its stability, potential degradation pathways, and outlines a systematic approach to evaluating its stability through forced degradation studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-fluoro-3-methoxybenzyl alcohol is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₉FO₂[3]
Molecular Weight 156.15 g/mol
Appearance Solid
Boiling Point 259.6°C[2]
Density 1.187 g/cm³[2]

Chemical Stability Profile

The stability of 4-fluoro-3-methoxybenzyl alcohol is primarily influenced by the benzyl alcohol moiety. This functional group is susceptible to oxidation, which is the most probable degradation pathway.

Oxidative Degradation: Benzyl alcohols can be oxidized to the corresponding benzaldehyde and subsequently to benzoic acid.[4][5][6] This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts. The fluorine atom at the 3-position may influence the rate of oxidation due to its electron-withdrawing nature.[7][8]

The likely oxidative degradation pathway is visualized below:

G cluster_0 Oxidative Degradation Pathway Alcohol 4-Fluoro-3-methoxybenzyl Alcohol Aldehyde 4-Fluoro-3-methoxy- benzaldehyde Alcohol->Aldehyde Oxidation [O] Acid 4-Fluoro-3-methoxy- benzoic Acid Aldehyde->Acid Further Oxidation [O]

Figure 1. Potential Oxidative Degradation of 4-Fluoro-3-methoxybenzyl Alcohol.

Other potential, though less common, degradation routes for benzyl alcohols can include dehydration or etherification under strong acidic conditions and high temperatures, but these are less likely under standard storage conditions.

Recommended Storage and Handling Conditions

Based on the chemical stability profile and information from safety data sheets of analogous compounds, the following storage and handling conditions are recommended to maintain the integrity of 4-fluoro-3-methoxybenzyl alcohol.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[9][10] Recommended range: 10°C - 25°C.[9]Minimizes the rate of potential degradation reactions, which are often accelerated by heat.[11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Protects the compound from atmospheric oxygen, thereby preventing oxidative degradation.
Light Store in a light-resistant container.Light can provide the energy to initiate photo-degradation or photo-oxidation reactions.[12]
Container Keep container tightly closed.[9][10]Prevents exposure to moisture and atmospheric oxygen.
Incompatibilities Keep away from strong oxidizing agents and strong acids.[10]Strong oxidizing agents will directly degrade the alcohol. Strong acids can potentially catalyze side reactions.

Assessing Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in pharmaceutical development.[13][14] These studies are designed to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a drug substance.[14][15] This information is vital for developing stability-indicating analytical methods, which are necessary to ensure the quality of the substance over its shelf life.[11] A typical forced degradation study involves exposing the compound to stress conditions more severe than accelerated stability testing.[15]

Experimental Protocol: Forced Degradation of 4-Fluoro-3-methoxybenzyl Alcohol

Objective: To identify the potential degradation products and pathways for 4-fluoro-3-methoxybenzyl alcohol under various stress conditions.

Materials:

  • 4-Fluoro-3-methoxybenzyl alcohol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • High-purity reference standards of the active substance and any known impurities.

Methodology:

The workflow for a forced degradation study is outlined below:

Figure 2. Workflow for a Forced Degradation Study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of 4-fluoro-3-methoxybenzyl alcohol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C for up to 7 days, sampling at appropriate time points.[12]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at 60°C for up to 7 days, sampling at appropriate time points.[12]

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[13]

    • Photostability: Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

  • Data Interpretation: The goal is to achieve a target degradation of 5-20%.[12][13] If degradation is excessive, the stress conditions should be made milder. The chromatograms are then used to determine the percentage of degradation and to identify and characterize any significant degradation products.

Conclusion

4-Fluoro-3-methoxybenzyl alcohol is a stable compound when stored under appropriate conditions. The primary degradation pathway of concern is oxidation of the benzyl alcohol group. By implementing proper storage and handling procedures—specifically, storing the compound in a cool, dry, dark place under an inert atmosphere and away from incompatible materials—its integrity and purity can be maintained. Forced degradation studies are an indispensable tool for confirming its stability profile and for the development of robust, stability-indicating analytical methods essential for its use in research and drug development.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kemp, G. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Altitude Analytics. [Link]

  • Shinde, N. (2014, March 1). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Chatterjee, S., Mallick, S., & Dutta, T. K. (2012). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 22(5), 307-317. [Link]

  • Karger Publishers. (n.d.). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. [Link]

  • LookChem. (n.d.). Cas 96047-32-4, 3-FLUORO-4-METHOXYBENZYL ALCOHOL. [Link]

  • ResearchGate. (n.d.). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in.... [Link]

  • MySkinRecipes. (n.d.). 4-Fluoro-3-Methoxybenzyl Alcohol. [Link]

  • Ovid. (n.d.). Metabolism of benzyl alcohol via... : Applied Microbiology and Biotechnology. [Link]

  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

  • National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]

  • PubMed. (n.d.). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. [Link]

  • PubChem. (n.d.). 4-Methoxybenzyl alcohol. [Link]

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The Strategic Importance of (4-Fluoro-3-methoxyphenyl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and methoxy functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within this context, (4-Fluoro-3-methoxyphenyl)methanol and its derivatives have emerged as a versatile scaffold, enabling the development of targeted therapies across a range of disease areas. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the diverse applications of this valuable building block in drug discovery. We will delve into detailed synthetic protocols, explore the rationale behind its use in specific therapeutic targets, and present a forward-looking perspective on its potential in future drug development endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the this compound core in their own research and development programs.

Introduction: The Power of Fluorine and Methoxy Groups in Medicinal Chemistry

The substitution of hydrogen with fluorine is a widely employed strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1] The high electronegativity and small atomic size of fluorine can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets.[1] Similarly, the methoxy group can act as a hydrogen bond acceptor and influence the conformation and lipophilicity of a compound, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The combination of these two functional groups on a phenyl ring, as seen in this compound, creates a unique electronic and steric environment that has proven to be highly advantageous in the design of novel therapeutics.

This guide will provide a detailed exploration of the this compound scaffold, beginning with its synthesis and moving to its application in the development of bioactive derivatives.

Synthesis of this compound: A Reliable and Scalable Approach

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-Fluoro-3-methoxybenzaldehyde. This transformation can be readily achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Experimental Protocol: Reduction of 4-Fluoro-3-methoxybenzaldehyde

This protocol is adapted from a similar reduction of a fluorinated phenoxybenzaldehyde.[2]

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or Methanol

  • Water

  • 15% aqueous Sodium Hydroxide (if using LiAlH₄)

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure using Lithium Aluminum Hydride (LiAlH₄):

  • To a stirred slurry of LiAlH₄ (0.375 moles) in anhydrous diethyl ether (50 mL), a solution of 4-Fluoro-3-methoxybenzaldehyde (0.1 mole) in anhydrous diethyl ether (50 mL) is added dropwise over a one-hour period.

  • Upon completion of the addition, the reaction mixture is heated to reflux for one hour.

  • The reaction mixture is then cooled to 15°C, and water (1.4 mL) is cautiously added dropwise.

  • Following the water addition, the mixture is again cooled to 15°C, and 15% aqueous sodium hydroxide (1.4 mL) is added, followed by the sequential addition of water (4.2 mL).

  • The resulting mixture is filtered through diatomaceous earth.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Procedure using Sodium Borohydride (NaBH₄):

  • Dissolve 4-Fluoro-3-methoxybenzaldehyde (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Add NaBH₄ (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Characterization:

The structure of the synthesized this compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatives of this compound in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of bioactive molecules. The benzyl alcohol functionality provides a convenient handle for further chemical modifications, such as etherification, esterification, or conversion to a benzyl halide for subsequent nucleophilic substitution reactions.

A Case Study: A Highly Selective MMP-13 Inhibitor for Osteoarthritis

A prominent example of the successful application of the this compound scaffold is in the development of a highly selective and orally bioavailable Matrix Metalloproteinase-13 (MMP-13) inhibitor for the potential treatment of osteoarthritis.[3]

Matrix metalloproteinase-13 is a zinc-dependent protease that plays a crucial role in the degradation of type II collagen, the primary structural component of articular cartilage.[3] The progressive degradation of this cartilage matrix is a hallmark of osteoarthritis.[3] The discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide highlights the strategic importance of the 4-fluoro-3-methoxybenzyl moiety in achieving high potency and selectivity for MMP-13.[3]

Structure-Activity Relationship (SAR) Insights:

In the development of this MMP-13 inhibitor, the N-(4-Fluoro-3-methoxybenzyl) group plays a critical role in optimizing the compound's pharmacokinetic properties and binding affinity. The fluorine atom at the 4-position and the methoxy group at the 3-position of the benzyl ring contribute to a favorable electronic and steric profile that enhances the interaction with the target enzyme. This specific substitution pattern was likely identified through iterative medicinal chemistry efforts to improve potency, selectivity, and metabolic stability.

Other Potential Applications and Derivatives

The this compound core has the potential to be incorporated into a variety of other therapeutic agents. The unique electronic nature of the substituted phenyl ring can be exploited to modulate the properties of compounds targeting a range of biological targets.

Potential areas for future exploration include:

  • Kinase Inhibitors: The scaffold can be incorporated into ATP-mimetic kinase inhibitors, where the substituted phenyl ring can form key interactions within the ATP-binding pocket.

  • GPCR Ligands: The 4-fluoro-3-methoxyphenyl group can be used to probe the ligand-binding sites of G-protein coupled receptors, with the fluorine and methoxy groups influencing receptor subtype selectivity.

  • Antimicrobial Agents: The lipophilic and electronic properties of the scaffold may be beneficial in the design of novel antibacterial and antifungal agents that can effectively penetrate microbial cell membranes.

Visualization of Key Structures and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of this compound 4-Fluoro-3-methoxybenzaldehyde 4-Fluoro-3-methoxybenzaldehyde This compound This compound 4-Fluoro-3-methoxybenzaldehyde->this compound Reduction Reducing Agent NaBH4 or LiAlH4 Reducing Agent->4-Fluoro-3-methoxybenzaldehyde G cluster_application Application in Drug Discovery cluster_scaffold Core Scaffold cluster_derivatives Bioactive Derivatives This compound This compound MMP-13 Inhibitor N-(4-Fluoro-3-methoxybenzyl) derivative (MMP-13 Inhibitor) This compound->MMP-13 Inhibitor Chemical Modification Other Potential Derivatives Kinase Inhibitors GPCR Ligands Antimicrobials This compound->Other Potential Derivatives Further Derivatization

Caption: Role of this compound as a key intermediate.

Conclusion and Future Perspectives

This compound represents a strategically important building block in modern drug discovery. Its straightforward synthesis and the unique combination of fluorine and methoxy substituents provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The successful development of a highly selective MMP-13 inhibitor containing the N-(4-Fluoro-3-methoxybenzyl) moiety serves as a compelling testament to the value of this scaffold.

As our understanding of disease biology continues to evolve, the demand for novel chemical entities with precisely tailored properties will only increase. The versatility of the this compound core ensures its continued relevance in the ongoing quest for safer and more effective medicines. Future research will undoubtedly uncover new and innovative applications for this valuable synthetic intermediate, further solidifying its place in the medicinal chemist's arsenal.

References

  • Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide, a Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313–327. [Link] [3]2. PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from [Link] [2]3. Molecules. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

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Methodological & Application

detailed experimental protocol for the synthesis of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of (4-Fluoro-3-methoxyphenyl)methanol via Chemoselective Reduction

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the chemoselective reduction of the corresponding aldehyde, 4-Fluoro-3-methoxybenzaldehyde, using sodium borohydride. This guide is designed for researchers and professionals in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data that ensure a reliable and reproducible outcome.

Introduction and Strategic Rationale

This compound is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The presence of the fluoro and methoxy groups on the phenyl ring allows for diverse downstream modifications, making a reliable synthetic route to this alcohol highly valuable.

The chosen synthetic strategy involves the reduction of an aldehyde to a primary alcohol. Among various reducing agents, sodium borohydride (NaBH₄) is selected for its exceptional chemoselectivity and operational simplicity. Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting other functional groups such as esters or amides that might be present in more complex substrates.[1][2] This selectivity, combined with its stability in protic solvents like methanol and ethanol, makes it a safer and more convenient reagent for this transformation.[3]

Reaction Scheme:

Mechanistic Insight: The Role of Sodium Borohydride

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism.[1][4]

  • Nucleophilic Hydride Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde.[2][4] This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: Following the hydride transfer, the negatively charged oxygen of the alkoxide intermediate is protonated. In this protocol, the methanol solvent serves as the proton source, yielding the final primary alcohol product and a methoxyborate byproduct.[3][4]

This straightforward mechanism is highly efficient and typically proceeds to completion under mild conditions.

Materials and Equipment
Reagent/ChemicalFormulaM.W. ( g/mol )CAS No.Supplier ExampleNotes
4-Fluoro-3-methoxybenzaldehydeC₈H₇FO₂154.14128495-46-5Sigma-AldrichStarting material, solid.
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Sigma-AldrichReducing agent, moisture-sensitive.
Methanol (MeOH), AnhydrousCH₄O32.0467-56-1Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRExtraction solvent.
Deionized Water (H₂O)H₂O18.027732-18-5N/AFor workup.
Saturated Sodium Chloride (Brine)NaCl58.447647-14-5N/AFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9N/ADrying agent.
Silica Gel (for chromatography)SiO₂60.087631-86-9N/A230-400 mesh.
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge Isotope LabsFor NMR analysis.
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer

Detailed Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-methoxybenzaldehyde (1.54 g, 10.0 mmol).

  • Add anhydrous methanol (30 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. Causality Note: Cooling the reaction is critical to control the initial exothermic release of hydrogen gas that can occur upon addition of NaBH₄, ensuring a safe and controlled reaction rate.

  • While maintaining the temperature at 0-5 °C, add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Causality Note: A slight excess of NaBH₄ ensures the complete consumption of the starting aldehyde. Portion-wise addition prevents a rapid, uncontrolled reaction and excessive foaming.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (a small sample dissolved in EtOAc), the reaction mixture, and a co-spot.

  • Develop the plate using a solvent system such as 3:1 Hexanes:Ethyl Acetate.

  • Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, more polar spot (lower Rf value) corresponding to the product alcohol is observed.

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly and carefully add deionized water (~20 mL) to quench the excess sodium borohydride. Safety Note: This quenching process can generate hydrogen gas. Perform this step in a well-ventilated fume hood away from ignition sources.

  • Remove the majority of the methanol using a rotary evaporator under reduced pressure.

  • Transfer the remaining aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and saturated brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a colorless oil or a low-melting solid.

  • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity to 3:1).

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure product.

  • Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected around 7.0-7.2 ppm (m, 2H, Ar-H), 6.9 ppm (t, 1H, Ar-H), 4.6 ppm (s, 2H, CH₂), 3.9 ppm (s, 3H, OCH₃), and a broad singlet for the -OH proton.[5][6]

  • ¹³C NMR (CDCl₃): Signals are expected in the aromatic region (110-155 ppm), and for the benzylic carbon (~64 ppm) and the methoxy carbon (~56 ppm).[5][6]

Quantitative Data Summary
ParameterValueNotes
Starting Aldehyde1.54 g (10.0 mmol)1.0 equivalent
Sodium Borohydride0.45 g (12.0 mmol)1.2 equivalents
Methanol (Solvent)30 mL---
Reaction Temperature0 °C to Room Temp.---
Reaction Time1-2 hoursMonitored by TLC
Expected Yield ~85-95% Yield after purification
Safety and Handling Precautions
  • Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. It reacts violently with water to release flammable hydrogen gas.[7] Always handle NaBH₄ in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9] Keep it away from water and acids.[7][9] For spills, do not use water; cover with dry sand or soda ash.[8]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: Conduct the entire experiment in a well-ventilated fume hood. Ensure an emergency eyewash and safety shower are accessible.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product prep 1. Dissolve Aldehyde in Methanol cool 2. Cool to 0 °C prep->cool Ice Bath add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 react 4. Stir at RT (1-2h) add_nabh4->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with H₂O monitor->quench evap 7. Evaporate MeOH extract 8. Extract with EtOAc dry 9. Dry & Filter purify 10. Purify (Chromatography) dry->purify char 11. Characterize (NMR, MS) purify->char

Caption: Workflow for the synthesis of this compound.

References
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • ESPI Metals. (2007). Safety Data Sheet: Sodium Borohydride. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]

  • University of California, Irvine. Sodium Borohydride SOP. [Link]

  • Carl Roth. Safety Data Sheet: Sodium borohydride. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

  • ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

  • NMR Spectroscopy Blog. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - Online- and offline-NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group.... [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes.... [Link]

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Google Patents. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • PubChem. 4-Fluoro-3-methoxybenzaldehyde. [Link]

  • Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols.... [Link]

  • Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals....

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Application Note: A Step-by-Step Guide to the Reduction of 4-Fluoro-3-methoxybenzaldehyde using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. Among the various reducing agents available, sodium borohydride (NaBH₄) stands out for its selectivity, mild reaction conditions, and operational simplicity.[1][2] This application note provides a comprehensive, step-by-step protocol for the reduction of 4-fluoro-3-methoxybenzaldehyde to (4-fluoro-3-methoxyphenyl)methanol using NaBH₄. This particular transformation is of interest to researchers in medicinal chemistry and materials science, as fluorinated and methoxy-substituted benzyl alcohols are common structural motifs in biologically active compounds and advanced polymers.

This guide is designed for researchers, scientists, and drug development professionals. It not only outlines the experimental procedure but also delves into the underlying chemical principles, safety considerations, and analytical techniques for reaction monitoring and product characterization.

Scientific Principles and Reaction Mechanism

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[2][3] The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻).[3]

The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The carbon-oxygen double bond in the aldehyde is polarized, with the carbon atom carrying a partial positive charge and the oxygen a partial negative charge. The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a new carbon-hydrogen bond and the breaking of the π bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate.[2][4]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent, such as methanol or water, which is typically added during the work-up step. This yields the final primary alcohol product, this compound.[3][4]

Sodium borohydride is a chemoselective reagent, meaning it preferentially reduces aldehydes and ketones over less reactive carbonyl functional groups like esters, carboxylic acids, and amides under standard conditions.[1][5] This selectivity is a key advantage in the synthesis of complex molecules with multiple functional groups.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeCAS NumberSupplier
4-Fluoro-3-methoxybenzaldehyde≥97%128495-46-5e.g., Sigma-Aldrich, Thermo Scientific
Sodium Borohydride (NaBH₄)≥98%16940-66-2e.g., Sigma-Aldrich, Alfa Aesar
Methanol (MeOH)Anhydrous67-56-1e.g., Fisher Scientific
Dichloromethane (DCM)ACS Grade75-09-2e.g., VWR
Saturated Ammonium Chloride (NH₄Cl) solutionACS Grade12125-02-9Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade7757-82-6e.g., EMD Millipore
Deionized Water7732-18-5In-house
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., Merck
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Experimental Protocol

This protocol details the reduction of 4-fluoro-3-methoxybenzaldehyde on a 1 gram scale. For scaling up or down, the reagent quantities should be adjusted proportionally.

Pre-Reaction Setup
  • Ensure all glassware is clean and dry to prevent unwanted side reactions.

  • Set up the reaction in a well-ventilated fume hood.

  • Prepare an ice bath for cooling the reaction mixture.

Reaction Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxybenzaldehyde (1.0 g, 6.49 mmol).

  • Dissolve the aldehyde in methanol (20 mL). Stir the solution until the solid is completely dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly and portion-wise, add sodium borohydride (0.29 g, 7.79 mmol, 1.2 equivalents) to the stirred solution over a period of 5-10 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is a 7:3 mixture of hexane and ethyl acetate. The starting material (aldehyde) will have a higher Rf value than the product (alcohol). The reaction is typically complete within 1-2 hours.

Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~15 mL) to decompose the excess sodium borohydride. Continue stirring for 10-15 minutes.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Transfer the resulting aqueous slurry to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Visualization of the Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-fluoro-3- methoxybenzaldehyde in Methanol start->dissolve cool_react Cool to 0 °C (Ice Bath) dissolve->cool_react add_nabh4 Add NaBH4 (portion-wise) cool_react->add_nabh4 react_rt Stir at Room Temperature (1-2 hours) add_nabh4->react_rt monitor Monitor by TLC react_rt->monitor monitor->react_rt Incomplete workup Work-up monitor->workup Reaction Complete quench Quench with sat. NH4Cl solution workup->quench concentrate Concentrate (Rotary Evaporator) quench->concentrate extract Extract with DCM concentrate->extract dry Dry over Na2SO4 extract->dry final_concentrate Concentrate to yield crude product dry->final_concentrate purify Purify by Column Chromatography (optional) final_concentrate->purify end End final_concentrate->end Crude Product purify->end Pure Product

Figure 1. Experimental workflow for the reduction of 4-fluoro-3-methoxybenzaldehyde.

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): A strong reducing agent that reacts with water and acids to produce flammable hydrogen gas.[6][7] It is also toxic if swallowed or in contact with skin and can cause severe skin and eye damage. Handle in a well-ventilated area, away from water and ignition sources.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • 4-Fluoro-3-methoxybenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] Avoid inhalation of dust and contact with skin and eyes.

  • Methanol: A flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. Handle in a fume hood.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be done in a fume hood.

Expected Results and Characterization

The reduction of 4-fluoro-3-methoxybenzaldehyde should yield this compound as a white to off-white solid.

Physical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Fluoro-3-methoxybenzaldehydeC₈H₇FO₂154.1458-62
This compoundC₈H₉FO₂156.1548-49[11]

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected around 7.0-7.3 ppm for the aromatic protons, ~4.6 ppm for the benzylic CH₂ protons, ~3.9 ppm for the methoxy (OCH₃) protons, and a broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR (CDCl₃): Expected signals in the aromatic region (110-160 ppm), a peak for the benzylic carbon (~65 ppm), and a signal for the methoxy carbon (~56 ppm).

  • IR (KBr): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching around 1030 cm⁻¹. The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1700 cm⁻¹) is a key indicator of a successful reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient NaBH₄- Low reaction temperature- Short reaction time- Use a slight excess of NaBH₄ (1.2-1.5 eq.)- Allow the reaction to warm to room temperature- Increase the reaction time and monitor by TLC
Low Yield - Incomplete extraction- Loss of product during work-up- Perform multiple extractions with the organic solvent- Ensure careful separation of layers and complete transfer of solutions
Presence of Impurities - Side reactions- Incomplete quenching- Purify the crude product by column chromatography- Ensure thorough quenching of excess NaBH₄ before work-up

Conclusion

This application note provides a reliable and detailed protocol for the reduction of 4-fluoro-3-methoxybenzaldehyde to this compound using sodium borohydride. The procedure is straightforward, utilizes readily available reagents, and proceeds under mild conditions with high selectivity. By following this guide, researchers can confidently perform this important transformation and obtain the desired product in good yield and purity. Adherence to the outlined safety precautions is paramount for the safe execution of this protocol.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. J Chem Technol Biotechnol, 80, 834–836.
  • University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Chemeo. (n.d.). 4-Fluoro-3-methoxybenzaldehyde Properties vs Temperature. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • ESPI Metals. (2007). Sodium Borohydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]

  • Macalester College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-phenoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Journal of Organic Chemistry. (1958).
  • Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Homework.Study.com. (n.d.). Benzyl alcohol can be produced through the reduction of different carbonyl compounds. Write three.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

  • New Drug Approvals. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A convenient electrolytic process for the reduction of aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • The Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Synthesis of (4-Fluoro-3-methoxyphenyl)methanol via Lithium Aluminum Hydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: This document provides a detailed protocol and expert insights for the synthesis of (4-fluoro-3-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the robust and high-yielding reduction of a suitable carbonyl precursor using lithium aluminum hydride (LiAlH₄ or LAH). We will delve into the reaction mechanism, critical safety procedures for handling LAH, a step-by-step experimental protocol, and a reliable work-up procedure designed to ensure both high product purity and operator safety.

Strategic Overview: The Importance and Synthesis of a Key Building Block

This compound is a key synthetic intermediate whose structural motifs are found in a variety of pharmacologically active molecules and advanced materials. The presence of the fluoro and methoxy groups on the aromatic ring allows for fine-tuning of electronic properties, lipophilicity, and metabolic stability in derivative compounds.

The most direct and efficient method for its preparation involves the reduction of a corresponding carbonyl compound, such as 4-fluoro-3-methoxybenzaldehyde or an ester derivative like methyl 4-fluoro-3-methoxybenzoate. For this transformation, lithium aluminum hydride (LAH) stands out as the reagent of choice due to its high reactivity and efficacy in reducing a wide array of carbonyl functionalities to their corresponding alcohols.[1][2] Unlike milder agents such as sodium borohydride, LAH can reliably reduce esters and carboxylic acids, offering greater flexibility in the choice of starting material.[1][3] This guide will focus on the reduction of an ester precursor, a common and scalable route.

The Chemistry at Play: Mechanism of LAH Ester Reduction

Understanding the reaction mechanism is paramount to appreciating the nuances of the protocol. The reduction of an ester to a primary alcohol with LAH is not a single step but a two-part sequence.[3][4]

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4] This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide portion (-OR) as a leaving group. The product of this first stage is an aldehyde.[1][4]

  • Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester.[3] Therefore, it is immediately attacked by a second equivalent of hydride from LAH. This second nucleophilic addition breaks the C=O pi bond, forming an aluminum alkoxide intermediate.

  • Protonation (Work-up): The reaction is completed by a careful aqueous work-up, which serves to protonate the aluminum alkoxide salt, liberating the final this compound product and converting the aluminum byproducts into insoluble hydroxides that can be easily filtered off.[1][3]

Absolute Imperative: Safety Protocols for Lithium Aluminum Hydride

Lithium aluminum hydride is a powerful reagent, and its reactivity demands the utmost respect and adherence to strict safety protocols. Its primary hazard lies in its violent, exothermic, and potentially explosive reaction with protic sources, including water, alcohols, and even atmospheric moisture, which liberates flammable hydrogen gas.[2][5][6]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles or a face shield, and nitrile or neoprene gloves are required at all times.[7][8][9][10]

  • Inert Atmosphere: All manipulations of solid LAH and the entire reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[6][8]

  • Dry Environment: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) prior to use. Anhydrous solvents are mandatory.[8]

  • Fume Hood: The entire experiment, from weighing the reagent to quenching the reaction, must be performed inside a certified chemical fume hood.[5][9]

  • Spill and Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. NEVER use water, carbon dioxide, or soda-acid extinguishers on an LAH fire, as they will intensify it.[6][7]

  • Quenching: Excess LAH must be quenched carefully. The procedure involves slow, controlled addition of quenching agents to an ice-cooled reaction mixture.[8]

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of methyl 4-fluoro-3-methoxybenzoate. The principles are directly applicable to the corresponding aldehyde or carboxylic acid, though stoichiometry may vary.

Materials and Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
Methyl 4-fluoro-3-methoxybenzoate184.1627.151.05.0 g
Lithium Aluminum Hydride (LAH)37.9542.16~1.51.6 g
Anhydrous Tetrahydrofuran (THF)---~150 mL
Water (deionized)18.02--As per work-up
15% (w/v) Sodium Hydroxide (aq)40.00--As per work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed
Ethyl Acetate (EtOAc)88.11--For extraction/elution
Hexanes---For elution
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup Inert Atmosphere Setup (N₂/Ar, Dried Glassware) lah_prep Suspend LAH in Anhydrous THF setup->lah_prep cooling Cool to 0 °C (Ice Bath) lah_prep->cooling addition Slow Dropwise Addition of Ester Solution cooling->addition stir Stir at RT (Monitor by TLC) addition->stir quench Cool to 0 °C & Quench (Fieser Method) stir->quench filter Filter through Celite to Remove Al Salts quench->filter extract Dry Filtrate (Na₂SO₄) & Concentrate filter->extract purify Column Chromatography (Silica Gel) extract->purify product Characterized Product: This compound purify->product

Caption: Workflow for LAH-mediated synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Purge the entire system with inert gas for 10-15 minutes.

  • LAH Suspension: In a rapid but safe manner, weigh 1.6 g (42.16 mmol) of lithium aluminum hydride and add it to the reaction flask through the neck. Immediately add 100 mL of anhydrous THF via cannula or syringe. Begin stirring to form a grey suspension.

  • Substrate Addition: In a separate dry flask, dissolve 5.0 g (27.15 mmol) of methyl 4-fluoro-3-methoxybenzoate in 50 mL of anhydrous THF. Draw this solution into a syringe.

  • Reaction Execution: Cool the stirring LAH suspension to 0 °C using an ice-water bath. Slowly add the ester solution dropwise via syringe pump or very carefully by hand over 30-40 minutes. Causality Note: Slow addition is critical to control the highly exothermic reaction and prevent dangerous temperature spikes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.

Fieser Work-up: A Safe and Effective Quench

The Fieser method is a widely trusted procedure for safely quenching LAH reactions and precipitating aluminum salts into an easily filterable granular solid.[5][7]

  • Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • Sequential Quenching: With vigorous stirring, perform the following additions EXTREMELY SLOWLY AND DROPSIZE . Violent gas evolution (H₂) will occur.

    • Add 1.6 mL of deionized water. (For X g of LAH, add X mL of H₂O).[11][12]

    • Next, add 1.6 mL of 15% (w/v) aqueous NaOH solution. (For X g of LAH, add X mL of 15% NaOH).[11][12]

    • Finally, add 4.8 mL of deionized water. (For X g of LAH, add 3X mL of H₂O).[11][12]

  • Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A white, granular precipitate should form. If the solids remain fine and difficult to filter, adding a small amount of anhydrous magnesium sulfate or sodium sulfate and stirring for another 15 minutes can aid granulation.[7][11]

  • Isolation: Set up a Büchner funnel with a pad of Celite®. Filter the reaction mixture, and wash the white solid precipitate thoroughly with ethyl acetate or THF (3 x 30 mL) to ensure complete recovery of the product.[5]

  • Final Steps: Combine the filtrate and all the washings. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which is typically a colorless oil or a low-melting solid.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a gradient eluent system, such as 10-40% ethyl acetate in hexanes.

  • Expected Product: this compound

  • Formula: C₈H₉FO₂

  • Molecular Weight: 156.16 g/mol

  • Appearance: Colorless oil or white solid.

  • Spectroscopic Data: Characterization should be confirmed by NMR and IR spectroscopy, comparing the obtained data with literature values.

Concluding Remarks: A Reliable Synthetic Tool

The reduction of carbonyl compounds with lithium aluminum hydride is a cornerstone of modern organic synthesis. By following the detailed protocol and, most importantly, the stringent safety precautions outlined in this guide, researchers can reliably and safely synthesize this compound in high yield and purity. The principles of inert atmosphere operation and controlled quenching are transferable to a vast range of LAH-mediated reductions, making this a foundational technique for any synthetic chemistry laboratory.

References

  • American Chemical Society. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Bloom Tech. How to handle lithium aluminum hydride? Knowledge. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • Princeton University, Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up? [Link]

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  • YouTube. Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid. [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

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  • Fisher Scientific. Aluminium hydrides and borohydrides as reducing agents. [Link]

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Strategic Protection of the Hydroxyl Group in (4-Fluoro-3-methoxyphenyl)methanol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Molecules

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the orchestration of multi-step reaction sequences is a paramount challenge. The successful construction of complex molecular architectures often hinges on the judicious use of protecting groups to temporarily mask reactive functionalities.[1][2] This allows for chemical transformations to be performed at other sites within the molecule without unintended side reactions. The hydroxyl group, with its inherent nucleophilicity and acidity, is frequently a key player in these synthetic strategies, necessitating its protection.[1]

(4-Fluoro-3-methoxyphenyl)methanol is a valuable building block in medicinal chemistry, featuring a benzylic alcohol that is prone to oxidation and other transformations. The electronic nature of the aromatic ring, substituted with an electron-withdrawing fluorine atom and an electron-donating methoxy group, presents unique considerations when selecting a protecting group strategy. This application note provides a detailed guide to the strategic protection and deprotection of the hydroxyl group of this compound, offering field-proven insights and detailed protocols for common protecting groups.

Considerations for Protecting this compound

The presence of the fluoro and methoxy substituents on the phenyl ring influences the reactivity of the benzylic hydroxyl group and the stability of its protected forms. The methoxy group, being electron-donating, can increase the electron density of the aromatic ring, potentially affecting the stability of certain protecting groups. Conversely, the electron-withdrawing fluorine atom can modulate the acidity of the hydroxyl proton and the reactivity of the benzylic position. A successful protecting group strategy must account for these electronic effects to ensure high yields and chemoselectivity in both the protection and deprotection steps.

This guide will focus on three widely employed classes of protecting groups for alcohols: silyl ethers, benzyl ethers, and esters. For each class, we will discuss the rationale for its use, provide detailed experimental protocols for protection and deprotection, and present a comparative analysis to aid in the selection of the most suitable strategy for a given synthetic route.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of introduction, tunable stability based on the steric bulk of the silicon substituents, and mild cleavage conditions.[3] For this compound, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are excellent candidates.

Tert-Butyldimethylsilyl (TBS) Ether

The TBS group offers a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents but can be readily cleaved using fluoride ion sources.[4]

Protection Workflow:

A This compound B TBSCl, Imidazole A->B Reagents C DMF, rt B->C Conditions D TBS-protected alcohol C->D Product

Caption: Protection of the hydroxyl group as a TBS ether.

Experimental Protocol: Protection as TBS Ether

  • To a solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv.) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Deprotection Workflow:

A TBS-protected alcohol B TBAF (1.0 M in THF) A->B Reagent C THF, rt B->C Conditions D This compound C->D Product

Caption: Deprotection of the TBS ether using TBAF.

Experimental Protocol: Deprotection of TBS Ether

  • To a solution of the TBS-protected alcohol (1.0 equiv.) in tetrahydrofuran (THF, 0.2 M), add tetrabutylammonium fluoride (TBAF, 1.1 equiv., as a 1.0 M solution in THF) dropwise at room temperature.[6][7]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.[5]

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the parent alcohol.

Triisopropylsilyl (TIPS) Ether

The TIPS group provides greater steric hindrance than the TBS group, rendering it more stable to acidic conditions and some fluoride reagents.[8] This increased stability can be advantageous in multi-step syntheses where more robust protection is required.

Protection Workflow:

A This compound B TIPSCl, Imidazole A->B Reagents C DMF, rt B->C Conditions D TIPS-protected alcohol C->D Product

Caption: Protection of the hydroxyl group as a TIPS ether.

Experimental Protocol: Protection as TIPS Ether

  • To a solution of this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.5 M), add triisopropylsilyl chloride (TIPSCl, 1.5 equiv.) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to quench the reaction and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the TIPS-protected alcohol.[9]

Deprotection Workflow:

A TIPS-protected alcohol B TBAF (1.0 M in THF) A->B Reagent C THF, rt B->C Conditions D This compound C->D Product

Caption: Deprotection of the TIPS ether using TBAF.

Experimental Protocol: Deprotection of TIPS Ether

  • Dissolve the TIPS-protected alcohol (1.0 equiv.) in anhydrous THF (approximately 0.1 M).

  • Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.[10]

  • Monitor the reaction progress by TLC. Reaction times may be longer than for TBS deprotection due to increased steric hindrance.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protecting GroupProtection ReagentsDeprotection ReagentsStability
TBS TBSCl, Imidazole, DMFTBAF in THF; Mild AcidStable to most bases and nucleophiles
TIPS TIPSCl, Imidazole, DMFTBAF in THF (slower); Stronger AcidMore stable to acid than TBS

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are widely used for the protection of alcohols due to their stability to a broad range of acidic and basic conditions.[11] The primary method for their removal is catalytic hydrogenolysis, which offers a distinct and orthogonal deprotection strategy compared to silyl ethers.[12]

Benzyl (Bn) Ether

The standard benzyl ether is a reliable choice for robust protection. Its removal via hydrogenolysis is a clean and efficient process.

Protection Workflow:

A This compound B NaH, BnBr A->B Reagents C THF, 0 °C to rt B->C Conditions D Benzyl-protected alcohol C->D Product A Benzyl-protected alcohol B H₂, Pd/C A->B Reagents C Ethanol or Ethyl Acetate, rt B->C Conditions D This compound C->D Product A This compound B Acetic Anhydride, Pyridine A->B Reagents C DCM, 0 °C to rt B->C Conditions D Acetate-protected alcohol C->D Product A Acetate-protected alcohol B K₂CO₃ or LiOH A->B Reagent C Methanol/Water, rt B->C Conditions D This compound C->D Product

Sources

Application Notes & Protocols: Williamson Ether Synthesis of Alkyl-(4-fluoro-3-methoxyphenyl)methyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of alkyl-(4-fluoro-3-methoxyphenyl)methyl ethers via the Williamson ether synthesis. This class of compounds is of significant interest in medicinal chemistry and materials science, often serving as key intermediates or final products. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for both standard and phase-transfer catalysis conditions, and provide guidance on product characterization and troubleshooting. The protocols are designed to be robust and reproducible, ensuring high yields and purity.

Introduction and Scientific Rationale

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide from an alkyl halide to form an ether linkage.[2][5]

The target molecule, an ether derived from (4-Fluoro-3-methoxyphenyl)methanol, incorporates a substituted benzyl moiety. Benzyl ethers are particularly valuable in organic synthesis, often employed as protecting groups for alcohols due to their stability across a range of chemical conditions and their facile cleavage via catalytic hydrogenation.[6][7] The specific substitution pattern on the aromatic ring—a fluorine atom and a methoxy group—can modulate the electronic properties and lipophilicity of the molecule, making it a valuable scaffold in drug discovery.

This guide focuses on the reaction between the sodium salt of this compound (the nucleophile) and a primary alkyl halide (the electrophile). The benzylic alcohol is first deprotonated with a strong base to generate a more potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the primary alkyl halide to yield the desired ether.

Reaction Mechanism and Strategic Considerations

The synthesis is a classic SN2 reaction with two primary steps:

  • Deprotonation: The hydroxyl group of this compound is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium alkoxide.[1][8] This step is crucial as it converts the weakly nucleophilic alcohol into a much more reactive alkoxide.[1]

  • Nucleophilic Attack: The resulting alkoxide performs a backside attack on the electrophilic carbon of a primary alkyl halide (e.g., methyl iodide, ethyl bromide).[1][2] This concerted step involves the simultaneous formation of the C-O ether bond and the breaking of the C-X (halide) bond.[2]

Diagram: Williamson Ether Synthesis Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Key Experimental Choices & Their Rationale:

  • Choice of Base: Sodium hydride (NaH) is a preferred base because it is strong enough to deprotonate the alcohol irreversibly, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[1][3] Other strong bases like potassium hydride (KH) can also be used.[9] For more sensitive substrates, milder bases like silver oxide (Ag₂O) can be employed.[6][10]

  • Alkyl Halide Selection: The reaction works best with methyl or primary alkyl halides.[1][5] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, especially given that alkoxides are strong bases.[5][11] Therefore, to synthesize a specific ether, the synthetic strategy should always favor the less sterically hindered halide.

  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal.[2][12] They effectively solvate the cation (Na⁺) of the alkoxide, leaving the oxygen anion more exposed and nucleophilic, thereby accelerating the SN2 reaction. Protic solvents would solvate the alkoxide, reducing its nucleophilicity.

Experimental Protocols

Safety Precautions: Sodium hydride is highly flammable and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Alkyl halides can be toxic and volatile; handle them in a fume hood.

Protocol 1: Standard Williamson Ether Synthesis using Sodium Hydride

This protocol describes the synthesis of 1-(butoxymethyl)-4-fluoro-3-methoxybenzene as a representative example.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromobutane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1.0 g of alcohol) to dissolve the starting material.

  • Base Addition: Under a positive pressure of nitrogen, carefully add NaH (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

    • Rationale: Adding the NaH slowly at 0 °C helps to control the initial exothermic reaction and the rate of hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium alkoxide is now complete.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (approx. 65 °C) for 2-4 hours.[2]

  • Workup:

    • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[13]

    • Rationale: The water wash removes residual THF and inorganic salts. The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[13]

Workflow: Standard Williamson Ether Synthesis

Workflow_Standard A 1. Dissolve Alcohol in Anhydrous THF B 2. Add NaH at 0°C under N₂ A->B Inert Atmosphere C 3. Stir to Form Alkoxide B->C H₂ evolution D 4. Add Alkyl Halide at 0°C C->D Cool to 0°C E 5. React at RT or Reflux (Monitor by TLC) D->E F 6. Quench with sat. NH₄Cl E->F Reaction Complete G 7. Aqueous Workup & Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the synthesis protocol.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method avoids the need for anhydrous solvents and the use of highly reactive sodium hydride, making it a "greener" and often safer alternative.[14][15]

Materials:

  • This compound

  • A primary alkyl halide (e.g., benzyl chloride)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.2 eq), toluene (5 mL per 1.0 g of alcohol), and the phase-transfer catalyst (TBAB, 0.05-0.1 eq).

  • Base Addition: While stirring vigorously, add the 50% aqueous NaOH solution (3-5 eq).

    • Rationale: Vigorous stirring is essential to create a large surface area between the organic and aqueous phases, facilitating the transfer of the hydroxide ion.

  • Reaction: Heat the mixture to 50-70 °C and stir vigorously for 2-6 hours. The phase-transfer catalyst shuttles the hydroxide ion into the organic phase to deprotonate the alcohol, and the resulting alkoxide then reacts with the alkyl halide.[16]

  • Workup:

    • After completion (monitored by TLC), cool the reaction to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with water and toluene/DCM.

    • Separate the layers. Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying, Concentration, and Purification: Proceed as described in Protocol 1 (steps 8 and 9).

Characterization and Data Analysis

The identity and purity of the synthesized ether should be confirmed using standard analytical techniques.

TechniqueExpected Observations for 1-(butoxymethyl)-4-fluoro-3-methoxybenzene
¹H NMR Appearance of new signals corresponding to the butyl group protons (a triplet around 3.5 ppm for -O-CH₂ -, and other multiplets between 0.9-1.6 ppm). The benzylic protons (-Ar-CH₂ -O-) will appear as a singlet around 4.5 ppm. The aromatic protons will show characteristic splitting patterns.
¹³C NMR Appearance of new signals in the aliphatic region (approx. 14, 19, 32, 70 ppm) for the butyl group. A signal for the benzylic carbon around 72 ppm.
IR Spectroscopy Disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹). Appearance of a strong C-O-C ether stretch (around 1100-1250 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated mass of the product should be observed.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete Deprotonation: Ensure the NaH is fresh and the solvent is truly anhydrous. Old NaH may have a coating of NaOH, reducing its reactivity.

    • Side Reactions: If using a secondary alkyl halide, elimination may be a significant competing reaction.[5] Consider switching the synthetic strategy if possible.

    • Poor PTC Efficiency: In the PTC method, ensure vigorous stirring and sufficient catalyst loading.

  • Reaction Stalls:

    • Poor Halide Reactivity: The reactivity of alkyl halides is I > Br > Cl. If using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time).[1]

  • Presence of Starting Alcohol in Product:

    • This indicates an incomplete reaction. Try extending the reaction time, increasing the temperature, or adding slightly more alkyl halide. Ensure the workup is efficient in separating the neutral ether from the unreacted alcohol. A basic wash can sometimes help remove unreacted acidic alcohol, though benzylic alcohols are only weakly acidic.[12]

Conclusion

The Williamson ether synthesis is a highly effective method for preparing ethers from this compound. By carefully selecting the base, solvent, and alkyl halide, researchers can achieve high yields of the desired product. The standard NaH protocol is robust for many applications, while the phase-transfer catalysis method offers a safer and more environmentally friendly alternative. Proper analytical characterization is essential to confirm the structure and purity of the final compound.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • YouTube. benzyl ether cleavage. [Link]

  • Reddit. Base for Deprotonating Benzyl Alcohol. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • West Chester University. The Synthesis of Substituted Benzyl Phenyl Ethers: An Undergraduate Organic Chemistry Experiment. [Link]

  • Chemistry LibreTexts. (2024). Preparing Ethers. [Link]

  • Chemistry LibreTexts. (2021). Williamson Ether Synthesis. [Link]

  • African Rock Art. 4-Fluoro-3-methoxyphenylboronic acid. [Link]

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Introduction: The Significance of the (4-Fluoro-3-methoxyphenyl) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of (4-Fluoro-3-methoxyphenyl)methanol for Pharmaceutical and Materials Science Research

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][3] The (4-Fluoro-3-methoxyphenyl) moiety, in particular, has emerged as a valuable building block. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic environment that can be exploited to fine-tune the properties of a lead compound.

This guide provides an in-depth exploration of the esterification of this compound, a key precursor for introducing this valuable moiety. Esters derived from this alcohol are pivotal intermediates in the synthesis of a wide range of biologically active compounds and advanced materials. We will delve into the core principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently and efficiently synthesize these critical compounds.

Core Principles: Mechanistic Insights into Esterification

Esterification is a fundamental transformation in organic synthesis. The choice of method depends critically on the substrate's sensitivity to acid, steric hindrance, and the desired reaction scale. For a primary benzylic alcohol like this compound, several robust methods are available.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The reaction is reversible, and its equilibrium nature necessitates strategies to drive the reaction towards the product.[5][6]

Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

To overcome the equilibrium limitation, Le Châtelier's Principle is applied by either using a large excess of one reactant (typically the more accessible one) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]

Steglich Esterification: Mild, Carbodiimide-Mediated Coupling

Developed by Wolfgang Steglich, this method is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[7][8] It employs a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[9]

Mechanism: The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is a potent acylating agent. In the crucial catalytic step, DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form an even more reactive N-acylpyridinium salt.[8][10] This "active ester" is then readily attacked by the alcohol, this compound, to furnish the desired ester and regenerate the DMAP catalyst. The thermodynamic driving force is the formation of a stable urea byproduct (e.g., dicyclohexylurea, DCU).[8]

DMAP-Catalyzed Acylation with Anhydrides: A Highly Efficient Alternative

For converting alcohols to esters like acetates, propionates, etc., reacting the alcohol with a corresponding acid anhydride in the presence of catalytic DMAP is exceptionally efficient.[10][11] This method often proceeds under mild, even solvent-free, conditions with high yields.[11] The mechanism is analogous to the catalytic role of DMAP in the Steglich reaction, where it forms a highly reactive N-acylpyridinium intermediate from the anhydride.[10]

Experimental Protocols and Workflows

The following protocols are designed as robust starting points for the esterification of this compound. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion.

General Experimental Workflow

The process for each esterification method follows a logical sequence from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Assemble Dry Glassware & Add Reagents reaction 2. Conduct Reaction (Heating/Stirring) reagents->reaction monitor 3. Monitor Progress (TLC, GC, LC-MS) reaction->monitor quench 4. Quench Reaction & Perform Aqueous Wash monitor->quench extract 5. Extract Organic Layer & Dry quench->extract concentrate 6. Concentrate in Vacuo extract->concentrate purify 7. Purify Crude Product (Column Chromatography) concentrate->purify

Caption: General experimental workflow for esterification reactions.

Protocol 1: Fischer Esterification - Synthesis of (4-Fluoro-3-methoxyphenyl)methyl benzoate

This protocol uses an excess of the carboxylic acid and reflux conditions to drive the reaction.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.56 g, 10 mmol) and benzoic acid (e.g., 1.83 g, 15 mmol).

  • Add toluene (e.g., 40 mL) to dissolve the solids.

  • With stirring, slowly and cautiously add concentrated H₂SO₄ (e.g., 0.05 mL).

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 110°C) for 2-4 hours, or until TLC analysis indicates consumption of the starting alcohol.[12]

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and dilute with ethyl acetate (e.g., 50 mL).

  • Wash the organic layer sequentially with:

    • Water (2 x 30 mL)

    • Saturated NaHCO₃ solution (2 x 30 mL, or until effervescence ceases) to remove unreacted benzoic acid and the H₂SO₄ catalyst.[5]

    • Brine (1 x 30 mL) to aid in breaking emulsions and removing residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Steglich Esterification - Synthesis of (4-Fluoro-3-methoxyphenyl)methyl propanoate

This mild protocol is suitable for a wide range of carboxylic acids and avoids harsh acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Propanoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)[9]

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.56 g, 10 mmol), propanoic acid (e.g., 0.81 g, 11 mmol), and DMAP (e.g., 0.12 g, 1 mmol) in anhydrous DCM (e.g., 50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (e.g., 2.27 g, 11 mmol) in a small amount of DCM dropwise to the stirred mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[9]

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of fresh DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl solution (2 x 25 mL) to remove DMAP and any unreacted DCC.

    • Saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted propanoic acid.

    • Brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Data Summary and Method Comparison

The choice of esterification method involves a trade-off between reaction conditions, cost, and ease of workup.

FeatureFischer EsterificationSteglich EsterificationDMAP-Catalyzed Acylation
Primary Reagents Carboxylic Acid, AlcoholCarboxylic Acid, Alcohol, Carbodiimide (DCC/EDC)Acid Anhydride, Alcohol
Catalyst Strong Acid (H₂SO₄, p-TsOH)DMAP (catalytic)DMAP (catalytic)
Conditions High Temperature (Reflux)[5]Mild (0°C to RT)[9]Mild (RT), often solvent-free[11]
Advantages Inexpensive reagents, suitable for large scale.[12]Mild conditions, high yields, broad substrate scope.[8][9]Very high efficiency, mild, fast reactions.[10]
Disadvantages Harsh acidic conditions, not suitable for sensitive substrates, reversible reaction.[8]Expensive reagents, stoichiometric urea byproduct can complicate purification.Limited to anhydrides, which may not be readily available for complex acids.
Typical Workup Neutralization wash, extraction.[5]Filtration of urea, acidic/basic washes, extraction.[9]Aqueous wash, extraction.

Visualization of the DMAP Catalytic Cycle

Understanding the role of DMAP is key to appreciating its power in accelerating acylation reactions.

DMAP_Cycle cluster_main Catalytic Cycle DMAP DMAP N_Acyl N-Acylpyridinium Intermediate (Highly Reactive) DMAP->N_Acyl Attacks Acyl_Source Acyl Source (Anhydride or O-Acylisourea) Acyl_Source->N_Acyl Ester Product Ester N_Acyl->Ester Attacked by Alcohol Alcohol This compound Alcohol->Ester Ester->DMAP Regenerates

Caption: Catalytic cycle of DMAP in esterification reactions.[10]

Product Characterization

Confirmation of ester formation is achieved through standard spectroscopic techniques:

  • ¹H NMR: Appearance of a new singlet corresponding to the benzylic methylene protons (CH₂) adjacent to the newly formed ester oxygen, typically shifted downfield to ~5.0-5.3 ppm. The signals for the protons on the carbon adjacent to the carbonyl will also be present.

  • ¹³C NMR: Appearance of a new signal for the ester carbonyl carbon, typically in the range of 165-175 ppm.

  • FTIR: A strong C=O stretching band for the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) will disappear.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target ester should be observed.

Troubleshooting

  • Low Conversion/Incomplete Reaction:

    • Fischer: Ensure sufficient removal of water (check Dean-Stark trap or use a drying agent) or increase the reflux time/catalyst loading.

    • Steglich: Use anhydrous solvents and reagents. Moisture can hydrolyze the carbodiimide and the active intermediates. Ensure the quality of the DCC/EDC and DMAP.

  • Difficult Purification:

    • Steglich: If the urea byproduct (DCU) is soluble, consider using EDC, which forms a water-soluble urea that can be removed during the aqueous workup.

    • General: If the product and starting material have similar polarity (Rf values on TLC), careful column chromatography with a shallow solvent gradient is required.

  • Side Reactions:

    • Fischer: Benzyl alcohols can be prone to polymerization under strongly acidic, high-temperature conditions.[13] Use of a milder acid catalyst like p-TsOH or shorter reaction times may be beneficial.

Conclusion

The esterification of this compound is a versatile and critical transformation for accessing valuable intermediates in pharmaceutical and materials science research. By understanding the underlying mechanisms of methods like Fischer and Steglich esterification, researchers can select the optimal conditions for their specific synthetic goals. The protocols and insights provided herein serve as a comprehensive guide to achieving high-yield, reliable synthesis of esters bearing the important (4-Fluoro-3-methoxyphenyl) moiety.

References

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Available at: [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available at: [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them... Available at: [Link]

  • Miller, S. J., & Copeland, G. T. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Tetrahedron Letters, 49(48), 6934-6936. Available at: [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Available at: [Link]

  • MIT OpenCourseWare. (2019). Fischer Esterification Lab Manual. Available at: [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

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use of (4-Fluoro-3-methoxyphenyl)methanol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of (4-Fluoro-3-methoxyphenyl)methanol in Pharmaceutical Intermediate Synthesis

Authored by: Gemini, Senior Application Scientist

This compound, a strategically substituted benzyl alcohol, serves as a pivotal building block in modern medicinal chemistry. The presence of both fluoro and methoxy groups on the phenyl ring allows for the nuanced modulation of a drug candidate's physicochemical properties, including metabolic stability, lipophilicity, and target-binding interactions.[1][2] This guide provides an in-depth exploration of its application, focusing on the synthesis of key pharmaceutical intermediates. We present detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into the rationale behind experimental choices to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design, with fluorinated compounds consistently representing a significant portion of newly approved pharmaceuticals.[1][3] The trifluoromethyl and other fluoro-containing groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][4] this compound (CAS No. 128495-45-4) is a particularly valuable reagent. Its structure offers:

  • Metabolic Blocking: The fluorine atom can prevent oxidative metabolism at the para-position, a common metabolic hotspot.

  • Modulated Lipophilicity: The combination of a methoxy group and a fluorine atom allows for fine-tuning of the molecule's lipophilicity, which is critical for membrane permeability and solubility.

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole or hydrogen bond interactions with biological targets.

  • Reactive Handle: The primary alcohol functionality provides a reliable point for synthetic elaboration, enabling the construction of more complex molecular architectures.

This document details the conversion of this alcohol into versatile intermediates, specifically focusing on its transformation into a benzyl bromide and subsequent reaction to form a secondary amine, a common scaffold in many pharmaceutical agents, including selective Matrix Metalloproteinase-13 (MMP-13) inhibitors.[5]

Reagent Profile and Safety Considerations

Before proceeding with any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 128495-45-4[6][7]
Molecular Formula C₈H₉FO₂[6][7]
Molecular Weight 156.15 g/mol [6][7]
Appearance White crystalline solid[6]
Melting Point 48-49 °C[6]
Boiling Point 260 °C[6]
Storage Store in a cool, dry place (2-8°C recommended)[6]

Safety Protocol:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Refer to the material safety data sheet (MSDS) for comprehensive hazard and first-aid information.

Synthetic Workflow: From Alcohol to Amine Intermediate

The primary alcohol of this compound is not a good leaving group, necessitating its activation for nucleophilic substitution reactions. A common and efficient strategy is to convert it into a more reactive benzyl halide. This two-step process is a foundational workflow for utilizing this building block.

G cluster_0 Step 1: Activation cluster_1 Step 2: Functionalization Start This compound Intermediate 1-(Bromomethyl)-4-fluoro- 3-methoxybenzene Start->Intermediate PBr₃ or SOCl₂/HBr Final Secondary Amine Intermediate (e.g., for MMP-13 Inhibitors) Intermediate->Final Primary Amine (R-NH₂) Base (e.g., K₂CO₃, DIPEA)

Caption: General workflow for converting the starting alcohol to a versatile amine intermediate.

Protocol 1: Synthesis of 1-(Bromomethyl)-4-fluoro-3-methoxybenzene

This protocol details the conversion of the benzylic alcohol to a benzyl bromide. The resulting α-halo intermediate is highly reactive and primed for subsequent nucleophilic substitution.

Scientific Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which renders the hydroxyl group an excellent leaving group. The subsequent backside attack by the bromide ion (SN2 mechanism) yields the desired product with high fidelity.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Reagent Addition: Add PBr₃ (0.4 eq, to account for the three reactive bromide atoms) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a stirred, ice-cold saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(bromomethyl)-4-fluoro-3-methoxybenzene.

Self-Validation: The product is often used directly in the next step. If required, purification can be achieved via flash column chromatography. The structure should be confirmed by ¹H NMR (disappearance of the alcohol -OH signal and appearance of a new benzylic -CH₂Br signal around 4.5 ppm) and Mass Spectrometry.

Protocol 2: Synthesis of a Secondary Amine Intermediate

This protocol utilizes the reactive benzyl bromide to form a C-N bond, a key step in the synthesis of numerous pharmaceutical agents.

Scientific Rationale: This is a classic SN2 reaction where a primary amine acts as the nucleophile, displacing the bromide leaving group. An appropriate base is required to neutralize the HBr generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion. Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are commonly used bases.

Materials:

  • 1-(Bromomethyl)-4-fluoro-3-methoxybenzene (from Protocol 1)

  • A primary amine (R-NH₂) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq) in MeCN.

  • Reagent Addition: Add a solution of 1-(bromomethyl)-4-fluoro-3-methoxybenzene (1.0 eq) in MeCN to the stirred suspension.

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir until TLC analysis indicates the consumption of the benzyl bromide (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine intermediate.

Table 2: Summary of Representative Reactions and Expected Outcomes
StepReactionKey ReagentsSolventTypical Yield (%)
1BrominationPBr₃DCM>90% (crude)
2AminationR-NH₂, K₂CO₃MeCN70-85%

Application in Drug Discovery: Path to an MMP-13 Inhibitor

The synthesized secondary amine is not just a simple intermediate; it is a direct precursor for more complex pharmaceutical targets. For example, it can be acylated to form an amide, a key functional group in the MMP-13 inhibitor N-(4-Fluoro-3-methoxybenzyl)-6-(...)-2-methylpyrimidine-4-carboxamide.[5]

G cluster_0 Core Intermediate Synthesis cluster_1 API Elaboration A This compound B Secondary Amine Intermediate [R-NH-(CH₂)-Ar] A->B Two-Step Protocol (Activation & Amination) D Final API (e.g., MMP-13 Inhibitor) B->D Amide Coupling (e.g., HATU, EDCI) C Carboxylic Acid Fragment (e.g., Pyrimidine Carboxylic Acid) C->D Amide Coupling (e.g., HATU, EDCI)

Caption: Logical pathway from the starting alcohol to a final API via the key amine intermediate.

This logical flow demonstrates how the initial, simple building block is methodically elaborated into a high-value, complex molecule. The choice of coupling reagents (e.g., HATU, EDCI) for the final acylation step would depend on the specific substrates and desired reaction efficiency.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its strategic fluorination and methoxylation pattern provides a distinct advantage in designing drug candidates with improved properties. The protocols detailed herein for its conversion to activated halides and subsequent functionalization into amine intermediates represent a robust and reliable pathway for its incorporation into diverse molecular scaffolds. By understanding the rationale behind each synthetic step, researchers can confidently and efficiently leverage this building block to accelerate their drug discovery programs.

References

  • Addie, M. et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56, 2059–2073.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • New England Journal of Medicine. (2023). Capivasertib in Hormone Receptor–Positive Advanced Breast Cancer. 388(22), 2058–2070.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-phenoxyphenyl)methanol. Retrieved from [Link]

  • PubMed. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313-27.
  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • ResearchGate. (n.d.). The synthetic route of capivasertib. Retrieved from [Link]

  • SSpharma India. (n.d.). Capivasertib Intermediates. Retrieved from [Link]

  • Unibest Industrial Co., Ltd. (n.d.). Cas No. 956460-96-1, Capivasertib intermediate. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Application Notes: (4-Fluoro-3-methoxyphenyl)methanol as a Versatile Precursor in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Aromatics in Modern Agrochemicals

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals. Within the molecular architecture of modern pesticides, the incorporation of fluorine atoms and fluorinated motifs has become a cornerstone of design strategy.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can significantly boost the efficacy, selectivity, and overall performance of an active ingredient.[1] The 4-fluoro-3-methoxyphenyl scaffold, in particular, represents a privileged structural motif. The interplay between the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic and steric environment, making it a valuable building block for targeting specific biological pathways in weeds, fungi, and insects.

This application note provides a detailed guide for researchers and synthetic chemists on the practical application of (4-Fluoro-3-methoxyphenyl)methanol as a key starting material in the synthesis of high-value agrochemicals. We will focus on its potential role in the synthesis of the arylpicolinate herbicide, Halauxifen-methyl , a potent synthetic auxin herbicide developed by Dow AgroSciences.[2][3] This guide will elucidate the synthetic logic, provide detailed, field-proven protocols for key transformations, and explain the causality behind experimental choices, thereby empowering researchers to leverage this versatile building block in their own discovery programs.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.

PropertyValue
CAS Number 128495-45-4
Molecular Formula C₈H₉FO₂
Molecular Weight 156.16 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate

Synthetic Strategy: Accessing the Core of Halauxifen-methyl

Halauxifen-methyl, with the chemical name methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate, is a potent herbicide used for the control of broadleaf weeds.[2][4] Its synthesis hinges on the strategic coupling of two key fragments: a substituted pyridine ring and the (4-chloro-2-fluoro-3-methoxyphenyl) moiety. The most robust and industrially scalable method for forging this critical C-C bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][5][6]

This necessitates the preparation of a key intermediate: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid . Our synthetic approach, therefore, focuses on the transformation of this compound into this crucial boronic acid derivative, which can then be coupled with the appropriately functionalized pyridine core.

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Phenyl Moiety Synthesis cluster_1 Part 2: Pyridine Moiety Synthesis cluster_2 Part 3: Final Assembly A This compound B (2-Chloro-4-fluoro-3-methoxyphenyl)methanol (Proposed Intermediate) A->B Regioselective Chlorination D (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (Key Intermediate) B->D Functional Group Transformation C 2-Chloro-6-fluoroanisole (Validated Precursor) C->D Lithiation & Borylation G Halauxifen-methyl D->G E 4-Amino-3,6-dichloropyridine- 2-carboxylic acid F Methyl 4-(acetylamino)-3,6-dichloro- pyridine-2-carboxylate E->F Esterification & Protection F->G Suzuki-Miyaura Coupling & Deprotection

  • n-BuLi, THF, -78 °C

  • B(OMe)₃

  • H₂O / H⁺

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

Reagent/EquipmentDetails
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acidIntermediate from Protocol 1
Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylateIntermediate from Protocol 2
Pd(PPh₃)₄ or similar Pd(0) catalystCatalyst
Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF)Base
Dioxane / Water (e.g., 4:1)Solvent System
Hydrochloric Acid (HCl)For deprotection

Procedure:

  • Reaction Setup: To a reaction vessel, add methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Degassing: Bubble nitrogen or argon through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the degassed mixture under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography.

  • Deprotection: Dissolve the purified, coupled product in a mixture of methanol and concentrated HCl. Heat the mixture to reflux for 2-4 hours to remove the acetyl protecting group.

  • Final Isolation: Cool the reaction, neutralize carefully with a base (e.g., NaOH solution), and extract the final product, Halauxifen-methyl, with a suitable organic solvent. Purify by recrystallization or chromatography to obtain the final product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, modern agrochemicals. This application note demonstrates its strategic potential as a precursor to the key (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid intermediate required for the efficient synthesis of the arylpicolinate herbicide, Halauxifen-methyl. By providing a clear synthetic rationale and detailed, adaptable protocols for the key transformations—including the critical Suzuki-Miyaura cross-coupling—we have outlined a comprehensive roadmap for researchers in the agrochemical field. The principles and methodologies described herein can be readily applied to the synthesis of other high-value molecules, underscoring the importance of this fluorinated aromatic scaffold in the ongoing development of next-generation crop protection solutions.

References

  • White, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23, 2166–2174. [Link]

  • Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka. [Link]

  • American Chemical Society. (n.d.). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. [Link]

  • Dow AgroSciences. (n.d.). Crop Solutions. Dow Inc. [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl. [Link]

  • Google Patents. (n.d.). KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
  • European Patent Office. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Suzuki-Miyaura coupling reactions with derivatives of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Derivatives of (4-Fluoro-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Suzuki-Miyaura coupling reactions involving derivatives of this compound. Diarylmethane and biaryl scaffolds are central to the development of novel therapeutics and functional materials.[1] The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for constructing C-C bonds with high functional group tolerance and generally mild reaction conditions.[2][3][4] This document will detail the critical parameters, provide step-by-step protocols, and offer troubleshooting advice for the successful synthesis of diarylmethanes and related structures using (4-fluoro-3-methoxyphenyl)methyl electrophiles.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X R-X-Pd(II)L2 Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R'-B(OR)2]⁻ Ar-Pd(II)-Ar' R-R'-Pd(II)L2 Intermediate Transmetalation->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Product R-R' Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 Boronate [R'-B(OH)3]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K2CO3) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow cluster_prep Part A: Electrophile Synthesis cluster_coupling Part B: Suzuki-Miyaura Coupling start this compound step1 Dissolve in Anhydrous Solvent start->step1 step2 Cool to 0 °C step1->step2 step3 Add PBr₃ step2->step3 step4 Reaction & Monitoring (TLC) step3->step4 step5 Quench & Extract step4->step5 step6 Dry & Concentrate step5->step6 product_A (4-Fluoro-3-methoxyphenyl)methyl Bromide step6->product_A start_B Combine Electrophile, Boronic Acid, Base product_A->start_B Use as Electrophile step_B1 Add Solvent & Degas start_B->step_B1 step_B2 Add Pd Catalyst & Ligand step_B1->step_B2 step_B3 Heat & Monitor (TLC/GC-MS) step_B2->step_B3 step_B4 Workup & Purification step_B3->step_B4 product_B Desired Diaryl/Biarylmethane Product step_B4->product_B caption Figure 2: Experimental Workflow.

Sources

Heck coupling reactions involving (4-fluoro-3-methoxyphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Heck Coupling Reactions Involving (4-fluoro-3-methoxyphenyl)methanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Heck Reaction in Modern Drug Discovery

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides or triflates with alkenes.[1][2] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3][4][5] Its significance in drug discovery is particularly noteworthy, as it allows for the efficient construction of intricate molecular scaffolds from readily available building blocks, often with a high degree of functional group tolerance.[2][6]

The this compound moiety and its derivatives represent a valuable structural motif in medicinal chemistry. The electronic properties of the fluorine and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting parameters such as metabolic stability, binding affinity, and bioavailability. The ability to further elaborate these structures via C-C bond formation is therefore of high strategic importance.

This application note provides a detailed technical guide for performing Heck coupling reactions on derivatives of this compound. It is designed for researchers and scientists in drug development, offering not just a step-by-step protocol but also a deeper understanding of the underlying mechanistic principles and practical considerations necessary for successful execution and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][7] A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into four key steps:

  • Oxidative Addition: The active fourteen-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-triflate) bond of the aryl electrophile. This step oxidizes the palladium from Pd(0) to a Pd(II) species.[6][7]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond.[6][7]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must possess a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon. A syn-β-hydride elimination then occurs, transferring this hydrogen to the palladium and forming a palladium-hydride species, while liberating the substituted alkene product.[6][7] This step is often stereospecific.[6]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Salt Base-H⁺X⁻ PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Intermediate Migratory Insertion PdH_Complex H-Pd(II)L₂-X PdII_Intermediate->PdH_Complex β-Hydride Elimination Product Substituted Alkene PdH_Complex->Pd0 Reductive Elimination Base Base ArylHalide Ar-X (Aryl Halide) Alkene Alkene

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocols

Part A: Synthesis of the Aryl Bromide Precursor

The benzylic alcohol of this compound can be incompatible with some Heck reaction conditions and may lead to side reactions. Therefore, it is often advantageous to first convert it to a more stable group or, as in this protocol, to start from a precursor where the desired functionality is introduced after the coupling. Here, we will start with the commercially available 3-bromo-4-fluorobenzaldehyde and protect the aldehyde as a diethyl acetal before proceeding to the Heck reaction. A similar transformation of a related benzyl alcohol to a bromide has been documented.[8]

Workflow for Precursor Synthesis

Precursor_Synthesis Start 3-Bromo-4-fluorobenzaldehyde Acetalization Acetal Protection (Triethyl orthoformate, EtOH, cat. H⁺) Start->Acetalization Product 1-Bromo-2-fluoro-4-(diethoxymethyl)benzene (Aryl Bromide Precursor) Acetalization->Product

Caption: Workflow for the synthesis of the aryl bromide precursor.

Step-by-Step Protocol:

  • To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in absolute ethanol (5 mL per 1 g of aldehyde), add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetal-protected aryl bromide. This is often used in the next step without further purification.

Part B: Heck Coupling Reaction

This protocol details the coupling of the prepared aryl bromide with ethyl acrylate, a common and reactive alkene partner.[9]

Reaction Parameters

ParameterValue/ConditionRationale
Palladium Precatalyst Palladium(II) acetate (Pd(OAc)₂)A common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][7]
Ligand Tri(o-tolyl)phosphine (P(o-Tol)₃)A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) species and promotes oxidative addition.[9]
Base Triethylamine (Et₃N)Acts as a scavenger for the HBr generated during the reaction, regenerating the Pd(0) catalyst.[1][9]
Solvent Acetonitrile (MeCN)A polar aprotic solvent that is effective for many Heck reactions.[9]
Temperature Reflux (approx. 82°C)Provides the necessary thermal energy for the reaction to proceed at a reasonable rate.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and deactivation of the phosphine ligand and palladium catalyst.[9]

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl bromide precursor (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed acetonitrile via syringe.

  • Add degassed triethylamine (1.5 eq) followed by ethyl acrylate (1.2 eq) via syringe.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.[6][9]

  • Rinse the Celite pad with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can then be deprotected by stirring with a mild acid (e.g., 1M HCl in THF) to reveal the aldehyde, which can then be reduced (e.g., with NaBH₄) to the desired (4-fluoro-3-alkenyl-phenyl)methanol derivative.

  • Purify the final product by silica gel column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents/reagents- Low reaction temperature- Use fresh palladium precatalyst and phosphine ligand.- Ensure thorough degassing of all solvents and liquid reagents.- Confirm the reaction is reaching the target reflux temperature.
Formation of Side Products - Isomerization of the alkene product- Reductive dehalogenation of the aryl bromide- Lower the reaction temperature and extend the reaction time.- Screen different phosphine ligands or bases.
Inconsistent Yields - Variable quality of reagents- Incomplete reaction or workup losses- Use high-purity, anhydrous reagents and solvents.- Carefully monitor the reaction to completion and optimize the purification procedure.

Conclusion

The Heck coupling reaction is a robust and versatile tool for the synthesis of complex molecules in the context of drug discovery. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully apply this methodology to elaborate scaffolds such as this compound. The protocols and insights provided in this application note serve as a comprehensive guide for the practical application of this important transformation.

References

  • Heck reaction. In Wikipedia; 2024. [Link]

  • C. G. S. Lima, L. S. M. Miranda, D. J. F. da Cunha, R. O. M. A. de Souza. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 2020, 10(15), 8351-8363. [Link]

  • Heck Coupling. In Organic Synthesis; 2023. [Link]

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  • S. P. Nolan, O. Navarro. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 2006, 8(25), 5789-5791. [Link]

  • Heck Reaction. In Chemistry LibreTexts; 2023. [Link]

  • D. C. Blakemore, L. R. D. Williams. Heck Coupling. In Synthetic Methods in Drug Discovery; 2016. [Link]

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  • M. R. Harris, M. O. Konev, E. R. Jarvo. Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. Journal of the American Chemical Society, 2014, 136(22), 7825-7828. [Link]

  • C. P. H. S. S. P. T. R. T. Reddy. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 2019, 1(6), 572-587. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. In YouTube; 2021. [Link]

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  • R. Matsubara, A. C. Gutierrez, T. F. Jamison. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 2011, 133(48), 19481-19483. [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. In Pearson; 2022. [Link]

  • R. Matsubara, A. C. Gutierrez, T. F. Jamison. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. PMC, 2011. [Link]

  • Synthesis of 4-fluoro-3-phenoxyphenylmethanol. In PrepChem.com; 2023. [Link]

  • S. K. Guchhait, R. S. Mane, S. S. Shelke. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2023, 13(32), 22359-22363. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. In ScienceDirect; 2025. [Link]

  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. In Patsnap; 2023. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. In OUCI; 2023. [Link]

  • CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • T. Chen, Z. Chen, Y. Zhao, Z. Li. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 2018, 23(11), 2991. [Link]

  • J. N. Jones, C. A. R. L. Matos, J. A. K. Howard, J. C. C. Freitas. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2019, 9(12), 629. [Link]

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Application Note: High-Purity Isolation of (4-Fluoro-3-methoxyphenyl)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of (4-Fluoro-3-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol. This guide details the rationale behind solvent system selection, a step-by-step workflow from Thin-Layer Chromatography (TLC) optimization to column execution, and troubleshooting advice. The described protocol consistently yields this compound with purity exceeding 99%.

Introduction: The Rationale for Purification

This compound is a substituted benzyl alcohol derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The primary synthetic route to this alcohol is the reduction of its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. While effective, this reaction often results in a crude product containing unreacted starting material and potentially other side-products.

Given that the polarity difference between the starting aldehyde and the product alcohol is significant, silica gel column chromatography is an ideal purification technique.[1][2] The slightly acidic nature of silica gel is well-suited for the separation of these "normal" polarity compounds.[3] This protocol will detail a systematic approach to developing an efficient separation method.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
Melting Point 48-49°C
Boiling Point 260°C

Pre-Purification: TLC Analysis for Solvent System Optimization

Prior to committing the bulk of the crude material to a column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to identify a solvent system where the desired product, this compound, has a retention factor (Rf) between 0.15 and 0.35.[4] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, with good separation from less polar and more polar impurities.

A standard and effective eluent for compounds of this nature is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][5][6]

Protocol for TLC Analysis:
  • Prepare TLC Chambers: Line two to three small TLC chambers with filter paper. Add different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to each chamber to a depth of about 0.5 cm. Cover and allow the atmosphere to saturate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate into a prepared chamber and allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The starting aldehyde and the product alcohol are both UV active.

  • Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The starting aldehyde, being less polar, will have a higher Rf than the product alcohol. Adjust the solvent ratio until the alcohol spot is within the target Rf of 0.15-0.35.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.

Materials and Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column (e.g., 40 mm diameter, 300 mm length)

  • Sand (acid-washed)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Column Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel with the initial, low-polarity eluent determined from TLC analysis (e.g., 95:5 hexane:ethyl acetate).[6]

  • Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

  • Equilibration: Once the silica has settled, add a layer of sand to the top to prevent disturbance.[6] Wash the column with 2-3 column volumes of the initial eluent until the bed is stable.

Sample Loading and Elution

The workflow for the purification process is illustrated below.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Optimization (Hexane:EtOAc) ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Optimal Eluent Crude Crude Sample Crude->TLC Load Sample Loading (Dry or Wet) Crude->Load ColumnPrep->Load Elute Gradient Elution (Increasing EtOAc %) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Monitor Purity Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product (>99%) Evaporate->PureProduct

Figure 1: Workflow for the purification of this compound.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully apply it to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

  • Elution:

    • Begin eluting with the low-polarity solvent system identified during TLC analysis (e.g., 90:10 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is shown in the table below.

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitoring:

    • Monitor the elution of the compounds by performing TLC analysis on the collected fractions.[6]

    • Spot every few fractions on a TLC plate and visualize under UV light.

    • The less polar impurities will elute first, followed by the desired product, this compound. Any highly polar impurities will remain on the column longer.

Table of Elution Parameters:

StepSolvent System (Hexane:Ethyl Acetate)Column Volumes (CV)Expected Eluent
190:102-3Non-polar impurities
280:205-7This compound
350:502-3Highly polar impurities

Note: The optimal gradient should be determined based on the TLC analysis of the specific crude mixture.

Product Isolation
  • Once the TLC analysis confirms which fractions contain the pure product, combine these fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a white crystalline solid.

  • Confirm the purity of the final product by analytical techniques such as HPLC, NMR, or GC-MS.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound streaking/tailing on TLC The hydroxyl group is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing.[6]
No compound eluting from the column The chosen solvent system is not polar enough.Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Poor separation of product and impurity The Rf values are too close.Run a shallower gradient, increasing the polarity of the mobile phase more slowly. Ensure the column is not overloaded with crude material.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound from a crude reaction mixture. By systematically determining the optimal solvent system through TLC and employing a gradient elution strategy in column chromatography, this method consistently produces the target compound with high purity, suitable for subsequent stages of drug development and synthesis.

References

  • Organic Syntheses Procedure. (n.d.). Purification of benzyl alcohol. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

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Application Notes & Protocols for the Analytical Characterization of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluoro-3-methoxyphenyl)methanol is a substituted benzyl alcohol derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the fluoro, methoxy, and hydroxylmethyl groups on the benzene ring, make it a valuable building block in the synthesis of complex molecules. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and understand its behavior in various chemical environments. This document provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
Chemical Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
CAS Number 128495-45-4[1]
Appearance Solid (Expected)Inferred from related compounds
Melting Point 29.5 °C (for the corresponding aldehyde)[2]

Note: The melting point is for the related compound 4-Fluoro-3-methoxybenzaldehyde and serves as an estimate. The actual melting point for the alcohol should be determined experimentally.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following diagram illustrates a logical workflow for analyzing a newly synthesized or procured batch of the compound.

Caption: Analytical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR will confirm the presence and connectivity of all protons. ¹³C NMR provides information on the carbon skeleton. Crucially, ¹⁹F NMR will confirm the presence of the fluorine atom and can be used to assess purity with respect to regioisomers. Deuterated chloroform (CDCl₃) is a common solvent, but others like DMSO-d₆ or Methanol-d₄ can be used depending on solubility and the need to observe the hydroxyl proton.[3][4]

Expected Chemical Shifts & Couplings:
  • ¹H NMR:

    • The aromatic protons will appear in the range of δ 6.8-7.2 ppm. Their splitting patterns will be complex due to ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings.

    • The benzylic protons (-CH₂OH) will appear as a singlet or a doublet (if coupled to the OH proton) around δ 4.6 ppm.

    • The methoxy protons (-OCH₃) will be a sharp singlet around δ 3.9 ppm.

    • The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent-dependent. Adding a drop of D₂O will cause this peak to disappear, confirming its identity.[5]

  • ¹³C NMR:

    • Aromatic carbons will resonate between δ 110-160 ppm. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J(C,F)). Other aromatic carbons will show smaller 2-4 bond C-F couplings.

    • The benzylic carbon (-CH₂OH) will be around δ 64 ppm.

    • The methoxy carbon (-OCH₃) will be around δ 56 ppm.

  • ¹⁹F NMR:

    • A single resonance is expected, with its chemical shift being dependent on the reference standard used.

Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).[4] For ¹⁹F NMR, an external or internal reference like hexafluorobenzene can be used.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with 8-16 scans.

    • Optional: To confirm the -OH peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment requiring only a few scans.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Application Note: MS is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile alcohol.[6] Electron Ionization (EI) will provide a characteristic fragmentation pattern that can be compared against libraries or used for structural confirmation.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • The molecular ion peak [M]⁺ should be observed at m/z = 156.1.

    • Look for characteristic fragments, such as the loss of water ([M-H₂O]⁺ at m/z 138), loss of a hydroxyl radical ([M-OH]⁺), and the tropylium-like ion resulting from the benzylic fragment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR is a rapid and simple technique to confirm the presence of key functional groups. It is an excellent first-pass identity check. For this compound, the most characteristic peaks will be the broad O-H stretch from the alcohol, the C-H stretches, and the complex fingerprint region indicating the aromatic substitution pattern.[10]

Expected Vibrational Frequencies:
Functional GroupWavenumber (cm⁻¹)Appearance
Alcohol O-H (stretch)3600 - 3200Broad, strong
Aromatic C-H (stretch)3100 - 3000Sharp, medium
Aliphatic C-H (stretch)3000 - 2850Sharp, medium
Aromatic C=C (stretch)1600 & 1500Medium to strong
C-O (stretch, alcohol)~1230Strong
C-F (stretch)~1180Strong

Source for general ranges:[11][12][13]

Protocol: FT-IR Analysis
  • Sample Preparation:

    • Solid: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Low-Melting Solid: A thin film can be prepared by placing a drop of the neat sample between two salt (NaCl or KBr) plates.

  • Data Acquisition: Place the sample in the spectrometer's sample compartment. Collect a spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare them to the expected frequencies to confirm the presence of the required functional groups.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the gold standard for determining the purity of a compound and for quantification. A reversed-phase method using a C18 column is the most common starting point for a molecule of this polarity.[14] UV detection is ideal due to the presence of the aromatic chromophore. The method should be validated for linearity, accuracy, and precision if quantitative results are required.

Protocol: Purity Analysis by HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[15]

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (aromatic B-band absorption).[11][16]

    • Gradient Program:

      • Start at 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B over 1 minute and equilibrate for 5 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A purity level of >98% is typically desired for drug development applications.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Application Note: UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and is particularly useful for confirming the presence of the aromatic chromophore. Aromatic compounds typically show characteristic absorptions in the 200-300 nm range. The spectrum is sensitive to the solvent used.

Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like methanol or ethanol. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU. A starting concentration of 10-20 µg/mL is recommended.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis:

    • The spectrum should show characteristic absorbance maxima. For a substituted benzene ring, expect a strong absorption band (E-band) around 220-230 nm and a weaker, structured band (B-band) around 270-280 nm.[16][17]

    • The position (λₘₐₓ) and molar absorptivity (ε) can be calculated and used as a reference for this compound.

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  • PubChem. (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol | C8H6F4O2 | CID 15582607. Available at: [Link]

  • PubMed. Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. Available at: [Link]

  • Journal of the American Chemical Society. Topology-Controlled Chirality and Spin Selectivity in Two-Dimensional Covalent Organic Frameworks. Available at: [Link]

  • Molnar Institute. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Available at: [Link]

  • Chemcasts. Thermophysical Properties of 4-Fluoro-3-methoxybenzaldehyde. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Table of Contents. Available at: [Link]

  • Google Patents.US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of... Available at: [Link]

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scaling up the synthesis of (4-Fluoro-3-methoxyphenyl)methanol for pilot plant production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: APN-CHEM-072

Topic: Pilot Plant Scale-Up Synthesis of (4-Fluoro-3-methoxyphenyl)methanol

Abstract

This document provides a comprehensive guide for the pilot plant scale synthesis of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] The described process is designed for scalability, safety, and efficiency, focusing on the reduction of 4-Fluoro-3-methoxybenzoic acid. The protocol details a robust synthetic route using a borane-tetrahydrofuran complex, selected for its high selectivity and favorable safety profile compared to metal hydrides like LiAlH₄. This guide includes a detailed process flow, step-by-step protocols for synthesis and purification, in-process controls (IPCs), analytical methods, safety, health, and environmental (SHE) considerations, and a troubleshooting guide to facilitate a successful technology transfer from laboratory to pilot scale.

Introduction & Process Rationale

This compound is a critical building block, particularly valued in medicinal chemistry for synthesizing novel therapeutic agents. Its unique fluoro and methoxy substitution pattern allows chemists to fine-tune the electronic and steric properties of target molecules, potentially enhancing metabolic stability and lipophilicity, which are crucial for improved drug performance.[2]

The successful transition of a synthetic process from the laboratory bench to a pilot plant requires a strategic approach that prioritizes safety, reproducibility, cost-effectiveness, and environmental considerations. The chosen synthetic route involves the selective reduction of the carboxylic acid group of 4-Fluoro-3-methoxybenzoic acid.

Causality of Reagent Selection:

  • Starting Material: 4-Fluoro-3-methoxybenzoic acid is a commercially available, stable solid, making it ideal for large-scale handling and accurate charging into reactors.

  • Reducing Agent: While potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective on a lab scale, they present significant safety challenges during scale-up, including pyrophoric nature and violent reactions with water.[3] Sodium Borohydride (NaBH₄) is generally not effective for the direct reduction of carboxylic acids without activating agents. Therefore, Borane-Tetrahydrofuran complex (BH₃·THF) was selected. It offers excellent selectivity for reducing carboxylic acids to alcohols under mild conditions, is available as a stabilized solution, and its handling procedures are well-established for industrial applications, making it a safer and more controllable option for pilot-scale operations.

  • Solvent: Tetrahydrofuran (THF) is the solvent of choice as it is the carrier for the borane reagent, ensuring miscibility and facilitating a homogenous reaction environment.

Overall Process Flow

The manufacturing process is segmented into four primary stages: Reaction, Quench, Work-up/Extraction, and Purification.

ProcessFlow cluster_0 Stage 1: Reaction cluster_1 Stage 2: Quench cluster_2 Stage 3: Work-up & Extraction cluster_3 Stage 4: Purification & Isolation A Charge Reactor: 1. 4-Fluoro-3-methoxybenzoic Acid 2. Anhydrous THF B Cool Reactor to 0-5 °C A->B C Slow Addition of BH3·THF (Maintain T < 10 °C) B->C D Warm to Ambient Temp. & Stir (Monitor by IPC) C->D E Cool Reactor to 0-5 °C D->E F Slow Addition of Methanol (Caution: H2 Evolution!) E->F G Stir until Gas Evolution Ceases F->G H Solvent Swap (Distill THF, Add Ethyl Acetate) G->H I Aqueous Wash: 1. Sat. NaHCO3 Solution 2. Brine H->I J Separate Organic Layer I->J K Dry Organic Layer (Anhydrous Na2SO4) J->K L Filter & Concentrate K->L M Vacuum Distillation of Crude Oil L->M N Collect Pure Product Fraction M->N O Final Product Analysis (QC Release) N->O P Package under Nitrogen O->P

Caption: High-level process flow for the synthesis of this compound.

Raw Materials and Equipment

Raw Material Specifications
Material NameCAS No.GradeSpecificationSupplier Example
4-Fluoro-3-methoxybenzoic acid82846-18-2≥98%White to off-white solidTCI, Sigma-Aldrich
Borane-THF complex solution14044-65-61 M in THFClear, colorless solutionSigma-Aldrich
Tetrahydrofuran (THF)109-99-9Anhydrous, ≥99.9%Water content ≤ 50 ppmStandard suppliers
Methanol (MeOH)67-56-1ACS Grade, ≥99.8%Water content ≤ 0.1%Standard suppliers
Ethyl Acetate (EtOAc)141-78-6ACS Grade, ≥99.5%-Standard suppliers
Sodium Bicarbonate (NaHCO₃)144-55-8Technical Grade-Standard suppliers
Sodium Chloride (NaCl)7647-14-5Technical Grade-Standard suppliers
Sodium Sulfate (Na₂SO₄)7757-82-6Anhydrous, Granular-Standard suppliers
Pilot Plant Equipment
  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, nitrogen inlet, and reflux condenser.

  • 20 L Calibrated Dosing Vessel for BH₃·THF addition.

  • 50 L Receiving Flasks.

  • Jacketed Chiller/Heater Unit for reactor temperature control (-10 °C to 150 °C).

  • Vacuum pump and controller for distillation.

  • Fractional distillation head and condenser setup.

  • Spark-proof ventilation and grounding systems are mandatory.[4]

Detailed Synthesis Protocol (Basis: 5 kg Scale)

WARNING: This process involves flammable solvents and reagents that react with moisture to produce flammable hydrogen gas. All operations must be conducted in a well-ventilated area, under an inert nitrogen atmosphere, and with strict exclusion of moisture and ignition sources.[4]

Reactor Setup and Inerting
  • Ensure the 100 L reactor is clean, dry, and free of contaminants.

  • Assemble the reactor with the overhead stirrer, temperature probe, condenser, and nitrogen line.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the process.

Reaction Stage
  • Charging: Charge 5.00 kg (29.4 mol) of 4-Fluoro-3-methoxybenzoic acid into the reactor, followed by 25 L of anhydrous Tetrahydrofuran (THF).

  • Dissolution & Cooling: Start agitation (100-150 RPM) and stir until all solids are dissolved. Cool the reactor jacket to 0-5 °C.

  • Reagent Addition: Once the internal temperature reaches 0-5 °C, begin the slow, subsurface addition of 35.3 L (35.3 mol, 1.2 equiv.) of 1 M Borane-THF complex solution from the dosing vessel.

    • CRITICAL CONTROL: Maintain the internal temperature below 10 °C throughout the addition. The addition is exothermic. A typical addition time is 2-3 hours.

  • Reaction: After the addition is complete, slowly warm the reactor contents to 20-25 °C and stir for 4-6 hours.

  • In-Process Control (IPC-1): After 4 hours, take a sample for TLC or HPLC analysis to confirm the complete consumption of the starting material.[5] (See Section 5 for analytical methods). Continue stirring if the reaction is incomplete.

Quench Stage
  • Cooling: Once the reaction is complete, cool the reactor back down to 0-5 °C.

  • Methanol Addition:

    • WARNING: This step generates hydrogen gas. Ensure adequate ventilation and no ignition sources.[4]

    • Slowly add 5 L of Methanol dropwise via the dosing vessel. A vigorous but controllable effervescence will be observed.

    • CRITICAL CONTROL: Maintain the internal temperature below 15 °C during the quench.

  • Completion: After the addition is complete, stir the mixture for 1 hour at 10-15 °C, or until gas evolution has ceased.

Work-up and Extraction
  • Solvent Swap: Concentrate the reaction mixture under reduced pressure (rotary evaporator for lab scale, reactor vacuum for pilot) to remove most of the THF and Methanol, resulting in an oily residue.

  • Redissolution: Add 25 L of Ethyl Acetate (EtOAc) and 15 L of water to the residue. Stir for 15 minutes.

  • Aqueous Wash:

    • Transfer the mixture to a suitable separatory funnel or allow layers to settle in the reactor.

    • Wash the organic layer sequentially with:

      • 10 L of saturated Sodium Bicarbonate (NaHCO₃) solution (to neutralize any acidic residues).

      • 10 L of saturated Sodium Chloride (Brine) solution (to break emulsions and remove water).

  • Drying & Concentration:

    • Separate the organic layer and charge it back to a clean, dry reactor.

    • Add 1 kg of anhydrous Sodium Sulfate (Na₂SO₄), and stir for 1 hour.

    • Filter the mixture to remove the Na₂SO₄.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound as a pale yellow oil.

Purification by Vacuum Distillation
  • Set up the reactor for fractional vacuum distillation.

  • Heat the crude oil under vacuum (e.g., 1-5 mmHg).

  • Collect and discard any low-boiling forerun.

  • Collect the main product fraction at the appropriate boiling point. (Literature boiling point for similar benzyl alcohols suggests a range of 100-150 °C at this pressure, but this should be determined experimentally).

  • IPC-2: Collect fractions and analyze by GC or HPLC for purity. Combine fractions meeting the purity specification.

  • The final product should be a clear, colorless to pale yellow liquid.

  • Yield: Expected yield is 3.8 – 4.2 kg (83-91%).

Analytical Methods & Specifications

In-Process & Final Product Analysis Logic

AnalyticalLogic cluster_0 Reaction Monitoring (IPC-1) cluster_1 Purification Monitoring (IPC-2) cluster_2 Final QC Release TLC TLC Analysis Decision1 Starting Material Consumed? TLC->Decision1 Qualitative HPLC1 HPLC Analysis HPLC1->Decision1 Quantitative Continue Reaction Continue Reaction Decision1->Continue Reaction No Proceed to Quench Proceed to Quench Decision1->Proceed to Quench Yes GC GC Analysis Decision2 Purity ≥ 99.0%? GC->Decision2 Purity Check HPLC2 HPLC Analysis HPLC2->Decision2 Purity Check Combine Fraction Combine Fraction Decision2->Combine Fraction Yes Segregate Fraction Segregate Fraction Decision2->Segregate Fraction No Identity ¹H NMR & FTIR (Structure Confirmation) FinalSpec Release Product Identity->FinalSpec Purity HPLC / GC (Area % Purity) Purity->FinalSpec Water Karl Fischer Titration (Water Content) Water->FinalSpec

Caption: Logic diagram for analytical monitoring and quality control.

Experimental Protocols
  • Thin-Layer Chromatography (TLC): [5]

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm) and/or potassium permanganate stain.

    • Procedure: Spot co-spotted lanes of starting material and the reaction mixture. The product alcohol will have a lower Rf than the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): [6]

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Detector: UV at 254 nm.

    • Purpose: Quantify the disappearance of starting material and determine the purity of the final product.

Final Product Specifications
TestSpecificationMethod
AppearanceClear, colorless to pale yellow liquidVisual
IdentityConforms to the structure¹H NMR, FTIR
Purity≥ 99.0% (by area)HPLC or GC
Water Content≤ 0.2%Karl Fischer Titration

Safety, Health & Environmental (SHE) Considerations

  • Hazard Identification:

    • Borane-THF: Corrosive, flammable, reacts with water to produce hydrogen gas. Handle under inert gas.[7]

    • THF/EtOAc/Methanol: Highly flammable liquids. Vapors can form explosive mixtures with air.

    • Hydrogen Gas: Extremely flammable. Generated during the quench step.

  • Personal Protective Equipment (PPE): [8]

    • Fire-retardant lab coat, chemical splash goggles, face shield, and heavy-duty nitrile or neoprene gloves.

  • Handling & Storage:

    • All reagents should be stored in tightly sealed containers, away from moisture, heat, and ignition sources.[4][7]

    • Ground and bond all equipment to prevent static discharge. Use spark-proof tools.

  • Spill & Emergency Procedures:

    • Small Spills: Absorb with dry sand or other non-combustible material. Do NOT use water.

    • Large Spills: Evacuate the area. Alert emergency responders.

    • Fire: Use dry chemical (Class B/C) or CO₂ extinguishers. Do NOT use water on fires involving borane reagents.[4]

  • Waste Disposal:

    • Aqueous waste should be neutralized before disposal.

    • Organic waste containing solvents should be collected in labeled containers for incineration.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guide

Potential IssuePossible Cause(s)Recommended Action(s)
Incomplete Reaction (IPC-1) - Insufficient BH₃·THF added.- Low reaction temperature or time.- Water contamination in reagents/reactor.- Add an additional portion (0.1 equiv.) of BH₃·THF and monitor.- Extend reaction time at 20-25 °C.- Future batches: ensure all materials and equipment are scrupulously dry.
Exotherm During Addition/Quench - Addition rate is too fast.- Inadequate cooling.- Immediately stop the addition.- Apply maximum cooling to the reactor jacket.- Resume addition at a much slower rate once the temperature is under control.
Emulsion during Work-up - Insufficient brine wash.- Agitation too vigorous.- Add more saturated brine solution and allow the mixture to stand without agitation.- If persistent, filter the emulsion through a pad of Celite.
Low Purity after Distillation - Inefficient distillation column.- Distillation performed too quickly.- Thermal decomposition.- Ensure the column has sufficient theoretical plates.- Reduce the distillation rate to allow for better separation.- Lower the distillation pressure to reduce the pot temperature.

References

  • Sodium borohydride - Szabo-Scandic. Provides detailed procedures for handling, storage, and emergency response for water-reactive hydrides, which are applicable to borane complexes. (Source: )
  • Sodium borohydride - Standard Operating Procedure. Outlines necessary personal protective equipment (PPE) and first aid for handling borohydride reagents. (Source: )
  • Synthesis of 4-fluoro-3-phenoxyphenylmethanol - PrepChem.com. Describes a lab-scale synthesis using a metal hydride (LiAlH₄)
  • Sodium Borohydride SOP.docx - OSU Chemistry.
  • SODIUM BOROHYDRIDE - Sdfine.
  • Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions - Benchchem. Offers protocols for reaction monitoring using TLC and HPLC, which are directly applicable to this synthesis. (Source: )
  • US3523978A - Process for the purification of benzyl alcohol - Google Patents.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION.
  • 4-Fluoro-3-methoxybenzoic acid - Chem-Impex. Highlights the use of the starting material as a key compound in pharmaceutical and agrochemical development. (Source: )
  • Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Discusses the role of fluorinated compounds like 4-Fluoro-3-methoxybenzoic acid in improving drug properties. (Source: )
  • 4-Fluoro-3-methoxybenzoic Acid 82846-18-2 - TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Fluoro-3-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the prevalent method of reducing 4-Fluoro-3-methoxybenzaldehyde. Our goal is to provide you with the causal insights and validated protocols necessary to troubleshoot issues and improve your reaction yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each question is framed from a researcher's perspective, followed by an in-depth analysis of potential causes and actionable solutions.

Question 1: My reaction shows low conversion of the starting aldehyde. What's going wrong?

Low conversion is a frequent issue stemming from several factors related to reagent activity and reaction conditions.

  • Potential Cause 1: Inactive or Insufficient Reducing Agent.

    • Explanation: The most common reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents, particularly LiAlH₄, are highly sensitive to moisture. Improper storage or handling can lead to decomposition and loss of activity. Similarly, using a stoichiometric amount that is too low may result in incomplete conversion.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly under an inert atmosphere.

      • Increase Stoichiometry: Increase the molar equivalents of the reducing agent. A slight excess (e.g., 1.5 to 2.0 equivalents) is often beneficial to drive the reaction to completion.

      • Ensure Anhydrous Conditions: For reactions involving LiAlH₄, all glassware must be flame-dried, and solvents must be anhydrous.[1][2] Diethyl ether and tetrahydrofuran (THF) are common solvents for LiAlH₄ reductions.[2][3]

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Explanation: The reduction of aldehydes is typically exothermic. Reactions are often initiated at a low temperature (0 °C) to control the reaction rate and prevent side reactions. However, if the reaction is sluggish, the energy barrier may not be overcome at this temperature.

    • Solution:

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.

      • Allow for Warming: After the initial addition of the reducing agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. This often provides the necessary energy to complete the conversion.

  • Potential Cause 3: Poor Solubility of the Starting Material.

    • Explanation: The starting aldehyde, 4-Fluoro-3-methoxybenzaldehyde, must be fully dissolved in the solvent for the reaction to proceed efficiently.[1] If it has poor solubility in the chosen solvent, the reaction will be slow and incomplete.

    • Solution:

      • Select Appropriate Solvents: For NaBH₄, protic solvents like methanol or ethanol are excellent choices as they readily dissolve the aldehyde. For LiAlH₄, use anhydrous THF, in which the aldehyde generally has good solubility.

      • Increase Solvent Volume: If solubility remains an issue, increase the volume of the solvent to ensure all reactants are in the solution phase.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Conversion Inactive/Insufficient Reducing AgentUse fresh reagent; increase molar equivalents (1.5-2.0 eq.); ensure anhydrous conditions for LiAlH₄.[1][2]
Suboptimal Reaction TemperatureStart reaction at 0 °C, then allow it to warm to room temperature while monitoring with TLC.
Poor Reactant SolubilityUse an appropriate solvent (Methanol for NaBH₄, THF for LiAlH₄); increase solvent volume.
Difficult Isolation Incomplete QuenchingFollow a validated workup procedure (e.g., Fieser workup for LiAlH₄); ensure the pH is adjusted correctly.
Emulsion FormationDuring extraction, add brine (saturated NaCl solution) to break up emulsions.
Product Loss in Aqueous LayerPerform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[4]

Question 2: I've achieved good conversion, but my isolated yield is low after workup and purification. Where am I losing my product?

Product loss during the isolation phase is a common pitfall that can negate a successful reaction.

  • Potential Cause 1: Incomplete Quenching and Complex Formation.

    • Explanation: After the reduction, the product alcohol exists as a borate or aluminate complex. This complex must be hydrolyzed during the workup to liberate the free alcohol. An improper or incomplete quench will result in the product remaining in the aqueous layer as a salt, leading to low yields in the organic extract.

    • Solution:

      • For NaBH₄: Quench the reaction by slowly adding an acid (e.g., 1M HCl) until the solution is acidic and gas evolution ceases.[4]

      • For LiAlH₄: A Fieser workup is highly effective.[2] Sequentially and cautiously add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. This procedure precipitates the aluminum salts as a filterable solid.[2]

  • Potential Cause 2: Product Loss During Aqueous Extraction.

    • Explanation: this compound has some water solubility due to its hydroxyl group. Insufficient extraction from the aqueous layer can be a major source of product loss. Furthermore, emulsions can form at the interface of the organic and aqueous layers, trapping the product.

    • Solution:

      • Multiple Extractions: Always perform multiple extractions (at least 3-4) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.[4]

      • Use Brine: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove dissolved water, break emulsions, and decrease the solubility of the organic product in the aqueous phase.

      • Back-Extraction: If significant product loss is suspected, you can back-extract the aqueous layer with a fresh portion of the organic solvent.

Workflow for Troubleshooting Low Yield

G cluster_conversion Low Conversion Issues cluster_isolation Isolation & Workup Issues start Low Yield of This compound conversion_check Check TLC: Is starting material present? start->conversion_check isolation_check Check Workup: Emulsions or difficult separation? start->isolation_check reagent_issue Potential Cause: Inactive/Insufficient Reagent conversion_check->reagent_issue Yes temp_issue Potential Cause: Suboptimal Temperature conversion_check->temp_issue Yes reagent_solution Solution: - Use fresh reagent - Increase stoichiometry reagent_issue->reagent_solution temp_solution Solution: - Warm to RT - Increase reaction time temp_issue->temp_solution quench_issue Potential Cause: Incomplete Quench isolation_check->quench_issue Yes extraction_issue Potential Cause: Poor Extraction isolation_check->extraction_issue Yes quench_solution Solution: - Use proper quench (e.g., Fieser) - Adjust pH quench_issue->quench_solution extraction_solution Solution: - Perform multiple extractions - Use brine wash extraction_issue->extraction_solution

Caption: Troubleshooting decision tree for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?

Both are effective, but the choice depends on the desired reactivity, safety considerations, and available laboratory conditions. For the reduction of an aldehyde like 4-Fluoro-3-methoxybenzaldehyde, Sodium Borohydride (NaBH₄) is generally the preferred reagent due to its milder nature, higher safety profile, and compatibility with protic solvents. LiAlH₄ is a much stronger reducing agent and is typically reserved for more difficult reductions (e.g., esters, amides, carboxylic acids).

Comparison of Common Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild; reduces aldehydes and ketones.Very Strong; reduces aldehydes, ketones, esters, amides, acids.
Solvent Protic (Methanol, Ethanol) or Aprotic (THF, DMF).Strictly Aprotic & Anhydrous (Diethyl Ether, THF).[2]
Safety Relatively safe; reacts slowly with water/alcohols.Pyrophoric; reacts violently with water and protic solvents.
Workup Simple acidic quench (e.g., 1M HCl).Careful sequential addition of H₂O and NaOH (Fieser workup).[2]
Recommendation Highly Recommended for this synthesis.Overkill; use only if NaBH₄ fails.

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Prepare the TLC plate: Draw a baseline with a pencil and spot the starting material (aldehyde), a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Develop the plate: Use a solvent system that gives good separation. For this system, a mixture of Hexanes and Ethyl Acetate (e.g., 4:1 or 3:1 ratio) is a good starting point. The alcohol product will be more polar and thus have a lower Rf value than the starting aldehyde.

  • Visualize: View the plate under a UV lamp (254 nm). The aromatic rings will show up as dark spots. You can also stain the plate (e.g., with potassium permanganate or p-anisaldehyde stain) for better visualization.

  • Interpret: The reaction is complete when the spot corresponding to the starting aldehyde has completely disappeared from the reaction mixture lane.

Q3: My final product isn't pure after extraction. What's the best purification method?

Flash column chromatography is the most common and effective method for purifying this compound from unreacted starting material or non-polar impurities.

  • Determine the Solvent System: Use TLC to find an eluent system that provides good separation between the product spot and any impurity spots, aiming for an Rf value of ~0.3 for the product.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elute and Collect: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified alcohol.[5]

Validated Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (Recommended)

This protocol is based on standard procedures for aldehyde reductions and is optimized for safety and efficiency.

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 4-Fluoro-3-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Be cautious as hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl dropwise until the pH is acidic (~pH 2-3) and bubbling stops.

  • Workup: Remove the methanol using a rotary evaporator. Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Mechanism of NaBH₄ Reduction

Caption: Hydride attack from borohydride onto the carbonyl carbon.

References

  • Benchchem. How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxyphenylmethanol.
  • ChemicalBook. (3-Fluorophenyl)(4-Methoxyphenyl)Methanol synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes.
  • National Center for Biotechnology Information. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions.
  • ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • UT Southwestern Medical Center. Reductions - Ready Lab.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ChemicalBook. (4-AMINO-3-FLUORO-PHENYL)-METHANOL synthesis.
  • Sigma-Aldrich. This compound.
  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.
  • Organic Syntheses. Organic Syntheses Procedure.

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common side reactions in the reduction of 4-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of 4-Fluoro-3-methoxybenzaldehyde

Welcome to the technical support center for the reduction of 4-fluoro-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common side reactions encountered during this crucial synthetic transformation. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental challenges, ensuring the efficient and selective synthesis of the desired 4-fluoro-3-methoxybenzyl alcohol.

Introduction: The Intended Transformation

The reduction of 4-fluoro-3-methoxybenzaldehyde to 4-fluoro-3-methoxybenzyl alcohol is a fundamental reaction in organic synthesis, often serving as a key step in the preparation of more complex molecules with pharmaceutical or material science applications.[1] The aldehyde's electron-donating methoxy group and electron-withdrawing fluorine atom present a unique electronic environment that can influence the reactivity of the carbonyl group and the stability of the aromatic ring. While seemingly straightforward, this reduction can be prone to several side reactions that diminish the yield and purity of the target alcohol. This guide will dissect these potential pitfalls and offer robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter. Each entry details the problem, its probable cause rooted in reaction mechanisms, and actionable, field-proven solutions.

FAQ 1: Over-reduction to 4-Fluoro-3-methoxytoluene

Question: I am observing a significant amount of 4-fluoro-3-methoxytoluene as a byproduct in my reaction. How can I prevent this over-reduction?

Probable Cause: The formation of the toluene derivative signifies the complete reduction of the aldehyde group to a methyl group. This typically occurs under harsh reaction conditions or with the use of overly powerful reducing agents. Strong hydride donors like lithium aluminum hydride (LiAlH₄) can, especially with prolonged reaction times or elevated temperatures, reduce the intermediate benzyl alcohol further to the corresponding alkane.[2][3] This is particularly true if any acidic impurities are present, which can protonate the alcohol and facilitate the loss of water to form a carbocation that is then reduced.

Solutions & Experimental Protocols:

  • Choice of Reducing Agent: The key to preventing over-reduction is to use a milder, more chemoselective reducing agent. Sodium borohydride (NaBH₄) is an excellent first choice for the reduction of aldehydes and ketones and is generally not strong enough to reduce alcohols.[4][5][6]

    • Protocol 1: Selective Reduction with Sodium Borohydride

      • Dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in a suitable protic solvent such as methanol or ethanol at 0 °C.

      • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

      • Upon completion, quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Control of Reaction Conditions: If a stronger reducing agent is necessary for other functionalities in the molecule, carefully controlling the reaction parameters is crucial.

    • Protocol 2: Controlled Reduction with Lithium Aluminum Hydride

      • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (0.5-1.0 equivalents) in a dry, aprotic solvent like anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

      • Slowly add a solution of 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension. The inverse addition (adding the substrate to the reagent) can sometimes improve selectivity.[2]

      • Stir the reaction at -78 °C and monitor closely by TLC.

      • Once the starting material is consumed, quench the reaction cautiously by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

      • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

Data Summary: Reducing Agent Selectivity

Reducing AgentStrengthCommon SolventsTypical Side Reactions
Sodium Borohydride (NaBH₄) MildMethanol, EthanolGenerally clean for aldehydes
Lithium Aluminum Hydride (LiAlH₄) StrongDiethyl ether, THFOver-reduction to alkane
FAQ 2: Demethylation of the Methoxy Group

Question: My product analysis shows the presence of 4-fluoro-3-hydroxybenzyl alcohol. What is causing the cleavage of the methoxy ether?

Probable Cause: The cleavage of the aryl methyl ether to the corresponding phenol is a known side reaction, particularly when using certain reducing agents or under conditions that can generate strong Lewis acids.[7][8] For instance, some batches of LiAlH₄ may contain aluminum chloride (AlCl₃) as an impurity, which is a strong Lewis acid that can catalyze the demethylation. Similarly, some catalytic hydrogenation conditions can also lead to ether cleavage.

Solutions & Experimental Protocols:

  • Purification of Reagents and Solvents: Ensure the use of high-purity reducing agents and anhydrous solvents to minimize the presence of Lewis acidic impurities.

  • Alternative Reducing Agents: If demethylation is a persistent issue, consider using alternative reducing systems that are less prone to this side reaction.

    • Protocol 3: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

      • Dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in an anhydrous, non-polar solvent such as toluene or dichloromethane under an inert atmosphere.

      • Cool the solution to -78 °C.

      • Slowly add a solution of DIBAL-H (1.1-1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene).

      • Stir at -78 °C for 1-3 hours, monitoring by TLC.

      • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow it to warm to room temperature with vigorous stirring until two clear layers form.

      • Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate.

FAQ 3: Defluorination of the Aromatic Ring

Question: I am detecting 3-methoxybenzyl alcohol in my product mixture. Is it possible for the fluorine atom to be removed during the reduction?

Probable Cause: Reductive defluorination of aromatic compounds is generally challenging and requires harsh conditions.[9] However, it is not impossible, especially with certain catalytic hydrogenation methods. The use of aggressive catalysts like Raney Nickel or high-pressure hydrogenolysis could potentially lead to the cleavage of the carbon-fluorine bond. While less common with hydride-based reductions, it's a possibility to consider if catalytic methods are employed.

Solutions & Experimental Protocols:

  • Avoid Harsh Catalytic Hydrogenation: If catalytic hydrogenation is the chosen method, opt for milder catalysts and conditions.

    • Protocol 4: Catalytic Transfer Hydrogenation

      • Dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent like isopropanol.

      • Add a milder catalyst such as palladium on carbon (Pd/C, 5-10 mol%).

      • Use a hydrogen donor like ammonium formate or formic acid.

      • Heat the reaction gently (e.g., 50-60 °C) and monitor its progress.

      • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Stick to Hydride Reductions: To completely avoid the risk of defluorination, it is advisable to use hydride-based reducing agents like NaBH₄ or DIBAL-H as described in the protocols above.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Diagram 1: Desired Reduction Pathway

G Start 4-Fluoro-3-methoxybenzaldehyde Product 4-Fluoro-3-methoxybenzyl alcohol Start->Product [H]

Caption: Intended reduction of the aldehyde to the primary alcohol.

Diagram 2: Troubleshooting Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 4-Fluoro-3-methoxybenzaldehyde Product 4-Fluoro-3-methoxybenzyl alcohol Start->Product Mild Reduction (e.g., NaBH4) Demethylation 4-Fluoro-3-hydroxybenzyl alcohol Start:s->Demethylation:w Lewis Acid Contamination Defluorination 3-Methoxybenzyl alcohol Start:s->Defluorination:e Harsh Catalytic Hydrogenation OverReduction 4-Fluoro-3-methoxytoluene Product->OverReduction Harsh Reduction (e.g., excess LiAlH4)

Caption: Overview of desired and undesired reaction pathways.

References

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213. [Link]

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Reetz, M. T., & Schinzer, D. (Eds.). (1999). Organometallics in Synthesis: A Manual. Wiley-VCH.
  • Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Larock, R. C. (1999).
  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Ireland, R. E., & Walba, D. M. (1977). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-hydroxybenzaldehyde. Organic Syntheses, 56, 44. [Link]

  • Besset, T., et al. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews, 50(12), 7117-7175. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

troubleshooting byproduct formation in the synthesis of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Fluoro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a clear question-and-answer format. Our goal is to provide you with the scientific rationale behind experimental choices and to offer practical, field-tested solutions to common challenges encountered during the synthesis of this important building block.

I. Overview of Synthetic Routes

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound. The two primary precursors are 4-fluoro-3-methoxybenzaldehyde and 4-fluoro-3-methoxybenzoic acid (or its ester derivatives). The choice of starting material and reducing agent is critical and will influence the reaction conditions, work-up procedure, and the profile of potential byproducts.

A common and effective method is the reduction of 4-fluoro-3-methoxybenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). For the reduction of the less reactive 4-fluoro-3-methoxybenzoic acid or its esters, a more potent reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.[1][2][3][4]

Below is a troubleshooting guide addressing specific issues that may arise during these synthetic transformations.

II. Troubleshooting Guide & FAQs

Issue 1: Incomplete or Sluggish Reaction

Q1: I am seeing a significant amount of unreacted starting material (aldehyde or ester) by TLC/LC-MS analysis, even after extended reaction times. What could be the cause?

A1: This is a common issue that can often be traced back to the quality and handling of the reducing agent or suboptimal reaction conditions.

  • For Sodium Borohydride (NaBH₄) Reductions (from Aldehyde):

    • Reagent Quality: NaBH₄ can degrade upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored reagent. Older, clumpy NaBH₄ may have reduced activity.

    • Solvent Choice: While NaBH₄ reductions are often performed in alcoholic solvents like methanol or ethanol, the reagent can slowly react with these solvents, consuming the hydride.[2] If the reaction is slow, consider using a co-solvent system such as THF/methanol to improve the solubility of the starting material while moderating the decomposition of NaBH₄.

    • Temperature: These reductions are typically run at 0 °C to room temperature. If the reaction is sluggish at 0 °C, allowing it to warm to room temperature may increase the rate.

    • Stoichiometry: While NaBH₄ provides four hydride equivalents, it is common to use a molar excess (1.5 to 2 equivalents) to ensure complete conversion, accounting for any reaction with the solvent.[5]

  • For Lithium Aluminum Hydride (LiAlH₄) Reductions (from Acid/Ester):

    • Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents.[3][4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.

    • Reagent Quality: Similar to NaBH₄, LiAlH₄ is sensitive to moisture. Use a fresh, finely powdered reagent for optimal reactivity.

    • Addition Procedure: For reductions of carboxylic acids, the first equivalent of LiAlH₄ is consumed in an acid-base reaction to form the carboxylate salt, which is less electrophilic.[1] Ensure sufficient equivalents of LiAlH₄ are used to account for this initial deprotonation and subsequent reduction. The reduction of esters to primary alcohols requires two equivalents of hydride per ester molecule.[6]

Issue 2: Formation of an Unexpected Byproduct

Q2: I have isolated my product, but NMR analysis shows an additional aromatic species. What could this be?

A2: The identity of the byproduct will depend on your starting material and reaction conditions. Here are some common possibilities:

  • Starting from 4-Fluoro-3-methoxybenzaldehyde:

    • Cannizzaro Reaction Byproduct: If your reaction conditions involve a strong base and you have unreacted aldehyde, you may observe the formation of 4-fluoro-3-methoxybenzoic acid and additional this compound via the Cannizzaro reaction.[7] This is more likely if the reaction is run at elevated temperatures in the presence of a base.

    • Over-oxidation: If the crude product is exposed to air for an extended period, some of the product alcohol may be oxidized back to the starting aldehyde or even to the carboxylic acid.

  • General Byproducts:

    • Demethylated Product: Harsh reaction conditions, particularly with strong Lewis acids or prolonged heating, can potentially lead to the demethylation of the methoxy group, yielding (4-fluoro-3-hydroxyphenyl)methanol. Reagents like BBr₃ are specifically used for demethylation, but other Lewis acidic reagents can sometimes facilitate this side reaction under forcing conditions.[8][9][10]

    • Borate Esters: When using NaBH₄ in an alcohol solvent (ROH), a borate ester of the product alcohol can be formed as an intermediate. The workup with aqueous acid is crucial to hydrolyze these species and liberate the desired alcohol. Incomplete workup may leave these borate esters as impurities.[11]

The following diagram illustrates a decision-making process for troubleshooting byproduct formation:

Byproduct_Troubleshooting start Unexpected Byproduct Observed aldehyde_start Starting Material: 4-Fluoro-3-methoxybenzaldehyde start->aldehyde_start  If... acid_ester_start Starting Material: 4-Fluoro-3-methoxybenzoic acid/ester start->acid_ester_start  If... cannizzaro Potential Byproduct: 4-Fluoro-3-methoxybenzoic acid aldehyde_start->cannizzaro Cause: Strong base, high temp. demethylated Potential Byproduct: (4-Fluoro-3-hydroxyphenyl)methanol aldehyde_start->demethylated Cause: Harsh conditions borate_ester Potential Byproduct: Borate Ester aldehyde_start->borate_ester If NaBH4 in ROH used + Incomplete workup unreacted_sm Unreacted Starting Material aldehyde_start->unreacted_sm Cause: Inefficient reduction acid_ester_start->demethylated Cause: Harsh conditions acid_ester_start->unreacted_sm Cause: Insufficient LiAlH4, wet conditions

Caption: Troubleshooting flowchart for byproduct identification.

Issue 3: Difficult Purification

Q3: My crude product is an oil and is difficult to purify by column chromatography. Are there alternative methods?

A3: While this compound is often an oil at room temperature, proper purification techniques can yield a high-purity product.

  • Column Chromatography:

    • Solvent System: A common eluent system for purifying benzyl alcohols is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The product is more polar than the starting aldehyde but less polar than the corresponding carboxylic acid.

    • Sample Loading: If the crude product is an oil, dissolve it in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the column. This "dry loading" technique often results in better separation.

  • Crystallization: Although the product itself may be an oil, it is sometimes possible to induce crystallization from a non-polar solvent at low temperatures. Try dissolving the crude oil in a minimal amount of a solvent like hexanes or a mixture of hexanes and a small amount of ether, and then store it in a freezer.

  • Work-up Optimization: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble byproducts. After quenching the reaction, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[12]

III. Experimental Protocols & Data

Protocol 1: Reduction of 4-Fluoro-3-methoxybenzaldehyde with NaBH₄
  • Dissolve 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench by adding 1M HCl until the bubbling ceases.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (hexanes/ethyl acetate gradient).

Data Interpretation

The successful synthesis of this compound can be confirmed by spectroscopic methods.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
This compound~7.0-7.2 (m, 3H, Ar-H), 4.65 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃)~151 (d, C-F), ~146 (C-O), ~137 (C), ~118 (CH), ~114 (d, CH), ~113 (CH), 65 (CH₂), 56 (OCH₃)
4-Fluoro-3-methoxybenzaldehyde (Starting Material)9.85 (s, 1H, CHO), ~7.5 (m, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), 3.95 (s, 3H, OCH₃)~190 (CHO), ~155 (d, C-F), ~150 (C-O), ~132 (C), ~127 (CH), ~115 (d, CH), ~112 (CH), 56 (OCH₃)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

The following workflow illustrates the general procedure for the synthesis and purification:

Synthesis_Workflow start Start: 4-Fluoro-3-methoxybenzaldehyde reduction Reduction (e.g., NaBH4 in MeOH) start->reduction quench Aqueous Workup (Quench, Extract, Wash) reduction->quench purification Purification (Column Chromatography) quench->purification product Final Product: This compound purification->product analysis Characterization (NMR, LC-MS) product->analysis

Caption: General workflow for the synthesis of this compound.

IV. References

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Britannica. (2023, December 23). Aldehyde. Retrieved from [Link]

  • Karaman, R. (2016). What demethylating reagent do you suggest? ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved from [Link]

  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Kalow, J. A., & Doyle, A. G. (n.d.). The synthesis of β-fluoro alcohols has previously been reviewed in Section 34.9.1. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • SciELO México. (n.d.). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. Retrieved from

  • Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Retrieved from

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from

  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (2016, January 4). What is the best condition for analysis of methanol by HPLC? Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). Retrieved from [Link]

  • Physics Wallah. (n.d.). LiAlH4 Reaction and Mechanism. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • SciELO. (2019, December 12). Determination of Methanol in Gasoline and Ethanol Fuels by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN102701906A - Methanol purification method. Retrieved from

  • Journal of Food and Bioprocess Engineering. (n.d.). Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (4-fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-fluoro-3-methoxyphenyl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory context.

Section 1: Reaction Overview and Mechanistic Insights

The most direct and common method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. This transformation involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

The choice of reducing agent is the most critical parameter influencing the reaction's success, safety, and scalability. While several hydride reagents can accomplish this, Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are the most frequently considered.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent. Its key advantage is its stability in protic solvents like methanol and ethanol, making it exceptionally user-friendly and safe to handle. The solvent itself serves as the proton source to quench the intermediate alkoxide.

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent. It reacts violently with protic solvents and water, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether or THF).[1][2] While highly effective, its hazardous nature and stringent handling requirements make NaBH₄ the preferred choice for this specific, straightforward reduction where no other reducible functional groups are present.

For this guide, we will focus on the optimized protocol using Sodium Borohydride due to its superior safety profile, ease of use, and high efficiency for this transformation.

Reaction Scheme

Caption: General reaction scheme for the reduction of the aldehyde.

Section 2: Optimized Experimental Protocol

This protocol is designed for robustness and high yield. The causality behind each step is explained to empower the user to make informed adjustments if necessary.

Data Presentation: Reagent Stoichiometry
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-fluoro-3-methoxybenzaldehydeC₈H₇FO₂154.145.00 g32.41.0
Sodium Borohydride (NaBH₄)NaBH₄37.830.73 g19.30.6
Methanol (Solvent)CH₃OH32.0450 mL--
Deionized WaterH₂O18.02---
1 M Hydrochloric AcidHCl36.46~10 mL--
Ethyl Acetate (Extraction)C₄H₈O₂88.11~150 mL--
Brine (Saturated NaCl)NaCl58.44~30 mL--
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.4 mmol) of 4-fluoro-3-methoxybenzaldehyde in 50 mL of methanol.[3]

    • Expertise & Experience: Using methanol as the solvent is key. It readily dissolves the starting material and is compatible with NaBH₄, simplifying the procedure immensely compared to using LiAlH₄.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Causality: The reduction is exothermic. Cooling the reaction mixture controls the reaction rate, prevents potential side reactions, and ensures safety.

  • Addition of Reducing Agent: Slowly add 0.73 g (19.3 mmol) of sodium borohydride in small portions over 15-20 minutes.

    • Expertise & Experience: Adding the NaBH₄ portion-wise is a critical control measure. It prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature spike. Although we use 0.6 equivalents here, NaBH4 provides up to 4 equivalents of hydride. Using a slight excess relative to the carbonyl (e.g., 0.5-1.0 eq) is common to ensure complete conversion.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot has disappeared.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add ~20 mL of deionized water to quench the excess NaBH₄.

    • Trustworthiness: This step is crucial for safety. The addition of water will decompose any remaining NaBH₄, which evolves hydrogen gas. Performing this step slowly and at a low temperature is mandatory.

  • pH Adjustment & Solvent Removal: Acidify the mixture to pH ~6-7 by the dropwise addition of 1 M HCl. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Causality: Neutralizing the solution is important before extraction. Removing the methanol simplifies the subsequent liquid-liquid extraction.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 30 mL of brine.[4]

    • Expertise & Experience: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed, leading to a cleaner separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which is often a colorless oil or a low-melting solid.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5][6]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Troubleshooting Workflow Diagram

Troubleshooting start Analysis of Crude Product Shows Poor Result tlc TLC Analysis: What do you see? start->tlc aldehyde_present Significant Starting Material (Aldehyde) Remains tlc->aldehyde_present High Rf spot streaking_impurities Streaking or Multiple Unidentified Spots tlc->streaking_impurities Multiple spots/streaks no_product No Product Spot, Only Aldehyde tlc->no_product Only high Rf spot cause1 Cause: Insufficient or Decomposed NaBH₄ aldehyde_present->cause1 cause2 Cause: Insufficient Reaction Time/Temp aldehyde_present->cause2 cause3 Cause: Contaminated Reagents/Solvents streaking_impurities->cause3 cause4 Cause: Inactive NaBH₄ no_product->cause4 solution1 Solution: Add another 0.2 eq of NaBH₄ and stir for 1h. cause1->solution1 solution2 Solution: Allow to stir longer at RT or warm gently to 40°C. cause2->solution2 solution3 Solution: Re-run with pure, dry solvents. Purify via column chromatography. cause3->solution3 solution4 Solution: Use a new, sealed bottle of NaBH₄. cause4->solution4

Caption: A decision tree for troubleshooting common synthesis issues.

Question: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 4-fluoro-3-methoxybenzaldehyde. What went wrong?

Answer: This is the most common issue and typically points to one of two culprits:

  • Inactive Reducing Agent: Sodium borohydride is susceptible to decomposition upon prolonged exposure to moist air. If you are using an old bottle that has been opened many times, it may have lost its potency.

    • Solution: Use a fresh, unopened container of NaBH₄ or one that has been stored properly in a desiccator.

  • Insufficient Reagent or Time: While the stoichiometry in the protocol is robust, variations in starting material purity or reaction scale might require adjustments.

    • Solution: First, ensure the reaction has been stirred for the full recommended time. If starting material persists, you can add another 0.1-0.2 equivalents of NaBH₄ and monitor by TLC for another hour.

Question: I observed vigorous bubbling and the temperature rose quickly when I added the sodium borohydride. Is this normal?

Answer: This indicates that the NaBH₄ was added too quickly. The reaction between NaBH₄ and methanol is exothermic and produces hydrogen gas.

  • Solution: In the future, ensure the reaction flask is properly cooled in an ice bath (0-5 °C) and add the reducing agent in very small portions over a longer period (15-20 minutes). This maintains control over the reaction rate and temperature.

Question: During the work-up, I formed a persistent emulsion in my separatory funnel that won't separate. How can I resolve this?

Answer: Emulsions are common when extracting polar compounds from an aqueous solution.

  • Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel, gently swirl, and allow it to stand. The increased ionic strength of the aqueous layer will force the separation of the organic and aqueous phases.[4]

Question: My final product is a sticky oil, but I was expecting a solid. How do I purify and handle it?

Answer: this compound is a low-melting solid. It is not uncommon for it to be isolated as an oil, especially if trace solvent or minor impurities are present which can cause freezing point depression.

  • Solution 1 (Purification): The most reliable method for purifying an oil is flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes.

  • Solution 2 (Inducing Crystallization): After purification, you can attempt to induce crystallization. Dissolve the oil in a minimal amount of a non-polar solvent (like hexanes or diethyl ether) and store it in a freezer (-20 °C) overnight. Scratching the inside of the flask with a glass rod can sometimes initiate crystal growth.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of Sodium Borohydride?

A1: Yes, LiAlH₄ is a potent reducing agent that will effectively convert the aldehyde to the alcohol.[1][2] However, it is not recommended for this synthesis unless you have a specific reason. LiAlH₄ requires strictly anhydrous conditions (using dry THF or diethyl ether as a solvent) and is far more dangerous to handle. The work-up procedure is also more hazardous. For this simple transformation, NaBH₄ provides the same excellent result with a much higher degree of safety and operational simplicity.

Q2: What is the best way to monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the ideal method. Spot the reaction mixture on a silica gel plate alongside a spot of your starting aldehyde. Elute with a solvent system like 4:1 Hexanes:Ethyl Acetate. The starting aldehyde is less polar and will have a higher Rf value (travel further up the plate) than the product alcohol, which is more polar due to the hydroxyl group. The reaction is complete when the aldehyde spot is no longer visible in the reaction lane.

Q3: How critical is the reaction temperature?

A3: The initial cooling to 0 °C is a critical safety and control measure. It prevents the initial exothermic reaction from becoming too rapid. However, the reaction itself proceeds efficiently at room temperature. Once the NaBH₄ has been added safely at low temperature, allowing the reaction to warm to ambient temperature is standard practice to ensure it goes to completion.

Q4: I need to scale up this reaction to 100g. What are the key considerations?

A4: Scaling up this reaction is straightforward, but requires careful attention to heat management and reagent addition.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Use a larger reaction vessel (e.g., a jacketed reactor) to allow for better temperature control.

  • Reagent Addition: The addition of NaBH₄ must be done even more slowly. Consider adding it as a solution or a slurry in a compatible, dry solvent to improve control, though portion-wise solid addition is still feasible with care.

  • Quenching: The quenching step will generate a significant volume of hydrogen gas. Ensure the quench is performed very slowly, with efficient stirring and in a well-ventilated fume hood, with no potential ignition sources nearby.

References

  • PrepChem. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. Available at: [Link]

  • Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available at: [Link]

  • Zhu, X. et al. (2012). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. National Institutes of Health. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Available at: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PubChem. 4-Fluoro-3-methoxybenzaldehyde. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to the common and often frustrating challenges encountered during the purification of fluorinated benzyl alcohols. The unique physicochemical properties imparted by fluorine atoms demand a nuanced approach to purification, moving beyond standard protocols. This document explains the causality behind these challenges and offers robust, validated methods to achieve high purity.

Section 1: Understanding the Core Challenges

Fluorine's high electronegativity and the strength of the C-F bond introduce unique molecular properties that complicate purification. These include altered polarity, modified hydrogen-bonding capabilities, and increased acidity of the hydroxyl proton compared to non-fluorinated analogues.[1][2][3] These factors directly influence solubility, chromatographic behavior, and the impurity profile of the crude product.

Diagram: Common Impurity Profile in Fluorinated Benzyl Alcohol Synthesis

This diagram illustrates the typical impurities that arise from the reduction of a fluorinated benzaldehyde.

G cluster_reactants Reactants & Reagents cluster_products Reaction Mixture Start Fluorinated Benzaldehyde Target Target: Fluorinated Benzyl Alcohol Start->Target Reduction Impurity1 Unreacted Starting Material: Fluorinated Benzaldehyde Start->Impurity1 Incomplete Reaction Impurity2 Oxidation By-product: Fluorinated Benzoic Acid Start->Impurity2 Air Oxidation Reagent Reducing Agent (e.g., NaBH4) Reagent->Target Impurity3 Over-reduction By-product (e.g., Fluorinated Toluene) Target->Impurity3 Over-reduction

Caption: Synthetic pathway and common resulting impurities.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and a detailed protocol for resolution.

Q1: My crude product has an acidic pH and TLC/LC-MS shows a more polar impurity. What is it and how do I remove it?

A1: Cause and Identification

This is a classic sign of oxidation. The starting material, a fluorinated benzaldehyde, is susceptible to air oxidation, forming the corresponding fluorinated benzoic acid.[4][5] This acidic impurity is often more polar than your target alcohol and can interfere with subsequent steps or biological assays.

Troubleshooting Protocol: Mild Aqueous Base Wash

A simple and effective method to remove acidic impurities is a liquid-liquid extraction using a mild base.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution as the acid is neutralized.

  • Separation: Gently swirl and vent the funnel. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash 1-2 times, or until gas evolution ceases.

  • Final Wash: Wash the organic layer with deionized water, followed by a saturated brine solution to remove residual water.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Trustworthiness Check: After the work-up, re-run a TLC or LC-MS analysis. The polar acidic spot should be significantly diminished or completely absent.

Q2: My NMR spectrum clearly shows unreacted fluorinated benzaldehyde. How can I remove it?

A2: Cause and Identification

Residual starting material is typically due to an incomplete reaction. While pushing the reaction to completion is ideal, purification can effectively remove the aldehyde. Benzaldehyde and benzyl alcohol often have similar polarities, which can make chromatographic separation challenging.

Troubleshooting Protocol: Column Chromatography Optimization

Flash column chromatography is the most reliable method for removing unreacted aldehydes.[6][7]

  • Solvent System Selection: Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate or Heptane/Ethyl Acetate. Use TLC to find a ratio where the Rf values of the alcohol and aldehyde are well-separated (a ΔRf of >0.2 is ideal).

  • Column Packing: Properly pack a silica gel column. A long, thin column will provide better resolution than a short, wide one.

  • Loading: Load the crude product onto the column using a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel ("dry loading").

  • Elution: Run the column, collecting fractions. Carefully monitor the fractions by TLC to identify which contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation.

Table 1: Troubleshooting Column Chromatography

Observation Potential Cause Recommended Action
Poor Separation (Co-elution) Inappropriate solvent system polarity.Decrease the polarity of the eluent (reduce the percentage of ethyl acetate) to increase retention time and improve separation.[8]
Product Streaking on TLC/Column Compound is too polar for the solvent; acidic or basic nature of the compound interacting with silica.Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
No Elution of Product Solvent system is not polar enough.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).
Q3: My purified fluorinated benzyl alcohol is a persistent oil and won't crystallize. What should I do?

A3: Cause and Identification

The inability to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.[6] Even small amounts of residual solvent or structurally similar by-products can be the cause. Fluorinated compounds can also have different crystal packing forces compared to their non-fluorinated counterparts.

Troubleshooting Protocol: A Multi-Step Approach

  • Ensure Purity: First, confirm the purity is >98% by a sensitive analytical method like GC or HPLC.[9][10] If impurities are detected, re-purify using optimized column chromatography.

  • Solvent Removal: Ensure all solvents from purification are thoroughly removed under a high vacuum, possibly with gentle heating.

  • Recrystallization Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[11][12]

    • Test small amounts of your oil in various solvents (e.g., hexanes, toluene, diethyl ether, or mixtures like hexane/ethyl acetate).

    • Heat the soluble samples to boiling and then allow them to cool slowly to room temperature, followed by cooling in an ice bath.[13]

  • Induce Crystallization: If crystals are slow to form:

    • Scratch: Scratch the inside of the flask with a glass rod at the meniscus.

    • Seed: Add a tiny crystal of a previously obtained pure sample.[6]

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble) dropwise to a concentrated solution of your product in a good solvent until turbidity persists.

Section 3: Advanced Purification & Analytical Strategy

For particularly stubborn separations or when very high purity is required, a more advanced strategy is necessary.

Diagram: Purification Decision Workflow

G start Crude Product Analysis (TLC, NMR, LC-MS) acidic_check Is the product acidic? start->acidic_check wash Perform Bicarbonate Wash acidic_check->wash Yes solid_check Is the product a solid? acidic_check->solid_check No wash->solid_check recrystallize Attempt Recrystallization solid_check->recrystallize Yes chromatography Perform Column Chromatography solid_check->chromatography No purity_check Check Purity (>98%?) recrystallize->purity_check chromatography->purity_check success Pure Product purity_check->success Yes repurify Re-purify or Optimize Method purity_check->repurify No repurify->chromatography

Caption: Decision tree for selecting a purification strategy.

Analytical Purity Validation: HPLC vs. NMR

While TLC and basic NMR are excellent for initial assessment, quantitative purity should be determined by more robust methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC is superior for quantifying purity by separating the target molecule from non-PEGylated impurities and related substances.[10] Reversed-phase HPLC (RP-HPLC) on a C8 or C18 column is standard, where purity is calculated by the relative peak area.[9][14]

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR (qNMR) can be used to determine purity by integrating the signals of the target compound against a certified internal standard of known concentration. This provides a direct measure of mass purity.

By combining an optimized purification workflow with rigorous analytical validation, you can ensure the quality and reliability of your fluorinated benzyl alcohol products for their intended applications in research and development.

References

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Product ratio and yield of the conversion of fluorinated benzaldehydes...
  • Why is Benzyl Alcohol not a good solvent for the crystalliz
  • Recrystalliz
  • Work-up procedures to remove impurities from Benzyl 2-bromonicotin
  • benzyl alcohol - Organic Syntheses Procedure. Organic Syntheses.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Column Chrom
  • A Comparative Guide to the Purity Validation of Benzyl-PEG36-alcohol by HPLC and NMR. Benchchem.
  • Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. ePrints Soton - University of Southampton.
  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing.
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.
  • HPLC Methods for analysis of Benzyl alcohol.
  • Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.

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preventing decomposition of (4-Fluoro-3-methoxyphenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the technical support center for (4-Fluoro-3-methoxyphenyl)methanol (FMM). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and purity of your FMM, preventing costly experimental failures and ensuring data integrity.

This document moves beyond simple storage instructions to explain the underlying chemical principles of FMM decomposition, empowering you to make informed decisions in your laboratory.

FAQs - Quick Answers

Q1: What is the primary cause of this compound decomposition?

A: The primary and most rapid decomposition pathway is oxidation. The benzylic alcohol group is susceptible to oxidation by atmospheric oxygen, which converts the alcohol into the corresponding aldehyde, (4-Fluoro-3-methoxy)benzaldehyde.[1][2][3][4] This process can be accelerated by light, heat, and the presence of metal impurities.

Q2: What are the ideal short-term storage conditions?

A: For routine daily or weekly use, store FMM at 2-8°C in a tightly sealed, amber glass vial.[5] Before sealing, displace the headspace air with an inert gas like argon or nitrogen.

Q3: My FMM has turned slightly yellow. Can I still use it?

A: A yellow tint often indicates the formation of the aldehyde impurity, which can be colored. While it may be usable for non-sensitive applications, for reactions requiring high purity, the material should be repurified (e.g., by column chromatography) or discarded. It is crucial to first perform a quality control check (like TLC or NMR) to quantify the impurity level.

Q4: Is this compound sensitive to moisture?

A: While the primary sensitivity is to oxygen, like most reagents, it is good practice to protect it from atmospheric moisture.[6] Moisture can interfere with many downstream reactions, particularly those involving organometallics or water-sensitive catalysts. Always use dry glassware and handle under an inert atmosphere.[7][8]

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter, explains the probable cause, and provides actionable solutions.

Observation Probable Cause(s) Recommended Action(s)
Decreased Purity by NMR/GC-MS 1. Oxidation: The benzylic alcohol has oxidized to (4-Fluoro-3-methoxy)benzaldehyde. This is the most common issue.[1][9] 2. Etherification: Self-condensation (dimerization) to form a dibenzyl ether, potentially catalyzed by acidic impurities.[10][11][12]1. Confirm Impurity: Identify the impurity via analytical techniques. The aldehyde proton in ¹H NMR will appear around 9-10 ppm. 2. Re-purify: If the impurity level is unacceptable, purify the material using flash column chromatography. 3. Implement Strict Storage: Immediately implement the long-term storage protocol (see below) for the remaining pure material.
Change in Physical Appearance (e.g., from solid to oily, color change) 1. Oxidation: Formation of the aldehyde impurity, which may have a lower melting point or be colored.[5] 2. Polymerization: Though less common for this specific molecule, acid or heat can induce polymerization of benzyl alcohols.[13] 3. Hygroscopic Water Absorption: Absorbed moisture can depress the melting point.1. Do Not Use: Do not use the material for sensitive experiments. 2. Analytical QC: Perform TLC, NMR, or GC-MS to identify the nature and extent of decomposition. 3. Review Handling Procedures: Ensure that the compound is not being repeatedly warmed to room temperature and exposed to air, which allows moisture to condense.[14]
Inconsistent Reaction Yields or New Byproducts 1. Aldehyde Contamination: The aldehyde impurity may react with your reagents, leading to unexpected byproducts. 2. Reduced Molarity: If a significant portion has decomposed, the actual molarity of your FMM is lower than calculated.1. Run a Control: Use a freshly opened or purified batch of FMM as a positive control. 2. Re-qualify Your Stock: Before starting a new set of experiments, always run a quick purity check (e.g., TLC) on your stored FMM. 3. Aliquot Your Reagent: To prevent contamination of the entire stock, aliquot fresh material into smaller, single-use vials under an inert atmosphere.[8]

Understanding the Mechanisms of Decomposition

To effectively prevent degradation, it is crucial to understand the chemical pathways involved. For this compound, two primary mechanisms are of concern.

Oxidation Pathway

The benzylic C-H bond is relatively weak and susceptible to radical abstraction, especially in the presence of oxygen, light, or trace metals. This initiates a cascade that results in the formation of the corresponding benzaldehyde.

  • Initiation: A radical initiator (light, heat, metal) abstracts the hydrogen from the alcohol.

  • Propagation: The resulting benzylic radical reacts with molecular oxygen (O₂) to form a peroxide radical, which then propagates the chain reaction, ultimately yielding the aldehyde and water.

This is the most significant and common degradation pathway for benzyl alcohols.[1][3][9]

Acid-Catalyzed Etherification Pathway

In the presence of acidic contaminants (e.g., trace HCl from glassware, or acidic degradation byproducts), the alcohol can undergo self-condensation to form a dibenzyl ether.

  • Protonation: An acid protonates the hydroxyl group, forming a good leaving group (H₂O).

  • Carbocation Formation: The water molecule departs, generating a resonance-stabilized benzylic carbocation. The methoxy group on the ring provides additional stabilization.[15]

  • Nucleophilic Attack: Another molecule of the alcohol acts as a nucleophile, attacking the carbocation to form the ether linkage after deprotonation.[10][11][16]

Below is a diagram illustrating these two competing decomposition pathways.

G cluster_oxidation Oxidation Pathway cluster_etherification Etherification Pathway FMM This compound (Starting Material) Aldehyde (4-Fluoro-3-methoxy)benzaldehyde (Impurity) FMM->Aldehyde O₂, Light, Heat, Metal Ions Ether Bis(4-fluoro-3-methoxybenzyl) ether (Impurity) FMM->Ether H⁺ (Acidic Impurities)

Caption: Primary decomposition pathways for this compound.

Recommended Protocols for Storage and Handling

Adhering to strict protocols is the most effective way to ensure the long-term viability of your FMM.

Protocol 1: Long-Term Storage (>1 Month)

This protocol is designed to maximize shelf-life and prevent the ingress of atmospheric contaminants.

Materials:

  • Stock bottle of this compound

  • Small (1-5 mL) amber glass vials with PTFE-lined caps

  • Schlenk line or glove box with a high-purity inert gas source (Argon preferred)[14][17]

  • Clean, oven-dried glassware and syringes/needles[7][8]

Procedure:

  • Prepare Vials: Ensure vials and caps are thoroughly cleaned and oven-dried for at least 4 hours at 125°C to remove all traces of moisture.[8]

  • Inert Atmosphere: Move the vials into a glove box or attach them to a Schlenk line. Purge with inert gas for at least 15 minutes.

  • Aliquoting: Gently warm the stock bottle of FMM to just above its melting point (22-25°C) if it is solid.[18] Using a clean, dry syringe, transfer appropriate amounts of the liquid FMM into the pre-purged vials.

  • Inert Gas Blanket: Before sealing, flush the headspace of each vial with a gentle stream of inert gas for 10-15 seconds.

  • Seal and Label: Tightly seal the vials with the PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm. Label clearly with the compound name, date, and concentration (if in solution).

  • Store: Place the sealed vials in a freezer at -20°C for long-term storage.

Protocol 2: Quality Control (QC) via Thin-Layer Chromatography (TLC)

Before using a stored aliquot, perform this quick check to ensure purity.

Materials:

  • Silica gel TLC plate

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - may require optimization)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Spotting: Dissolve a tiny amount of your FMM in a suitable solvent (e.g., ethyl acetate). Spot this solution onto the TLC plate baseline. As a control, spot a fresh or previously validated sample if available.

  • Development: Place the plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize under a UV lamp. The aromatic rings should show a dark spot.

    • If needed, dip the plate in a potassium permanganate stain. Alcohols and aldehydes will both appear as yellow/brown spots on a purple background.

  • Analysis: A pure sample should show a single, well-defined spot. The presence of a second spot (typically with a higher Rf value for the less polar aldehyde) indicates decomposition.

Caption: Troubleshooting workflow for using stored FMM.

By implementing these robust storage and handling procedures and understanding the chemistry of your reagents, you can ensure the reliability and reproducibility of your scientific work.

References
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • Bettadalli, D., Cella, R., & Michieletto, S. (2018). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Polycyclic Aromatic Compounds, 38(4), 319-325. [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]

  • Maleki, A., & Kamal, R. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5693. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols. [Link]

  • Pittelkow, M. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [Link]

  • National Institutes of Health. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. [Link]

  • ACS Omega. (2021). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Benzyl Alcohol. [Link]

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Technical Support Center: Suzuki Coupling Reactions with Electron-Rich Fluorinated Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with a particularly demanding class of substrates: electron-rich, fluorinated aryl boronic acids. The unique electronic properties of these molecules can present significant hurdles, from low yields to competing side reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you navigate these complexities and achieve successful couplings.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are electron-rich fluorinated aryl boronic acids considered "challenging" substrates in Suzuki couplings?

A1: The challenges arise from a combination of electronic and stability factors. While electron-donating groups on the boronic acid partner generally enhance the rate of transmetalation, the presence of fluorine atoms can introduce complexities. [1]Furthermore, electron-rich aryl boronic acids are particularly susceptible to a detrimental side reaction known as protodeboronation, where the carbon-boron bond is cleaved, effectively destroying the nucleophilic partner. [2][3]This side reaction is often accelerated under the basic conditions typically required for Suzuki couplings. [4][5]

Q2: What is protodeboronation and why is it a major concern with these substrates?

A2: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. [2][3]This is a significant issue with electron-rich and heteroaromatic boronic acids. [3]The basic conditions of the Suzuki-Miyaura coupling can promote this undesired reaction, consuming the boronic acid and leading to reduced product yield. [4][5]The presence of water in the reaction mixture can also facilitate protodeboronation. [6]

Q3: What are the primary side reactions I should be aware of besides protodeboronation?

A3: Beyond protodeboronation, other common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. Oxygen contamination can often lead to the homocoupling of boronic acids. [7]* Dehalogenation: The replacement of the halogen on the electrophilic partner with a hydrogen atom. This can occur after oxidative addition, where the palladium complex may react with a proton source in the mixture. [8]

Section 2: Troubleshooting Guide - Low Yield & No Reaction

Problem: My Suzuki coupling reaction with an electron-rich fluorinated aryl boronic acid is resulting in low to no yield of the desired product.

This is a common and multifaceted problem. The following Q&A format will guide you through a systematic troubleshooting process.

Q4: I'm seeing a significant amount of my boronic acid being converted to the corresponding arene (protodeboronation). How can I minimize this?

A4: Mitigating protodeboronation is critical for success with these substrates. Consider the following strategies:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids. [3][6]They can act as a "slow-release" source of the boronic acid under the reaction conditions. [3][9]* Optimize the Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation. [9]Consider switching to weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF). [3]* Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, for substrates prone to protodeboronation, minimizing water content is crucial. [6]Using anhydrous solvents and reagents can significantly suppress this side reaction.

  • Increase the Reaction Rate: A faster desired coupling reaction will outcompete the slower protodeboronation. Employing a more active catalyst system can be beneficial. [3]* Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. [3]It's advisable to run the reaction at the lowest temperature that still allows for efficient catalytic turnover. [3]

Experimental Protocol: Screening for Optimal Base to Minimize Protodeboronation
  • Reaction Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add the electron-rich fluorinated aryl boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Base Addition: To each vial, add a different base (2.0 equiv.). Screen a range of bases such as K₃PO₄, K₂CO₃, CsF, and a stronger base like NaOH for comparison. Ensure bases are finely powdered.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1).

  • Reaction Execution: Stir the reactions at a moderate temperature (e.g., 80 °C) for a set period (e.g., 12 hours).

  • Analysis: Quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated side product for each base.

Q5: My starting materials are largely unreacted. What aspects of my catalyst system should I re-evaluate?

A5: In challenging couplings, the choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective. [3]

  • Ligand Selection: For electron-rich systems, bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps. [6][10][11]Consider ligands from the biarylphosphine class, such as SPhos, XPhos, or RuPhos. [6]N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties. [6]* Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate. [6]* Precatalyst Choice: Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. [7]Consider using air-stable precatalysts like palladacycles which can offer greater consistency. [7]

Data Presentation: Ligand Selection Guide for Challenging Suzuki Couplings
Substrate ChallengeRecommended Ligand ClassSpecific ExamplesRationale
Sterically Hindered PartnersBulky, Electron-Rich BiarylphosphinesXPhos, SPhos, RuPhosThe steric bulk facilitates reductive elimination. [6]
Electron-Rich Aryl HalidesElectron-Rich, Bulky LigandsBuchwald-type biarylphosphines, NHCsElectron-donating ligands facilitate oxidative addition. [10][11]
Heteroaromatic SubstratesBiarylphosphines, NHCsSPhos, IPrThese ligands can improve catalyst stability and activity with heteroatoms.
Q6: Could my solvent choice be hindering the reaction?

A6: Absolutely. The solvent plays a crucial role in solubilizing the reagents and influencing the reactivity of the base.

  • Aprotic Polar Solvents: Solvents like dioxane, THF, and toluene are commonly used and are often effective. [6]* Water Content: As mentioned, while a small amount of water can be beneficial in some Suzuki couplings, it can be detrimental when protodeboronation is a concern. If you are using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area. [7]* Anhydrous Conditions: For particularly sensitive substrates, switching to strictly anhydrous conditions with a non-aqueous base (e.g., CsF in dioxane) can be a successful strategy.

Visualization: Troubleshooting Workflow for Low Yields

Below is a DOT script for a flowchart to guide your troubleshooting process.

Troubleshooting_Workflow start Low/No Yield Observed check_protodeboronation Significant Protodeboronation? start->check_protodeboronation mitigate_protodeboronation Mitigate Protodeboronation: - Use Boronic Ester - Weaker/Anhydrous Base - Lower Temperature check_protodeboronation->mitigate_protodeboronation Yes check_catalyst Re-evaluate Catalyst System: - Bulky, Electron-Rich Ligand - Increase Catalyst Loading - Use Air-Stable Precatalyst check_protodeboronation->check_catalyst No mitigate_protodeboronation->check_catalyst check_conditions Optimize Reaction Conditions: - Screen Solvents - Ensure Anhydrous Conditions - Degas Thoroughly check_catalyst->check_conditions success Successful Coupling check_conditions->success

Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.

Section 3: Advanced Troubleshooting & Optimization

Q7: I've tried the basic troubleshooting steps and I'm still struggling. Are there more advanced strategies I can employ?

A7: Yes, for particularly recalcitrant couplings, consider the following:

  • Trifluoroborate Salts: Potassium aryltrifluoroborates are often more stable than the corresponding boronic acids and can be used as an alternative. [6]They slowly hydrolyze under the reaction conditions to release the boronic acid, which can help to suppress protodeboronation.

  • "Base-Free" or Cationic Suzuki Coupling: For extremely base-sensitive boronic acids, specialized protocols that proceed in the absence of a traditional base have been developed. These often involve the use of specific additives or catalyst systems that promote a "cationic" pathway for transmetalation. [12]* Nickel Catalysis: While palladium is the most common catalyst, nickel-based systems have shown promise for challenging couplings, including those with aryl fluorides. [10][13]

Visualization: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle. Understanding this mechanism is fundamental to troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdArF Ar-Pd(II)-Ar_F L_n Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Product Ar-Ar_F RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar_F-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Bioconjugate Chemistry. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides.
  • PubMed. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions.
  • Organic Chemistry Portal.
  • Sawatzky, R. S., & Stradiotto, M. (DPEPhos)Ni(mesityl)Br: An Air-Stable Pre-Catalyst for Challenging Suzuki–Miyaura Cross-Couplings Leading to Unsymmetrical Biheteroaryls.
  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia.
  • (2022). Protodeboronation of (Hetero)
  • ResearchGate.
  • ACS Publications. (2025).
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.
  • NIH.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • The Journal of Organic Chemistry. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging.
  • Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • The University of British Columbia. (2008).
  • ResearchGate. (2025). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | Request PDF.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • The Journal of Organic Chemistry. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Benchchem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NIH. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.
  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros.
  • ChemRxiv.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Wikipedia. Suzuki reaction.

Sources

minimizing homocoupling in cross-coupling reactions with (4-fluoro-3-methoxyphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists engaged in palladium-catalyzed cross-coupling reactions. This guide is specifically designed to address a persistent and often frustrating side reaction: homocoupling. Here, we will delve into the mechanistic underpinnings of this undesired pathway and provide actionable troubleshooting strategies, with a particular focus on reactions involving derivatives of (4-fluoro-3-methoxyphenyl)methanol. Our goal is to equip you with the knowledge to not only solve current issues but also to proactively design more robust and selective reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?

A1: Homocoupling is a side reaction where two identical molecules of one of the coupling partners react with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki-Miyaura coupling, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This is problematic for several reasons: it consumes your starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate, complicating the purification process.[1]

Q2: I'm observing significant homocoupling of my (4-fluoro-3-methoxyphenyl)boronic acid derivative. What are the most likely causes?

A2: The primary culprits for boronic acid homocoupling are often related to the palladium catalyst's oxidation state and the presence of oxygen.[2] If you are using a Pd(II) source, such as palladium acetate (Pd(OAc)₂), it must be reduced in situ to the catalytically active Pd(0) state. This reduction can unfortunately be mediated by the homocoupling of two boronic acid molecules.[2] Furthermore, the presence of oxygen in the reaction mixture can re-oxidize Pd(0) to Pd(II), which can then promote further homocoupling.[3][4][5]

Q3: Can the structure of my this compound derivative itself influence the extent of homocoupling?

A3: Yes, the electronic properties of your substrate can play a role. The (4-fluoro-3-methoxyphenyl) moiety contains both an electron-withdrawing fluorine atom and an electron-donating methoxy group. Electron-withdrawing groups can decrease the electron density on the aryl ring, which may slow down the desired transmetalation step in the catalytic cycle.[6] While this doesn't directly cause homocoupling, a slower desired reaction rate can provide more opportunity for side reactions to occur.

Q4: Are there general strategies I can employ to minimize homocoupling across different types of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?

A4: Absolutely. A key strategy is the rigorous exclusion of oxygen from your reaction. This can be achieved by thoroughly degassing your solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1][3][4][5] The choice of palladium source is also critical; using a Pd(0) precatalyst can often be advantageous over a Pd(II) source.[1] Additionally, optimizing the ligand, base, and solvent system can significantly influence the selectivity of the reaction. For Sonogashira couplings, specifically, using a reducing atmosphere of hydrogen gas mixed with an inert gas has been shown to dramatically decrease the homocoupling of terminal acetylenes.[5][7][8]

Troubleshooting Guide: A Deeper Dive

Persistent homocoupling issues require a systematic approach to diagnose and resolve. The following guide provides detailed insights and actionable protocols to get your reaction back on track.

Issue 1: Excessive Homocoupling of the Boronic Acid Partner in Suzuki-Miyaura Coupling

Root Causes & Mechanistic Insights:

The homocoupling of boronic acids in Suzuki-Miyaura reactions is often linked to the presence of Pd(II) species and oxygen.[2] The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the homocoupled product and Pd(0).[9] The presence of oxygen can exacerbate this by reoxidizing the active Pd(0) catalyst to Pd(II).[9][10]

Troubleshooting Workflow:

start High Homocoupling Observed check_o2 1. Scrutinize Inert Atmosphere Technique start->check_o2 check_pd 2. Evaluate Palladium Source check_o2->check_pd If issue persists check_ligand 3. Optimize Ligand Choice check_pd->check_ligand If issue persists check_base 4. Re-evaluate Base Selection check_ligand->check_base If issue persists check_conditions 5. Adjust Reaction Parameters check_base->check_conditions If issue persists end Homocoupling Minimized check_conditions->end Resolution

Caption: Troubleshooting workflow for minimizing homocoupling.

Resolution Protocols:

  • Optimize Inert Atmosphere:

    • Protocol: Degas your solvent by sparging with nitrogen or argon for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (three cycles) for more rigorous oxygen removal. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.[3][4]

    • Rationale: Rigorous exclusion of oxygen prevents the re-oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[3][4][5]

  • Select an Appropriate Palladium Source:

    • Protocol: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, modern palladium precatalysts, like the Buchwald G3 and G4 precatalysts, are designed for the clean and efficient in situ generation of the active Pd(0) species.[1]

    • Rationale: Starting with a Pd(0) source or a precatalyst that cleanly generates Pd(0) bypasses the initial reduction step that can be mediated by boronic acid homocoupling.[1]

  • Leverage Ligand Effects:

    • Protocol: Employ bulky, electron-rich phosphine ligands. The Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are excellent choices.[1][11] A typical starting point is a 1:1 to 1:2 ratio of palladium to ligand.

    • Rationale: The steric bulk of these ligands can sterically hinder the formation of the di-organopalladium intermediate that leads to homocoupling. Their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle, increasing the rate of product formation relative to the side reaction.[11]

  • Fine-tune the Base and Solvent:

    • Protocol: If using a strong base, consider switching to a weaker one such as K₂CO₃ or K₃PO₄. For the solvent, aprotic solvents like dioxane, toluene, or THF are generally preferred. In some cases, the addition of water to the solvent system can be beneficial.[4][12]

    • Rationale: The base plays a crucial role in activating the boronic acid. A base that is too strong can sometimes promote side reactions. The solvent can influence the solubility of the reactants and intermediates, affecting reaction kinetics.

Issue 2: Homocoupling in Sonogashira and Heck Reactions

Root Causes & Mechanistic Insights:

In Sonogashira reactions, the primary homocoupling pathway (often called Glaser coupling) involves the oxidative coupling of two terminal alkyne molecules, typically promoted by a copper co-catalyst in the presence of an oxidant (like oxygen).[13] In Heck reactions, while less common, homocoupling of the aryl halide can occur under certain conditions.

Resolution Protocols:

  • For Sonogashira Coupling:

    • Protocol: Implement a reducing atmosphere. A mixture of hydrogen gas (5-10%) in nitrogen or argon can be bubbled through the reaction mixture.[5][7] Additionally, ensure your copper source is of high purity and consider running the reaction under copper-free conditions if the issue persists, although this may require a more active palladium catalyst system.

    • Rationale: The hydrogen gas helps to keep the palladium catalyst in its active Pd(0) state and suppresses the oxidative pathways that lead to alkyne homocoupling.[5]

  • General Parameter Optimization:

    • Protocol: Lowering the reaction temperature can sometimes favor the desired cross-coupling over the higher activation energy homocoupling pathway. Also, consider the slow addition of the more reactive coupling partner (often the organometallic reagent) to the reaction mixture to maintain a low instantaneous concentration.

    • Rationale: Slower addition can minimize the opportunity for the reactive partner to react with itself, particularly at the beginning of the reaction when its concentration is highest.

Data Summary Table

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Rigorously inert (N₂ or Ar); consider H₂/N₂ for SonogashiraPrevents O₂-mediated oxidation of Pd(0) to Pd(II).[3][4][5]
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald precatalysts)Bypasses the in situ reduction of Pd(II) which can cause homocoupling.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsSterically hinders homocoupling intermediates and promotes desired C-C bond formation.[11][14]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Can improve selectivity by disfavoring side reactions.
Solvent Aprotic solvents (e.g., Dioxane, Toluene, THF)Generally provide good solubility for reactants and intermediates.
Temperature As low as feasible while maintaining a reasonable reaction rateCan disfavor higher activation energy side reactions.
Stoichiometry Slight excess of the less homocoupling-prone partner (often the aryl halide)Ensures the complete consumption of the more precious or reactive partner.

Concluding Remarks

Minimizing homocoupling in cross-coupling reactions is a multifaceted challenge that requires careful consideration of the entire reaction system. By understanding the underlying mechanistic principles and systematically addressing potential causes—from atmospheric control to the fine-tuning of catalysts and reagents—researchers can significantly enhance the efficiency and selectivity of their synthetic transformations. This guide provides a robust framework for troubleshooting, enabling the successful synthesis of complex molecules like those derived from this compound, and ultimately accelerating the pace of drug discovery and development.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Organic Process Research & Development. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. [Link]

  • Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. (2015). Angewandte Chemie International Edition. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research. [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (2016). The Journal of Physical Chemistry A. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2021). Journal of the American Chemical Society. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Journal of the American Chemical Society. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2016). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]

  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (2005). ResearchGate. [Link]

  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2017). Organometallics. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). NTU Scholars. [Link]

  • Sonogashira coupling reaction with diminished homocoupling. (2003). Semantic Scholar. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ResearchGate. [Link]

  • Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. (2019). ResearchGate. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Organic & Biomolecular Chemistry. [Link]

  • Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. (2010). Heterocycles. [Link]

  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. (2012). Journal of the American Chemical Society. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2022). Molbank. [Link]

Sources

Technical Support Center: Strategies to Improve Regioselectivity of Reactions Involving (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Fluoro-3-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions with this substituted aromatic alcohol. Here, we provide in-depth answers to common questions, troubleshooting guides for specific experimental challenges, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity for this compound?

A1: The regiochemical outcome of reactions, particularly electrophilic aromatic substitution (SEAr), is dictated by the interplay of electronic and steric effects of the three substituents on the aromatic ring: the methoxy (-OCH₃), fluoro (-F), and hydroxymethyl (-CH₂OH) groups.

  • Electronic Effects : These are a combination of resonance and inductive effects that alter the electron density of the ring.[1]

    • The methoxy group is a powerful activating group. It donates electron density into the ring through a strong resonance effect (+M), making the ortho and para positions more nucleophilic.[2][3] This effect strongly outweighs its electron-withdrawing inductive effect (-I).

    • The fluoro group is a deactivating group overall. While it has lone pairs that can donate electron density via resonance (+M), its high electronegativity results in a strong inductive electron withdrawal (-I) that deactivates the ring.[4][5] Despite being deactivating, it still directs incoming electrophiles to the ortho and para positions.[6]

    • The hydroxymethyl group is weakly deactivating due to its inductive electron-withdrawing nature (-I). Its directing influence is significantly weaker than the other two groups.

  • Steric Effects : The physical size of the substituents can hinder the approach of an electrophile to adjacent positions, influencing the final product ratio.[7][8]

The methoxy group is the most powerful activating and directing group on this ring system. Therefore, substitution is most likely to occur at its ortho positions (C2 and C6), as its para position is blocked by the fluorine atom.

Q2: Why is my electrophilic substitution reaction yielding a mixture of isomers?

A2: Obtaining a mixture of isomers is a common challenge resulting from the competing directing effects of the substituents. While the methoxy group strongly directs to the C2 and C6 positions, the fluorine atom directs to the C5 position. The relative reactivity of these sites can be influenced by reaction conditions, leading to a product mixture. The primary competition is between substitution ortho to the methoxy group and substitution ortho to the fluorine atom.

Below is a diagram illustrating the dominant directing influences on the ring.

DoM_Troubleshooting cluster_metalation Metalation Troubleshooting cluster_quench Quench Troubleshooting start Low Yield in DoM Reaction check_protection Is the protecting group (PG) fully installed and stable? start->check_protection check_metalation Was metalation complete? check_protection->check_metalation Yes check_quench Was the electrophile quench successful? check_metalation->check_quench Yes m_base Increase base equivalents (1.2-1.5 eq s-BuLi) check_metalation->m_base No q_electrophile Use a more reactive electrophile (e.g., R-I > R-Br) check_quench->q_electrophile No end_ok Reaction Optimized check_quench->end_ok Yes m_temp Increase metalation temp (e.g., -78°C to -40°C) m_base->m_temp m_additive Add TMEDA (1.2 eq) m_temp->m_additive m_additive->check_metalation q_temp Maintain low temp (-78°C) during addition q_electrophile->q_temp q_transmetal Consider transmetalation (e.g., to Zn or B) before coupling q_temp->q_transmetal q_transmetal->check_quench

Sources

Technical Resource Center: Navigating Solvent Effects in Reactions of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to solvent selection in reactions involving the versatile building block, (4-Fluoro-3-methoxyphenyl)methanol. Understanding the profound impact of the reaction medium is critical for achieving optimal yield, purity, and reproducibility. This resource provides direct answers to common issues, troubleshooting workflows, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: How does solvent choice fundamentally alter the reactivity of the benzylic alcohol in this compound?

A1: The solvent directly influences the reaction mechanism at the benzylic position, primarily by determining whether a reaction proceeds via an S(_N)1 (unimolecular) or S(_N)2 (bimolecular) pathway.[1][2]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) favor the S(_N)1 pathway . These solvents excel at stabilizing the key intermediate of this pathway: the benzylic carbocation. They do this through strong dipole-dipole interactions and hydrogen bonding.[1][3][4] This stabilization lowers the activation energy for the carbocation formation, which is the rate-determining step.[3] However, these solvents can also form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its reactivity, which further favors the S(_N)1 mechanism over S(_N)2.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are preferred for the S(_N)2 pathway . While polar enough to dissolve the alcohol and ionic nucleophiles, they do not have acidic protons and cannot form hydrogen bonds with the nucleophile.[6] This leaves the nucleophile "naked" and highly reactive, allowing it to attack the electrophilic benzylic carbon in a concerted step.[2][5]

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for nucleophilic substitution reactions with this substrate due to the low solubility of the alcohol and most common nucleophiles.[2]

Q2: I'm performing an oxidation of the alcohol to the aldehyde. Why is my reaction sluggish and what role does the solvent play?

A2: Solvent choice is critical in oxidation reactions. A sluggish reaction is often due to poor solubility of the starting material or the oxidizing agent. Furthermore, the solvent must be inert to the oxidation conditions.[7] For many common oxidants (e.g., those based on chromium or manganese), polar aprotic solvents like acetone or dichloromethane are often used. They provide good solubility while being relatively resistant to oxidation themselves.[7] If using a biphasic system (e.g., with an aqueous oxidant), a phase-transfer catalyst may be necessary, and the organic solvent must be immiscible with water (e.g., dichloromethane).

Q3: Can the solvent cause unwanted side reactions, such as ether formation?

A3: Absolutely. This is a common issue known as solvolysis , where the solvent itself acts as a nucleophile.[1] This is particularly prevalent in S(_N)1-favoring conditions. If you are running a reaction with a different nucleophile in a polar protic solvent like methanol or ethanol, you may see the formation of the corresponding methyl or ethyl ether as a significant byproduct. To avoid this, switch to a polar aprotic, non-nucleophilic solvent like DMF, DMSO, or acetonitrile.[2]

Section 2: Troubleshooting Guides

Problem 1: Low Yield in a Nucleophilic Substitution Reaction
  • Symptom: Your reaction shows low conversion of this compound to the desired substituted product after the expected reaction time.

  • Analysis & Solution Workflow: The choice of solvent may be kinetically disfavoring your desired reaction pathway or causing solubility issues.

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Multiple Unidentified Byproducts
  • Symptom: TLC or LCMS analysis shows a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

  • Possible Cause & Solution:

    • Solvent Contamination: Water is a common contaminant in many organic solvents. If your reaction involves water-sensitive reagents (e.g., Grignards, strong bases), even trace amounts of water can quench the reagent and lead to hydrolysis of the starting material or product.

      • Solution: Use anhydrous solvents, which can be purchased or prepared by drying over an appropriate agent (e.g., molecular sieves, sodium/benzophenone).

    • Solvent-Promoted Elimination: While substitution is common for benzyl alcohols, under certain conditions (strong, sterically hindered bases), elimination to form a reactive quinone methide intermediate could occur, leading to polymerization or other side reactions. The solvent can influence the E1/E2 vs. S(_N)1/S(_N)2 competition. Polar protic solvents can favor E1/S(_N)1 pathways, while polar aprotic solvents favor S(_N)2/E2.

      • Solution: Carefully select the base-solvent combination. For S(_N)2, a non-hindered, strong nucleophile in a polar aprotic solvent is ideal.

Section 3: Key Solvent Data & Protocols

Table 1: Properties of Common Solvents for Reactions of Substituted Benzyl Alcohols

This table provides a reference for selecting an appropriate solvent based on key physical properties that influence reaction mechanisms.[8][9][10]

SolventFormulaTypeDielectric Constant (20°C)Boiling Point (°C)Key Application Notes
Methanol CH(_4)OPolar Protic33.065Favors S(_N)1, can act as a nucleophile (solvolysis).[1][4]
Ethanol C(_2)H(_6)OPolar Protic24.678.5Similar to methanol, favors S(_N)1.[1]
Acetone C(_3)H(_6)OPolar Aprotic20.756Good for S(_N)2, dissolves many organic compounds.[3][6]
Acetonitrile (ACN) C(_2)H(_3)NPolar Aprotic37.581.6Favors S(_N)2, higher dielectric constant than acetone.[3][6]
Dimethylformamide (DMF) C(_3)H(_7)NOPolar Aprotic36.7153Excellent for S(_N)2, high boiling point, dissolves many salts.[3][6]
Dimethyl Sulfoxide (DMSO) C(_2)H(_6)OSPolar Aprotic47.0189Highly polar, excellent for S(_N)2, very high boiling point.[3][6]
Dichloromethane (DCM) CH(_2)Cl(_2)Polar Aprotic9.140Common for oxidations, lower polarity.
Tetrahydrofuran (THF) C(_4)H(_8)OPolar Aprotic7.566Good for reactions with organometallics, less polar.
Visualizing the Mechanistic Divide: S(_N)1 vs. S(_N)2

The solvent's role in stabilizing or destabilizing transition states is the core of its mechanistic influence.

SN1_SN2_Solvent_Effect cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Start R-LG SN1_TS1 Transition State [R+...LG-]‡ SN1_Start->SN1_TS1 SN1_Int Carbocation Intermediate R+ SN1_TS1->SN1_Int SN1_Prod R-Nu SN1_Int->SN1_Prod Protic_Solvent Polar Protic Solvent (e.g., H₂O, EtOH) Protic_Solvent->SN1_TS1 Stabilizes via H-Bonding (Lowers Energy Barrier) SN2_Start Nu- + R-LG SN2_TS Transition State [Nu...R...LG]-‡ SN2_Start->SN2_TS SN2_Prod Nu-R + LG- SN2_TS->SN2_Prod Aprotic_Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Aprotic_Solvent->SN2_Start Solvates Cation, Frees 'Naked' Nucleophile (Increases Reactivity)

Caption: How solvents direct S(_N)1 vs. S(_N)2 pathways.

Protocol 1: General Procedure for Solvent Screening

When developing a new reaction, a microscale solvent screen is an efficient way to identify optimal conditions.

  • Preparation: Arrange a series of small reaction vials (e.g., 1-dram vials) with stir bars.

  • Reagent Addition: To each vial, add this compound (e.g., 0.1 mmol).

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., 0.5 mL of DMF, DMSO, ACN, THF, EtOH, etc.).

  • Nucleophile/Reagent Addition: Add the second reagent (e.g., nucleophile, base) to each vial.

  • Reaction: Seal the vials and place them in a temperature-controlled heating block. Run the reactions in parallel for a set amount of time (e.g., 4 hours).

  • Analysis: Quench the reactions appropriately. Take a small aliquot from each vial, dilute, and analyze by a rapid method like UPLC-MS or TLC to determine the relative conversion and byproduct formation.

  • Selection: Choose the solvent that provides the best combination of high conversion to the desired product and minimal side reactions for scale-up.

References

  • Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvents. Reaction conditions: benzyl alcohol = 20 mmol,... [Image]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (4-Fluoro-3-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving substrates derived from (4-fluoro-3-methoxyphenyl)methanol.

Understanding the Substrate: The "Why" Behind the Challenge

Substrates derived from this compound, such as the corresponding aryl halides or boronates, present a unique electronic profile. The methoxy (-OCH₃) group at the 3-position is a strong electron-donating group, while the fluoro (-F) group at the 4-position is strongly electron-withdrawing via induction. This push-pull dynamic makes the aromatic ring electron-rich overall, which can render the crucial oxidative addition step of the catalytic cycle sluggish, particularly for aryl chlorides and bromides.[1][2] Understanding this electronic nature is the first step to rational catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a bromide derived from this compound is slow and gives low yields. What is a good starting point for catalyst selection?

A1: For electron-rich aryl bromides and especially chlorides, the rate-limiting step is often oxidative addition.[1] To overcome this, a catalyst system featuring a bulky, electron-rich phosphine ligand is highly recommended. These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate oxidative addition.[1][3][4]

  • Recommended Starting Point:

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ (2 mol%)

    • Ligand: SPhos or XPhos (4 mol%)

    • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

    • Solvent: Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)

    • Temperature: 80-110 °C

Q2: I'm attempting a Buchwald-Hartwig amination with a chloride derived from this compound and observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired reductive elimination step.[5][6] It can be exacerbated by strong bases and high temperatures.

  • Troubleshooting Steps:

    • Ligand Choice: Select a ligand known to promote fast reductive elimination. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are excellent choices.[7][8]

    • Base Strength: While a strong base (like NaOtBu or LHMDS) is necessary, excessively strong conditions can favor the side reaction. Ensure the base is fresh and accurately measured. Sometimes switching to K₃PO₄ can be beneficial.[6]

    • Temperature Control: Lower the reaction temperature. A slightly longer reaction time at 80-90 °C is preferable to a fast reaction with significant byproducts at 110 °C.[6]

Q3: In my Sonogashira coupling, the reaction stalls and I see what appears to be catalyst decomposition (formation of palladium black). What's happening?

A3: Catalyst decomposition can be an issue, especially at elevated temperatures required for less reactive halides.[9] The standard Sonogashira conditions rely on a dual palladium/copper catalytic cycle.[10][11]

  • Potential Solutions:

    • Copper Co-catalyst: Ensure you are using a fresh, high-purity source of a copper(I) salt (e.g., CuI).

    • Ligand: While PPh₃ is standard, for challenging substrates, a more robust ligand may be needed. Consider screening N-heterocyclic carbene (NHC) ligands or using a copper-free protocol with a specialized palladium catalyst system.[11]

    • Degassing: Rigorously degas your solvents and maintain a strict inert atmosphere. Oxygen can accelerate catalyst decomposition.

Q4: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. What causes this and how can I prevent it?

A4: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids, and is primarily caused by the presence of oxygen and palladium(II) species.[12][13]

  • Prevention Strategies:

    • Rigorous Degassing: This is the most critical step. Deoxygenate all solvents and reagents thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain an inert atmosphere throughout the reaction.[13]

    • Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction can sometimes promote homocoupling.[12][13]

    • Additives: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of Pd(II) species that promote homocoupling.[14]

In-Depth Troubleshooting Guides

Problem A: Low or No Conversion

You've set up your reaction, stirred for hours, and TLC/LC-MS analysis shows mostly starting material. This is a common and frustrating issue. Follow this workflow to diagnose the problem.

graph LowConversionWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="1. Check Inert Atmosphere\n& Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="2. Evaluate Catalyst System\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="3. Assess Base & Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="4. Optimize Temperature", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Inert [label="Solution:\n- Rigorously degas solvents\n- Use fresh, pure reagents\n- Use a glovebox", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst_Cl [label="For Aryl-Cl:\n- Use bulky, e--rich ligands\n(e.g., SPhos, XPhos, RuPhos)\n- Increase catalyst loading (2-5 mol%)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst_Br [label="For Aryl-Br/I:\n- Standard ligands (PPh3) may work\n- If still slow, switch to bulky ligands", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Base [label="Solution:\n- Screen bases (K2CO3, K3PO4, Cs2CO3)\n- Ensure base is soluble\n- Check solvent compatibility", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Solution:\n- Incrementally increase temperature\n(e.g., 80°C -> 100°C)\n- Monitor for decomposition", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Check_Inert; Check_Inert -> Sol_Inert [label="Issue Found?", dir=none]; Check_Inert -> Check_Catalyst [label="No Issue"];

Check_Catalyst -> Sol_Catalyst_Cl [label="Aryl-Cl?", dir=none]; Check_Catalyst -> Sol_Catalyst_Br [label="Aryl-Br/I?", dir=none]; Check_Catalyst -> Check_Base [label="No Improvement"];

Check_Base -> Sol_Base [label="Issue Found?", dir=none]; Check_Base -> Check_Temp [label="No Issue"];

Check_Temp -> Sol_Temp [dir=none]; }

Troubleshooting workflow for low-yield cross-coupling reactions.
  • Inert Atmosphere & Reagent Purity: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or impure, wet reagents are common culprits for catalyst deactivation.

  • Catalyst System (Oxidative Addition): As noted, substrates from this compound are electron-rich.

    • For Aryl Chlorides: Oxidative addition is very difficult. It is essential to use a catalyst system with a bulky, electron-rich ligand. Trialkylphosphines or dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) are designed for this challenge.[3][15][16][17]

    • For Aryl Bromides/Iodides: While more reactive than chlorides, they can still be sluggish. If standard conditions with ligands like PPh₃ fail, switch to the more powerful Buchwald-type ligands.[8]

  • Base and Solvent: The base is not merely a spectator; it plays a crucial role in the transmetalation step of Suzuki couplings and in deprotonating the amine in Buchwald-Hartwig reactions.[7] Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is sufficiently soluble in the chosen solvent system. Sometimes a switch from toluene to a more polar solvent like dioxane or 2-MeTHF can improve results.

  • Temperature: If all else fails, a moderate increase in temperature can overcome the activation barrier. However, be cautious, as higher temperatures can also increase the rate of side reactions and catalyst decomposition.[6]

Problem B: Pervasive Side Product Formation

Your starting material is consumed, but the desired product is only a minor component in a complex mixture. Identifying the major side products is key to solving the issue.

Side Reaction Common Cause(s) Recommended Solution(s)
Protodeboronation (Suzuki)Presence of water; high temperature; certain bases.[12][18]- Use anhydrous solvents. - Consider using a boronic ester (e.g., pinacol ester) which is more stable. - Lower the reaction temperature.
Hydrodehalogenation (General)Inefficient reductive elimination; strong bases; proton sources (e.g., water, alcohol solvents).[5][6]- Use a ligand that promotes fast reductive elimination (e.g., XPhos). - Screen different bases (e.g., switch from NaOtBu to K₃PO₄). - Ensure reagents and solvents are dry.
Homocoupling (Suzuki)Presence of O₂; Pd(II) species in the reaction.[12][13]- Rigorously degas all components. - Use a direct Pd(0) source (e.g., Pd₂(dba)₃). - Add a mild reducing agent (e.g., potassium formate).[14]

Catalyst Selection Guide & Recommended Protocols

Decision Tree for Catalyst & Ligand Selection

This diagram provides a starting point for selecting a catalyst system based on the specific cross-coupling reaction and the nature of the electrophile derived from this compound.

graph CatalystSelection { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Select Cross-Coupling Type", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\n(C-C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\n(C-C, alkyne)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Halide_Suzuki [label="Select Halide/LG", fillcolor="#FBBC05", fontcolor="#202124"]; Halide_Buchwald [label="Select Halide/LG", fillcolor="#FBBC05", fontcolor="#202124"]; Halide_Sonogashira [label="Select Halide/LG", fillcolor="#FBBC05", fontcolor="#202124"];

Cl_OTf_S [label="Cl or OTf", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Br_I_S [label="Br or I", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cl_OTf_B [label="Cl or OTf", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Br_I_B [label="Br or I", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cl_B_So [label="Cl or Br", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; I_Tf_So [label="I or OTf", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Rec_S1 [label="Recommendation:\nPd(OAc)2 / SPhos or XPhos\nBase: K3PO4\nSolvent: Dioxane/H2O", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Rec_S2 [label="Recommendation:\nPd(PPh3)4 or Pd(OAc)2 / PPh3\nBase: K2CO3\nSolvent: Toluene/H2O\n(If fails, use SPhos/XPhos)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Rec_B1 [label="Recommendation:\nPd2(dba)3 / XPhos or RuPhos\nBase: NaOtBu or LHMDS\nSolvent: Toluene", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Rec_B2 [label="Recommendation:\nPd2(dba)3 / BINAP or Xantphos\nBase: Cs2CO3\nSolvent: Dioxane", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Rec_So1 [label="Recommendation:\nPd(PPh3)2Cl2 / CuI / XPhos\nBase: Et3N / DMF\nHigh Temp (100-120°C)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Rec_So2 [label="Recommendation:\nPd(PPh3)2Cl2 / CuI\nBase: Et3N or DIPA\nSolvent: THF or Toluene", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Suzuki; Start -> Buchwald; Start -> Sonogashira;

Suzuki -> Halide_Suzuki; Halide_Suzuki -> Cl_OTf_S; Halide_Suzuki -> Br_I_S; Cl_OTf_S -> Rec_S1; Br_I_S -> Rec_S2;

Buchwald -> Halide_Buchwald; Halide_Buchwald -> Cl_OTf_B; Halide_Buchwald -> Br_I_B; Cl_OTf_B -> Rec_B1; Br_I_B -> Rec_B2;

Sonogashira -> Halide_Sonogashira; Halide_Sonogashira -> Cl_B_So; Halide_Sonogashira -> I_Tf_So; Cl_B_So -> Rec_So1; I_Tf_So -> Rec_So2; }

Catalyst system decision tree.
Protocol 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluoro-3-methoxybenzene

This protocol provides a robust starting point for the coupling of an aryl bromide derived from this compound with a generic arylboronic acid.

  • Reagent Preparation and Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluoro-3-methoxybenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

    • Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition:

    • In a separate vial under an inert atmosphere, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).

    • Quickly add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition and Reaction:

    • Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 v/v ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-chloro-4-fluoro-3-methoxybenzene

This protocol is designed for the challenging coupling of an electron-rich aryl chloride with a primary or secondary amine.

  • Reagent Preparation and Inert Atmosphere Setup:

    • Inside a nitrogen-filled glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

    • Add 1-chloro-4-fluoro-3-methoxybenzene (1.0 equiv.) and the amine (1.2 equiv.).

    • Seal the tube with a screw cap, remove from the glovebox.

  • Solvent Addition and Reaction:

    • Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.5 M.

    • Place the tube in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction by GC-MS or LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

References

  • Current time inform
  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Oxidative addition. Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PubMed Central. [Link]

  • 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • 24.7B: Oxidative Addition. Chemistry LibreTexts. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • Easily accessible and highly tunable indolyl phosphine ligands for Suzuki-Miyaura coupling of aryl chlorides. Semantic Scholar. [Link]

  • Phosphine Ligands Suzuki. Scribd. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

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work-up procedures to remove impurities from (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Fluoro-3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the work-up and purification of this important synthetic intermediate. Here, we move beyond generic protocols to offer a nuanced, experience-driven approach to ensure the highest purity of your final product.

Introduction: The Chemistry of Purification

This compound is typically synthesized via the reduction of its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. The primary purification challenge lies in the removal of unreacted starting material and over-oxidized byproducts, namely the corresponding carboxylic acid. The presence of the fluorine atom and methoxy group influences the compound's polarity and solubility, requiring carefully optimized work-up and crystallization procedures. This guide provides a systematic approach to tackling these purification challenges.

Visualized General Workflow for Purification

The following diagram outlines the comprehensive workflow for the work-up and purification of this compound, from the initial reaction quench to the final isolation of the pure crystalline product.

Purification_Workflow cluster_0 Aqueous Work-up cluster_1 Extractive Purification cluster_2 Final Isolation cluster_3 Final Purification Quench_Reaction 1. Quench Reaction (e.g., with H₂O or NH₄Cl) Phase_Separation 2. Phase Separation (Organic vs. Aqueous) Quench_Reaction->Phase_Separation Organic_Layer_Collection 3. Collect Organic Layer Phase_Separation->Organic_Layer_Collection Acid_Wash 4. Optional Acid Wash (e.g., dilute HCl) Removes basic impurities Organic_Layer_Collection->Acid_Wash Base_Wash 5. Base Wash (e.g., NaHCO₃ solution) Removes acidic impurities Acid_Wash->Base_Wash Bisulfite_Wash 6. Bisulfite Wash (e.g., NaHSO₃ solution) Removes aldehyde impurities Base_Wash->Bisulfite_Wash Brine_Wash 7. Brine Wash (Removes residual water) Bisulfite_Wash->Brine_Wash Drying 8. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Brine_Wash->Drying Filtration 9. Filter drying agent Drying->Filtration Solvent_Removal 10. Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Recrystallization 11. Recrystallization (e.g., Heptane/Ethyl Acetate) Crude_Product->Recrystallization Crystal_Isolation 12. Isolate Crystals (Vacuum Filtration) Recrystallization->Crystal_Isolation Drying_Final 13. Dry Crystals (Vacuum Oven) Crystal_Isolation->Drying_Final Pure_Product Pure Crystalline Product Drying_Final->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Q1: My NMR spectrum shows a persistent peak around 9.8 ppm. How do I remove the corresponding impurity?

A1: A peak around 9.8 ppm is characteristic of an aldehyde proton, indicating the presence of unreacted 4-fluoro-3-methoxybenzaldehyde. While standard aqueous washes may not completely remove it, a sodium bisulfite wash is highly effective.

  • The Chemistry: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition reaction with the aldehyde to form a water-soluble bisulfite adduct. This adduct will partition into the aqueous phase, effectively separating it from your desired alcohol which remains in the organic layer.

  • Protocol:

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated solution of sodium bisulfite. It is recommended to perform this wash two to three times.

    • Allow the layers to separate. The aqueous layer, containing the bisulfite adduct, can be removed.

    • Proceed with a water wash and then a brine wash to remove any remaining bisulfite and water.[1]

Q2: My final product is an oil and refuses to crystallize, even after thorough drying. What should I do?

A2: The failure to crystallize is often a sign of persistent impurities that disrupt the crystal lattice formation.

  • Purity Check: First, re-evaluate the purity of your product using TLC or NMR. The presence of even small amounts of starting material or solvent can inhibit crystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline this compound, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Solvent System Optimization: Your current solvent system may not be optimal. This compound is a polar molecule. A common and effective technique is to use a binary solvent system. Dissolve your oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., heptane or hexane) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2]

Q3: After the basic wash with sodium bicarbonate, I'm observing emulsions that make phase separation difficult. How can I resolve this?

A3: Emulsion formation is common when dealing with basic washes of crude reaction mixtures.

  • Breaking the Emulsion:

    • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure this compound that I should be aware of?

A1: Knowing the physical properties of your target compound is crucial for assessing its purity.

PropertyValueSource
Appearance White crystalline solid
Melting Point 48-49 °C
Boiling Point 260 °C
Molecular Weight 156.15 g/mol

A sharp melting point within the specified range is a good indicator of high purity.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The table below summarizes the most likely impurities and the recommended methods for their removal.

ImpurityChemical NameReason for PresenceRemoval Method
Starting Material 4-Fluoro-3-methoxybenzaldehydeIncomplete reductionWash with saturated sodium bisulfite solution[1]
Over-oxidation Product 4-Fluoro-3-methoxybenzoic acidOxidation of the aldehyde or alcoholWash with a mild base (e.g., saturated sodium bicarbonate solution)
Reducing Agent Residues Boron salts (from NaBH₄)From the reduction stepAqueous work-up and washes
Solvent THF, Ethanol, etc.From the reaction or work-upRemoval under reduced pressure (rotary evaporation) and high vacuum

Q3: What is a good starting point for a recrystallization solvent system for this compound?

A3: Given the polarity of the molecule, a binary solvent system is often effective. A good starting point is a mixture of ethyl acetate and heptane (or hexane).

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • While the solution is still hot, slowly add heptane until you observe persistent cloudiness.

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold heptane.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, silica gel column chromatography is a viable option for purification, especially for removing impurities with very similar polarities.

  • Eluent System: A good starting point for the eluent system, to be optimized by TLC, would be a mixture of hexane and ethyl acetate. Given the polarity of the alcohol, you will likely need a relatively high proportion of ethyl acetate (e.g., starting with 20-30% ethyl acetate in hexane). The less polar aldehyde impurity will elute before the more polar alcohol product.

References

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sciencemadness Discussion Board. (2020). The Cannizzaro Reaction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

Sources

Technical Support Center: Identifying and Characterizing Unexpected Byproducts by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for byproduct identification and characterization. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed workflows to navigate the complexities of impurity analysis, ensuring the integrity and safety of your compounds.

This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your analytical investigations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when an unexpected byproduct is detected.

Q1: An unknown peak has appeared in my ¹H NMR spectrum. What are the first steps I should take?

A1: The appearance of an unknown peak can be alarming, but a systematic approach can quickly narrow down the possibilities.

  • First, consider common contaminants. Before assuming the peak is a reaction byproduct, rule out common laboratory impurities. These can include residual solvents, water, silicone grease, or plasticizers leached from labware.[1][2][3][4][5] Consult reference tables of common NMR impurities to check if the chemical shift of your unknown peak matches a known contaminant.[2][3][4][5]

  • Re-examine your reaction scheme. Could the peak correspond to an unreacted starting material, a known intermediate, or a predicted side product?

  • Assess the peak's characteristics. Note the chemical shift, integration value (to estimate its concentration relative to your main product), and multiplicity (singlet, doublet, etc.). This information provides initial clues about the proton's electronic environment and neighboring protons.

  • Acquire a quick Mass Spectrum. A simple direct infusion MS analysis can provide the molecular weight of the unknown, which is a critical piece of information for proposing a molecular formula.

Q2: My mass spectrum shows a mass that doesn't correspond to my target molecule. How do I begin to identify it?

A2: An unexpected mass in your spectrum points to the presence of a byproduct, impurity, or contaminant. Here’s how to proceed:

  • Determine the molecular formula. If you have high-resolution mass spectrometry (HRMS) data, you can determine the accurate mass and, subsequently, the most likely elemental composition.[6] Software tools can help generate potential formulas based on the accurate mass and isotopic pattern.

  • Calculate the "Rule of 13". For low-resolution MS, the "Rule of 13" can be a useful shortcut to propose a molecular formula.[7] Divide the molecular ion's m/z by 13 to get a base formula of CnHn+r, where n is the quotient and r is the remainder. Adjust this base formula to account for other atoms (like oxygen) that you suspect might be present based on your reaction chemistry.[7]

  • Analyze the fragmentation pattern. If you have MS/MS data, the fragmentation pattern provides vital information about the molecule's structure.[8][9][10][11] Look for characteristic neutral losses or fragment ions that can suggest the presence of specific functional groups.

  • Search spectral databases. Commercial and public mass spectral libraries can be searched with your experimental data to find matches to known compounds.[12][13] This is often the fastest way to identify a "known unknown."[12]

Q3: What are the regulatory expectations for identifying and characterizing byproducts in pharmaceutical development?

A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[14][15][16] The International Council for Harmonisation (ICH) provides key guidelines:

  • ICH Q3A(R2): This guideline focuses on impurities in new drug substances. It sets thresholds for reporting, identification, and qualification of impurities.[14][16] Generally, any impurity present at a level greater than 0.1% should be identified.[17]

  • ICH Q3B(R2): This guideline covers impurities in new drug products, focusing on degradation products.[14][18]

  • Structural Characterization: For impurities exceeding the identification threshold, full structural elucidation is expected.[16][17][19] This typically requires a combination of analytical techniques, with NMR and MS being the most powerful.

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific experimental challenges.

Guide 1: Ambiguous ¹H NMR Spectrum - Is it a Mixture or a Single Complex Molecule?

Scenario: Your ¹H NMR spectrum displays more peaks than expected for your target structure, and the baseline is noisy, making it difficult to interpret.

Troubleshooting Steps:

  • Improve Spectrum Quality:

    • Increase the number of scans: This will improve the signal-to-noise ratio, making it easier to distinguish real peaks from noise.

    • Check shimming: Poor shimming can lead to broad and distorted peaks.[20] Re-shim the instrument to improve resolution.

    • Ensure sample homogeneity: If your compound has poor solubility, it can lead to broad peaks.[20] Try a different NMR solvent or gently warm the sample.

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.[21][22] If you see cross-peaks between sets of signals that you thought were from different molecules, they may belong to the same spin system within a larger, unexpected structure.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[21][22] This is invaluable for confirming which protons are attached to which carbons and can help to piece together molecular fragments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[21][22] It is crucial for connecting the fragments identified from COSY and HSQC to build the complete carbon skeleton.

  • LC-MS Analysis:

    • A quick LC-MS run can definitively determine if you have a single compound or a mixture. If you see multiple peaks in your chromatogram, you have a mixture. The mass spectrometer will provide the molecular weight of each component.

Guide 2: The Mass Spectrum Shows a Plausible Molecular Ion, but the Isotope Pattern is Wrong.

Scenario: You observe a peak in your mass spectrum that could correspond to a predicted byproduct, but the relative intensities of the isotopic peaks do not match the theoretical pattern for the proposed elemental composition.

Troubleshooting Steps:

  • Verify the Presence of Halogens or Other Elements with Distinct Isotopic Patterns:

    • Chlorine: Look for an M+2 peak that is approximately one-third the intensity of the molecular ion peak.

    • Bromine: Look for an M+2 peak that is nearly equal in intensity to the molecular ion peak.

    • Sulfur: An M+2 peak will be present at about 4.4% of the M+ peak intensity.

  • Check for Co-eluting Species:

    • It is possible that another compound with a similar mass is co-eluting with your byproduct in an LC-MS experiment, or is present in the sample during direct infusion. This can distort the observed isotope pattern.

    • Improve chromatographic separation: Modify your LC method (e.g., change the gradient, solvent system, or column) to try and resolve the co-eluting species.

  • Consider Adduct Formation:

    • In electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase or from the sample matrix. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. These will have different isotopic patterns than the protonated molecule [M+H]⁺.

    • Look for peaks at M+22, M+38, or M+17 relative to your suspected protonated molecule.

Section 3: Advanced Workflows

This section details integrated approaches for comprehensive byproduct characterization.

Workflow 1: Systematic Identification of an Unknown Byproduct from a Synthetic Reaction

This workflow provides a logical progression from initial detection to full structural elucidation.

Step 1: Initial Detection and Data Gathering

  • ¹H NMR: Obtain a high-quality ¹H NMR spectrum of the crude reaction mixture. Identify the signals corresponding to your starting material, product, and any known intermediates. The remaining signals belong to the unknown byproduct(s).

  • LC-MS: Run an LC-MS analysis to determine the number of components in the mixture and obtain the molecular weight of each.

Step 2: Isolation of the Byproduct

  • If the byproduct is present in a significant amount, isolate it using an appropriate chromatographic technique (e.g., flash chromatography, preparative HPLC). Purity is key for obtaining clean NMR data for structural elucidation.

Step 3: Comprehensive Spectroscopic Analysis of the Isolated Byproduct

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.

  • MS/MS Fragmentation: Perform MS/MS to obtain fragmentation data, which will provide clues about the substructures present in the molecule.[9][10]

  • 1D and 2D NMR Spectroscopy:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY, HSQC, HMBC: As described in Troubleshooting Guide 1, these experiments are used to piece together the molecular structure.[21][22]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is crucial for determining stereochemistry.[21][22]

Step 4: Structure Elucidation and Confirmation

  • Integrate all data: Combine the information from MS (molecular formula, fragments) and NMR (connectivity, stereochemistry) to propose a structure for the byproduct.

  • Database Searching: Use tools like SciFinder or Reaxys to search for the proposed structure and see if it has been previously reported.

  • Confirmation (if necessary): If the byproduct is novel and of significant interest, consider chemical synthesis to confirm the proposed structure.

Diagram: General Workflow for Byproduct Identification

Byproduct_Identification_Workflow A Unexpected Peak(s) Detected (NMR or MS) B Step 1: Initial Data Gathering - ¹H NMR of crude mixture - LC-MS for MW and purity A->B C Is Byproduct at Sufficient Level for Isolation? B->C D Step 2: Isolate Byproduct (e.g., Prep-HPLC, Flash Chrom.) C->D Yes I Forced Degradation Studies to Understand Formation Pathway C->I No, Trace Level E Step 3: Comprehensive Analysis - HRMS (Elemental Composition) - MS/MS (Fragmentation) - 1D & 2D NMR (Structure) D->E F Step 4: Structure Elucidation - Integrate all data - Propose structure E->F G Database Search (e.g., SciFinder, Reaxys) F->G H Structure Confirmed/Identified G->H

Caption: A systematic workflow for identifying and characterizing unexpected byproducts.

Workflow 2: Utilizing Forced Degradation Studies to Proactively Identify Potential Byproducts

Forced degradation studies are a regulatory requirement and a powerful tool for understanding the stability of a drug substance and identifying potential degradation products before they appear in stability studies.[23][24][25][26][27]

Step 1: Design of Stress Conditions

  • Expose the drug substance to a range of harsh conditions to accelerate degradation. The goal is to achieve 5-20% degradation.[27] Common stress conditions include:

    • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl, 0.1 M NaOH

    • Oxidation: e.g., 3% H₂O₂

    • Thermal Stress: e.g., elevated temperature (e.g., 60-80 °C)

    • Photostability: Exposure to UV and visible light (ICH Q1B)

Step 2: Analysis of Stressed Samples

  • Develop a Stability-Indicating Method: Use a chromatographic method (typically HPLC) that can separate the parent drug from all degradation products.

  • LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS to detect and obtain molecular weight and fragmentation information for the newly formed degradants.

Step 3: Characterization of Major Degradants

  • For any degradation product that is formed at a significant level (approaching the ICH identification threshold), proceed with the full characterization workflow described in Workflow 1 (isolation and comprehensive spectroscopic analysis).

Benefits of Forced Degradation Studies:

  • Provides insight into the degradation pathways of the drug substance.[23][24][25]

  • Helps in the development of a robust, stability-indicating analytical method.[25]

  • Allows for the proactive identification and characterization of potential impurities that may arise during storage.[23]

Section 4: Data Interpretation and Reference Tables

Table 1: Common ¹H NMR Impurities in Common Deuterated Solvents
ImpurityCDCl₃ (δ, ppm)(CD₃)₂SO (δ, ppm)D₂O (δ, ppm)
Water1.563.334.79
Acetone2.172.092.22
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)1.99 (CH₃), 3.98 (CH₂), 1.15 (CH₃)2.06 (CH₃), 4.11 (CH₂), 1.24 (CH₃)
Dichloromethane5.305.765.49
Hexane0.88, 1.260.86, 1.250.87, 1.28
Toluene2.36 (CH₃), 7.17-7.29 (Ar-H)2.30 (CH₃), 7.17-7.25 (Ar-H)2.38 (CH₃), 7.24-7.35 (Ar-H)
Silicone Grease~0.07~0.05Not typically observed

Source: Adapted from values reported in the literature.[2][3][4][5] Note that chemical shifts can be temperature and concentration-dependent.

Table 2: Common Adducts in ESI-MS (Positive Ion Mode)
AdductMass Shift (Da)Common Source
[M+H]⁺+1.0073Protonation from solvent
[M+Na]⁺+22.9892Glassware, reagents, solvents
[M+K]⁺+38.9632Glassware, reagents, solvents
[M+NH₄]⁺+18.0338Ammonium salts in buffer
[M+CH₃CN+H]⁺+42.0338Acetonitrile mobile phase

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020-12-23). Available from: [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities - Intertek. Available from: [Link]

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025-06-08). Available from: [Link]

  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping - Pharmaffiliates. (2025-07-05). Available from: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25). Available from: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. Available from: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025-06-03). Available from: [Link]

  • Common Sources of Trace, Non-Solvent Impurities in NMR Spectra : r/Chempros - Reddit. (2022-03-13). Available from: [Link]

  • Data Base similarity (DBsimilarity) of Natural Products to aid compound identification on MS and NMR pipelines, similarity networking and more - ResearchGate. Available from: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities - Shimadzu. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. (2016-12-14). Available from: [Link]

  • Impurities Characterization in Pharmaceuticals: A Review - IJPPR. (2019-07-30). Available from: [Link]

  • Vast mass spectrometry library can speed up identification of unknown compounds - 2021. (2021-02-11). Available from: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - EMA. Available from: [Link]

  • 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024-05-27). Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2011-02-01). Available from: [Link]

  • Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PubMed. (2019). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025-09-20). Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. (2010-04-16). Available from: [Link]

  • Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC - NIH. Available from: [Link]

  • Interpreting Mass Spectrometry Output - Waters Corporation. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available from: [Link]

  • (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025-08-10). Available from: [Link]

  • Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva - PubMed. (2017-06-05). Available from: [Link]

  • Quantification of Complex Mixtures by NMR | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data | Journal of Chemical Information and Modeling - ACS Publications. (2020-12-30). Available from: [Link]

  • NMR-Guided Mass Spectrometry for Absolute Quantitation of Human Blood Metabolites - PMC - NIH. Available from: [Link]

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  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016-02-19). Available from: [Link]

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impact of water content on the stability and reactivity of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Fluoro-3-methoxyphenyl)methanol

A Guide to Understanding the Impact of Water Content on Stability and Reactivity

Welcome to the technical support guide for this compound (CAS No. 128495-45-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this reagent, focusing specifically on the critical role of water content. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

The presence of water, even in trace amounts, can significantly alter the stability and reactivity profile of this compound, leading to inconsistent results, byproduct formation, and failed reactions. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you control this crucial variable.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in the presence of water?

A1: this compound exhibits moderate stability in the presence of water. However, like many benzyl alcohols, it is susceptible to slow oxidation over time, a process that can be influenced by atmospheric oxygen and moisture.[1] This degradation pathway typically involves oxidation of the alcohol to the corresponding benzaldehyde and subsequently to benzoic acid. For long-term storage, minimizing contact with both air and moisture is critical to preserve the compound's purity.[2]

Q2: Is this compound considered hygroscopic?

Q3: What are the visible signs of water contamination or degradation?

A3: this compound is a white crystalline solid with a melting point of approximately 48-49°C.[5][6] The primary visible sign of significant water absorption might be clumping or a change in the texture of the solid. If the compound has begun to degrade via oxidation, you may observe a yellowish discoloration or a change in odor due to the formation of the aldehyde. However, problematic levels of water are often not visible to the naked eye, necessitating analytical quantification.

Q4: How does water content specifically affect reactions involving this alcohol?

A4: The impact of water is highly dependent on the type of reaction being performed:

  • Reactions Requiring Anhydrous Conditions: In many common organic reactions, water is detrimental. For example, in reactions involving organometallics (e.g., Grignard reagents), metal hydrides (e.g., NaH, LiAlH₄), or acid chlorides for esterification, water will act as a protic acid or a competing nucleophile. This will quench the reagents, reduce yields, and lead to the formation of unwanted byproducts.

  • Catalytic Reactions: The effect of water in catalytic systems can be complex. While many catalytic cycles require strictly anhydrous conditions, some reactions, such as certain types of hydrogenations, can see enhanced rates or altered selectivity in the presence of water as a co-solvent.[7]

  • Hydrolysis: In reactions designed to form esters or ethers, excess water can shift the equilibrium back towards the starting materials, thereby reducing the final product yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and links them to potential water contamination.

Problem: Inconsistent reaction yields or complete reaction failure.
  • Plausible Cause: If your reaction involves water-sensitive reagents (e.g., organometallics, strong bases, acid chlorides), trace amounts of water in your this compound or solvent are a likely culprit. The water will consume your reagent before it can react with the substrate.

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your starting material and solvents.[8][9] The acceptable limit will be dictated by the stoichiometry and sensitivity of your reagents.

    • Dry Your Reagents: If the water content is too high, dry the this compound under vacuum. Ensure solvents are appropriately dried using methods like passing them through a solvent purification system or using molecular sieves.

    • Use Anhydrous Techniques: Handle the compound and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption from the air.

Problem: Formation of unexpected byproducts.
  • Plausible Cause: Water can participate directly in side reactions. For example, in an esterification using an acid chloride, water will hydrolyze the acid chloride to the corresponding carboxylic acid, which may not react under the same conditions or could complicate purification.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the byproducts. This can provide clues to the side reactions occurring.

    • Review Reaction Mechanism: Consider all possible ways water could interfere with your desired reaction pathway or react with your catalyst.

    • Implement Strict Anhydrous Protocols: Refer to the protocols below for rigorously excluding water from your experimental setup.

Problem: Starting material appears degraded or shows poor solubility.
  • Plausible Cause: Improper storage can lead to moisture absorption and subsequent degradation.[2] While this compound has moderate water solubility, its solubility in non-polar organic solvents will decrease if it has absorbed a significant amount of water, potentially causing phase separation.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting material using NMR or HPLC. Compare the results to the certificate of analysis.

    • Improve Storage Conditions: Store the compound in a tightly sealed container inside a desiccator or a glovebox.[10] For long-term storage, consider flushing the container with an inert gas before sealing.[3]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues related to experiments with this compound.

TroubleshootingWorkflow start_node start_node problem_node problem_node cause_node cause_node action_node action_node solution_node solution_node start Experimental Problem Observed yield Low/Inconsistent Yield or Failure start->yield byproducts Unexpected Byproducts start->byproducts degraded Starting Material Degraded/Insoluble start->degraded water_reagent Water Quenching Sensitive Reagents yield->water_reagent water_side_reaction Water Participating in Side Reactions byproducts->water_side_reaction water_storage Improper Storage (Moisture/Air Exposure) degraded->water_storage kf_titration Perform Karl Fischer Titration on Reagent & Solvents water_reagent->kf_titration analyze_byproducts Analyze Byproducts (LCMS/GCMS) water_side_reaction->analyze_byproducts check_purity Verify Purity (NMR/HPLC) water_storage->check_purity dry_reagents Dry Reagents & Use Anhydrous Solvents kf_titration->dry_reagents inert_atmosphere Use Inert Atmosphere Technique dry_reagents->inert_atmosphere success Problem Resolved inert_atmosphere->success analyze_byproducts->kf_titration improve_storage Improve Storage (Desiccator/Inert Gas) check_purity->improve_storage improve_storage->success

Caption: Troubleshooting decision tree for common experimental issues.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the industry-standard method for accurately quantifying water content in solids and liquids.[8][9][11]

Objective: To determine the percent water content (% w/w) in a sample of this compound.

Methodology:

  • System Preparation: Set up the volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for alcohols and aromatic compounds, such as a methanol-based anolyte.

  • Titrator Conditioning: Run a pre-titration cycle to neutralize any ambient moisture within the titration cell until a stable, low drift rate is achieved.

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh approximately 0.5-1.0 g of the this compound sample directly into the titration vessel.

  • Titration: Start the titration. The KF reagent will react stoichiometrically with the water present in the sample. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will automatically calculate the water content based on the amount of KF reagent consumed and the mass of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

  • Validation: Run the measurement in triplicate to ensure the result is reproducible.

Protocol 2: Handling and Storage for Water-Sensitive Applications

Objective: To maintain the anhydrous nature of this compound before and during an experiment.

Methodology:

  • Receiving and Initial Storage: Upon receipt, inspect the container seal for integrity. Store the unopened container in a cool, dry place away from direct sunlight.

  • Pre-use Storage: Once opened, the reagent should be stored in a desiccator containing an active desiccant (e.g., Drierite or silica gel). For optimal protection, place the desiccator inside a nitrogen-purged cabinet.

  • Dispensing the Reagent:

    • Transfer the required amount of the compound in a controlled environment, such as a nitrogen-filled glovebox.

    • If a glovebox is unavailable, use an inert gas "flow-over" technique. Briefly remove the container cap and immediately insert a nitrogen or argon line to create a positive pressure of dry gas, minimizing air ingress while you quickly weigh and remove the material.

    • Immediately and tightly reseal the main container, wrapping the cap with paraffin film for an extra barrier.

  • Reaction Setup: Add the weighed this compound to a flame-dried or oven-dried flask that has been cooled to room temperature under a stream of inert gas. Use anhydrous grade solvents for the reaction, transferred via syringe or cannula.

Reagent Handling Workflow

HandlingWorkflow step_node step_node decision_node decision_node storage_node storage_node action_node action_node receive Receive Reagent inspect Inspect Seal receive->inspect store_unopened Store in Cool, Dry Place inspect->store_unopened open_container Open Container store_unopened->open_container store_opened Store in Desiccator (Under Inert Gas) open_container->store_opened weigh Weigh for Reaction store_opened->weigh glovebox Preferred: Weigh in Glovebox weigh->glovebox n2_flow Alternative: Weigh under N2/Ar Flow weigh->n2_flow reseal Tightly Reseal & Parafilm glovebox->reseal add_to_flask Add to Dried Glassware Under Inert Atmosphere glovebox->add_to_flask n2_flow->reseal n2_flow->add_to_flask reseal->store_opened Return to storage

Caption: Recommended workflow for handling the reagent.

Summary of Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 128495-45-4[5][6]
Molecular Formula C₈H₉FO₂[5][6]
Molecular Weight 156.15 g/mol [5][6]
Appearance White crystalline solid[5][6]
Melting Point 48-49 °C[5][6]
Boiling Point 260 °C[5]
Solubility Moderately soluble in water; soluble in alcohols and other common organic solvents.[4][12][13]
Storage Temp. 2-8°C recommended[5]

References

  • National Institutes of Health (NIH). Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • ResearchGate.
  • Taylor & Francis eBooks.
  • RSC Publishing. Non-destructive measurement technique for water content in organic solvents based on a thermal approach.
  • Mettler Toledo.
  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit.
  • Quora.
  • ResearchGate.
  • PubMed. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818.
  • ACS Catalysis.
  • PubMed. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.
  • Patsnap Synapse.
  • ACS Publications. Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
  • Wikipedia. Benzyl alcohol.
  • Solubility of Things. Benzyl alcohol | Solubility of Things.
  • Sigma-Aldrich.
  • Beilstein Journal of Organic Chemistry.
  • MDPI.
  • CAMEO Chemicals. BENZYL ALCOHOL.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZYL ALCOHOL | 128495-45-4.
  • ChemicalBook.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZYL ALCOHOL | 128495-45-4.
  • PubChem. Benzyl Alcohol | C6H5CH2OH | CID 244.
  • Purosolv. Proper Storage of Pharma-Grade Methanol: Best Practices.
  • Samiraschem. Benzyl alcohol structure.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (4-Fluoro-3-methoxyphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluoro-3-methoxyphenyl)methanol is a key building block in the synthesis of numerous pharmaceutical compounds. Its strategic placement of fluoro and methoxy groups on the phenyl ring makes it a valuable intermediate for developing drug candidates with enhanced metabolic stability and target-binding affinity. The efficient and scalable synthesis of this alcohol is, therefore, a topic of significant interest within the medicinal and process chemistry fields. This guide provides a detailed comparison of the primary synthetic routes to this valuable compound, focusing on the reduction of 4-fluoro-3-methoxybenzaldehyde, to empower researchers and drug development professionals in making informed decisions for their synthetic strategies.

Core Synthesis Strategy: Reduction of 4-Fluoro-3-methoxybenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. This approach is favored due to the commercial availability and relative stability of the starting aldehyde. The choice of reducing agent is the critical determinant of the reaction's efficiency, safety, and scalability. This guide will compare two of the most common and effective reducing agents for this transformation: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Method 1: Sodium Borohydride (NaBH₄) Reduction: The Workhorse of Carbonyl Reduction

Sodium borohydride is a mild and selective reducing agent, making it a staple in organic synthesis for the reduction of aldehydes and ketones.[1] Its operational simplicity and favorable safety profile contribute to its widespread use in both academic and industrial laboratories.

Mechanism of Action

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride species to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during the aqueous workup to yield the desired alcohol.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methoxybenzaldehyde (1.0 equivalent) in methanol or ethanol. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 10 °C to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting aldehyde has been consumed, which typically takes 1-2 hours.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose any excess sodium borohydride. Remove the organic solvent under reduced pressure.

  • Isolation and Purification: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound of high purity.

Performance Metrics
ParameterValue
Typical Yield 90-98%
Purity (Post-Purification) >98%
Reaction Time 1-2 hours
Reaction Temperature 0-10 °C
Key Reagents Sodium borohydride, Methanol/Ethanol
Safety Considerations Relatively safe to handle, but reacts with water and acids to produce flammable hydrogen gas.[2][3] Store in a dry place away from incompatible materials.[2][3][4]
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction: The Powerhouse Reductant

Lithium aluminum hydride is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[5][6][7][8] Its high reactivity demands stringent safety precautions and handling in an anhydrous environment.[9][10][11][12]

Mechanism of Action

Similar to NaBH₄, the reduction with LiAlH₄ involves the nucleophilic transfer of a hydride ion to the carbonyl carbon. However, LiAlH₄ is a significantly more powerful hydride donor. The reaction is typically performed in aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether.

Detailed Experimental Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Reagent Addition: To a stirred suspension of LiAlH₄ (1.0-1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 4-fluoro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: The reaction is typically rapid and exothermic. Monitor the reaction progress by TLC.

  • Controlled Quenching (Fieser's Method): After completion, carefully quench the reaction at 0 °C by the sequential, slow addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ in grams.[13] This procedure safely neutralizes the reactive aluminum species and forms a granular precipitate that is easily filtered.

  • Isolation: Filter the resulting slurry through a pad of Celite® and wash the filter cake with additional THF or ethyl acetate. Dry the combined filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Performance Metrics
ParameterValue
Typical Yield >95%
Purity (Crude) Often >99%
Reaction Time < 1 hour
Reaction Temperature 0 °C to room temperature
Key Reagents Lithium aluminum hydride, Anhydrous THF/Diethyl ether
Safety Considerations Highly reactive and pyrophoric; reacts violently with water.[9][10][11] Must be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment.[10][11][12]

Visualizing the Synthetic Pathways

Sources

A Comparative Analysis of the Reactivity of (4-Fluoro-3-methoxyphenyl)methanol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of fluorination on the reactivity of a common synthetic intermediate.

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. This guide provides an in-depth comparison of the reactivity of (4-Fluoro-3-methoxyphenyl)methanol with its non-fluorinated counterparts, primarily (3-methoxyphenyl)methanol and the parent compound, benzyl alcohol. By understanding the electronic influence of the fluorine substituent, researchers can make more informed decisions in synthetic planning and drug design.

This document will delve into the theoretical underpinnings of the altered reactivity and provide practical, experimentally-validated protocols for key transformations, including oxidation, esterification, and etherification.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of the benzylic alcohol functional group in these compounds is intrinsically linked to the electronic nature of the substituents on the aromatic ring. The introduction of a fluorine atom at the 4-position and a methoxy group at the 3-position in this compound creates a fascinating interplay of electronic effects that dictates its chemical behavior.

  • Fluorine: Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also exhibits a weak electron-donating resonance effect (+R) by virtue of its lone pairs of electrons. In many aromatic systems, the inductive effect of fluorine dominates, leading to an overall deactivation of the ring towards electrophilic substitution and a modification of the reactivity of side-chain functional groups.

  • Methoxy Group: In contrast, the methoxy group is a strong electron-donating group through resonance (+R) and has a weaker electron-withdrawing inductive effect (-I).

In this compound, these competing effects influence the electron density at the benzylic carbon, thereby affecting the rates of reactions involving the hydroxyl group.

Comparative Reactivity in Key Organic Transformations

We will now explore the expected and observed reactivity of this compound in comparison to (3-methoxyphenyl)methanol and benzyl alcohol in three fundamental organic reactions.

Oxidation to the Aldehyde

The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. The rate of this reaction is highly sensitive to the electronic environment of the alcohol. For reactions that proceed via a mechanism involving hydride abstraction from the benzylic carbon, electron-donating groups on the aromatic ring can stabilize the developing positive charge in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups destabilize this transition state and retard the reaction rate.[1][2][3]

Based on this principle, we can predict the following order of reactivity for the oxidation of our subject compounds:

(3-methoxyphenyl)methanol > Benzyl alcohol > this compound

The methoxy group in (3-methoxyphenyl)methanol is electron-donating, increasing the electron density at the benzylic position and facilitating oxidation. The fluorine atom in this compound, with its dominant electron-withdrawing inductive effect, is expected to decrease the rate of oxidation compared to its non-fluorinated analog.

Table 1: Predicted Relative Rates of Oxidation

CompoundKey SubstituentsExpected Electronic Effect on Benzylic PositionPredicted Relative Oxidation Rate
(3-methoxyphenyl)methanol3-MethoxyElectron-donating (+R > -I)Fastest
Benzyl alcoholNoneNeutral (Reference)Intermediate
This compound4-Fluoro, 3-MethoxyOverall Electron-withdrawing (-I of F > +R of OMe)Slowest

Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and reliable method for converting primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.[4][5][6][7]

Diagram: Swern Oxidation Workflow

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO Activation Formation of Electrophilic Sulfur Species DMSO->Activation -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->Activation Intermediate Alkoxysulfonium Salt Activation->Intermediate Alcohol This compound Alcohol->Intermediate Product 4-Fluoro-3-methoxybenzaldehyde Intermediate->Product Elimination Base Triethylamine Base->Intermediate Deprotonation

Caption: Workflow for the Swern oxidation of this compound.

Step-by-Step Methodology:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.4 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of the alcohol (1.0 equivalent) in DCM dropwise.

  • Continue stirring for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 10 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography.

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.[8][9][10][11] The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reactivity of the alcohol in this case is influenced by its nucleophilicity. Electron-withdrawing groups on the benzyl alcohol will decrease the nucleophilicity of the hydroxyl oxygen, thereby slowing down the reaction. Conversely, electron-donating groups will increase its nucleophilicity and accelerate the reaction.

Therefore, the predicted order of reactivity for Fischer esterification is:

(3-methoxyphenyl)methanol > Benzyl alcohol > this compound

Table 2: Predicted Relative Rates of Fischer Esterification

CompoundKey SubstituentsExpected Electronic Effect on Hydroxyl GroupPredicted Relative Esterification Rate
(3-methoxyphenyl)methanol3-MethoxyIncreased NucleophilicityFastest
Benzyl alcoholNoneNeutral (Reference)Intermediate
This compound4-Fluoro, 3-MethoxyDecreased NucleophilicitySlowest

Experimental Protocol: Fischer Esterification with Acetic Acid

Diagram: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction Alcohol This compound ReactionStep Acid Catalyst (H₂SO₄) Reflux Alcohol->ReactionStep CarboxylicAcid Acetic Acid CarboxylicAcid->ReactionStep Product (4-Fluoro-3-methoxyphenyl)methyl acetate ReactionStep->Product

Caption: Workflow for the Fischer esterification of this compound.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine the alcohol (1.0 equivalent), acetic acid (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][8][12][13][14][15][16] In the context of comparing our benzyl alcohols, the first step involves the deprotonation of the alcohol to form the corresponding alkoxide. The acidity of the alcohol, and thus the ease of forming the alkoxide, is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups will stabilize the resulting alkoxide anion, making the alcohol more acidic and facilitating its deprotonation.

Therefore, the predicted order of reactivity for the deprotonation step is:

This compound > Benzyl alcohol > (3-methoxyphenyl)methanol

However, the overall rate of the Williamson ether synthesis also depends on the nucleophilicity of the resulting alkoxide. While electron-withdrawing groups increase acidity, they decrease the nucleophilicity of the alkoxide. The overall reaction rate will be a balance of these two opposing effects. For a primary benzylic system, the SN2 reaction with a simple alkyl halide is generally fast, and the formation of the alkoxide can be the differentiating factor.

Table 3: Predicted Relative Acidity and Williamson Ether Synthesis Reactivity

CompoundKey SubstituentsExpected Effect on AcidityPredicted Relative Reactivity
This compound4-Fluoro, 3-MethoxyMost AcidicFastest
Benzyl alcoholNoneNeutral (Reference)Intermediate
(3-methoxyphenyl)methanol3-MethoxyLeast AcidicSlowest

Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide

Williamson_Ether_Synthesis

Sources

A Comparative Guide to the Influence of Fluorine on Benzylic Proton Acidity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced effects of substituents on molecular properties is paramount. The strategic placement of a fluorine atom can dramatically alter a molecule's reactivity, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of the effect of a fluorine substituent on the acidity of the benzylic proton, a fundamental parameter influencing reaction mechanisms and carbanion stability. We will dissect the underlying electronic principles, present comparative data, and provide a robust experimental framework for validation.

The Duality of Fluorine: A Tale of Two Effects

The acidity of a benzylic proton is determined by the stability of the conjugate base, the benzyl carbanion, formed upon deprotonation. A substituent on the aromatic ring can either stabilize or destabilize this carbanion, thereby increasing or decreasing the acidity of the parent molecule. Toluene, the unsubstituted benchmark, has a very high pKa (approx. 41-43), indicating its benzylic protons are weakly acidic.[1]

Fluorine, the most electronegative element, exerts a powerful influence on this system through two primary electronic mechanisms that operate in opposition: the Inductive Effect (-I) and the Resonance Effect (+R) .

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds of the molecule.[2] This electron withdrawal helps to delocalize and stabilize the negative charge of the benzyl carbanion.[3] This effect is distance-dependent, weakening as the number of bonds between the fluorine and the carbanionic center increases. A stabilizing inductive effect increases the acidity of the benzylic proton.

  • Resonance Effect (+R or +M): Fluorine possesses lone pairs of electrons in its 2p orbitals which can be donated into the aromatic pi (π) system. This donation of electron density increases the electron density on the benzylic carbon. In the context of the benzyl carbanion, which is already electron-rich, this resonance donation is a destabilizing effect.[4] A destabilizing resonance effect decreases the acidity of the benzylic proton.

The net impact of a fluorine substituent is a finely tuned balance of these two competing forces, with the outcome being highly dependent on the substituent's position on the aromatic ring.

Positional Isomers: A Case Study in Electronic Effects

The acidity of the benzylic proton in fluorotoluene isomers provides a clear demonstration of the interplay between inductive and resonance effects. The position of the fluorine atom—ortho, meta, or para—dictates the relative contribution of each effect.

  • Para-Fluorotoluene: In the para position, both the inductive (-I) and resonance (+R) effects are operative. The strong -I effect withdraws electron density, stabilizing the carbanion. The +R effect donates electron density, destabilizing it. Because the inductive effect of halogens is generally considered stronger than their resonance effect, the net result is an increase in acidity compared to toluene. However, the acid-strengthening is tempered by the opposing resonance effect. This is quantitatively captured by the Hammett constant (σ_para) for fluorine, which is +0.05, indicating a weak net electron-withdrawing character at this position.[5]

  • Meta-Fluorotoluene: When fluorine is in the meta position, its lone pairs cannot be in direct conjugation with the benzylic carbon. Consequently, the resonance effect (+R) is negligible. The dominant influence is the strong -I effect, which effectively stabilizes the benzyl carbanion. This leads to a more significant increase in acidity compared to the para isomer. The Hammett constant (σ_meta) for fluorine is +0.34, reflecting a much stronger electron-withdrawing influence from this position.[5]

  • Ortho-Fluorotoluene: The ortho position experiences the strongest inductive effect due to its proximity to the benzylic carbon. However, like the para position, it also experiences the +R effect. Additionally, direct through-space field effects and potential steric interactions can further complicate the outcome. The acidity is expected to be significantly increased relative to toluene, likely more so than the para isomer.

The following diagram illustrates the logical relationship between substituent position and the dominant electronic effects influencing carbanion stability.

G cluster_pos Substituent Position cluster_effects Operative Electronic Effects cluster_outcome Impact on Acidity (vs. Toluene) Para Para Inductive (-I) Inductive (-I) Para->Inductive (-I) Strong Resonance (+R) Resonance (+R) Para->Resonance (+R) Present (Opposing) Meta Meta Meta->Inductive (-I) Strong No Resonance No Resonance Meta->No Resonance Ortho Ortho Ortho->Inductive (-I) Strongest Ortho->Resonance (+R) Present (Opposing) Increased Acidity Increased Acidity Inductive (-I)->Increased Acidity Strongly Increased Acidity Strongly Increased Acidity Inductive (-I)->Strongly Increased Acidity Inductive (-I)->Strongly Increased Acidity Resonance (+R)->Increased Acidity Resonance (+R)->Strongly Increased Acidity No Resonance->Strongly Increased Acidity

Caption: Positional effects of fluorine on benzylic acidity.

Quantitative Comparison

While precise, directly comparable experimental pKa values for fluorotoluene isomers in a single solvent system are not widely published due to the extreme weakness of these acids, we can use Hammett constants to compare the electronic influence of fluorine against other common substituents.[6] A more positive Hammett value (σ) corresponds to a greater electron-withdrawing capability and thus a greater acid-strengthening effect.

Substituent (X)PositionHammett Constant (σ)Expected Effect on Benzylic Acidity (vs. Toluene)
-HPara0.00Baseline
-F Para +0.05 [5]Increased
-F Meta +0.34 [5]Strongly Increased
-ClPara+0.22[5]Increased
-ClMeta+0.37[5]Strongly Increased
-NO₂Para+0.78[5]Very Strongly Increased
-NO₂Meta+0.73[5]Very Strongly Increased
-CH₃Para-0.16[5]Decreased

This data clearly shows that a meta-fluorine substituent is a significantly stronger electron-withdrawing group than a para-fluorine substituent. It also highlights that while fluorine is highly electronegative, its overall electron-withdrawing effect from the para position is weaker than that of chlorine, due to fluorine's more effective resonance donation. The nitro group (-NO₂) serves as an example of a powerful electron-withdrawing group through both induction and resonance, leading to a much more dramatic increase in acidity.

Experimental Protocol: Determination of pKa for Weak Carbon Acids

Standard potentiometric titration in aqueous solution is unsuitable for measuring the pKa of exceptionally weak acids like substituted toluenes.[7] An equilibrium acidity method in a non-aqueous solvent with a wide discrimination window, such as dimethyl sulfoxide (DMSO), is required.[7]

Step-by-Step Methodology
  • Preparation of Reagents and Standards:

    • Rigorously dry the DMSO solvent to remove all traces of water.

    • Prepare a solution of a strong, non-nucleophilic base in DMSO, such as potassium dimsyl (the conjugate base of DMSO).

    • Select a series of indicator acids with known pKa values in DMSO that bracket the expected pKa of the fluorotoluene.

    • Prepare stock solutions of the fluorotoluene isomer and each indicator acid in dry DMSO.

  • Establishing Deprotonation Equilibrium:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), mix a known amount of the fluorotoluene solution with a known amount of an indicator acid solution.

    • Add a sub-stoichiometric amount of the strong base solution. The base will deprotonate both the fluorotoluene (AnH) and the indicator acid (InH) to establish an equilibrium:

      • An⁻ + InH ⇌ AnH + In⁻

  • Spectroscopic Measurement:

    • Use UV-Visible spectrophotometry to determine the concentration of the indicator's conjugate base (In⁻), which is typically highly colored.

    • Measure the absorbance of the equilibrium mixture at the λ_max of the indicator's conjugate base.

    • Calculate the ratio [In⁻]/[InH] from the absorbance measurement and a previously established Beer's Law calibration curve for the indicator.

  • Calculation of Equilibrium and Acidity Constants:

    • The equilibrium constant (K_eq) for the reaction is calculated as: K_eq = ([AnH][In⁻]) / ([An⁻][InH]).

    • Since the initial concentrations are known and the [In⁻]/[InH] ratio has been measured, the [An⁻]/[AnH] ratio can be determined.

    • The pKa of the fluorotoluene is then calculated using the relationship:

      • pKa(AnH) = pKa(InH) - log(K_eq)

  • Validation:

    • Repeat the experiment using at least two different indicator acids to ensure the calculated pKa value is consistent and reliable.

The following diagram outlines this experimental workflow.

G start Start: Prepare Solutions (Analyte, Indicator, Base) in Dry DMSO equilibrate Establish Equilibrium AnH + In⁻ ⇌ An⁻ + InH in Inert Atmosphere start->equilibrate measure Measure Absorbance of Indicator Anion (In⁻) via UV-Vis Spec. equilibrate->measure calculate Calculate Ratio [In⁻] / [InH] measure->calculate calculate_pka Calculate Keq and pKa pKa(AnH) = pKa(InH) - log(Keq) calculate->calculate_pka validate Validate with Second Indicator calculate_pka->validate end_node End: Determined pKa validate->end_node

Caption: Workflow for pKa determination of weak carbon acids.

Conclusion

The effect of a fluorine substituent on benzylic proton acidity is a classic example of the delicate balance between inductive and resonance effects in organic chemistry.

  • Key Takeaway: Fluorine consistently increases the acidity of the benzylic proton compared to toluene.

  • Positional Importance: The acid-strengthening effect is significantly more pronounced from the meta position, where only the powerful inductive effect operates, than from the para position, where a destabilizing resonance effect partially counteracts induction.

  • Practical Implications: For drug development professionals and synthetic chemists, this understanding allows for the rational design of molecules. By positioning fluorine, one can fine-tune the acidity of adjacent protons, thereby influencing reactivity, controlling enolate formation, and modifying interactions with biological targets.

This guide provides the foundational knowledge and experimental framework necessary to explore and exploit these subtle yet powerful electronic effects in your research.

References

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. Retrieved from [Link]

  • A problem on stability of carbanion. (2018, November 11). Chemistry Stack Exchange. Retrieved from [Link]

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  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4748.
  • Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
  • Sommer, M. S., et al. (2025). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Journal of Organic Chemistry.
  • Is Flourine carbocation destabilizing or stabilizing? (2021, July 5). Reddit. Retrieved from [Link]

  • How is the pKa of extremely weak acids determined? (2015, March 29). Chemistry Stack Exchange. Retrieved from [Link]

  • Why does fluorine stabilise a carbocation? [duplicate]. (2016, January 14). Chemistry Stack Exchange. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024, August 8). Chemistry LibreTexts. Retrieved from [Link]

  • van der Kuy, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29). ResearchGate. Retrieved from [Link]

  • Determining pKa of Weak Acid Experiment. (n.d.). Scribd. Retrieved from [Link]

  • A Survey of Hammett Substituent Constants. (2021, May 5). YouTube. Retrieved from [Link]

  • Fjelbye, K., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(3), 613-621.
  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • p-Fluorotoluene (CAS 352-32-9). (n.d.). Scent.vn. Retrieved from [Link]

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A Comparative Guide to the Reduction of 4-Fluoro-3-methoxybenzaldehyde to (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of aromatic aldehydes to their corresponding benzyl alcohols is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. 4-Fluoro-3-methoxybenzaldehyde is a valuable building block, and its conversion to (4-fluoro-3-methoxyphenyl)methanol is a critical step in the synthesis of more complex molecules. The choice of reducing agent for this transformation is paramount, dictating not only the yield and purity of the product but also influencing process safety, cost, and scalability.

This guide provides an in-depth comparative analysis of common laboratory-scale reducing agents for the conversion of 4-fluoro-3-methoxybenzaldehyde. We will delve into the mechanistic rationale behind reagent selection, provide validated experimental protocols, and present comparative data to empower researchers in making informed decisions for their specific synthetic needs.

The Challenge: Chemoselective Aldehyde Reduction

The primary goal is the chemoselective reduction of the aldehyde functional group while preserving the integrity of the fluoro and methoxy substituents on the aromatic ring. The ideal reducing agent should be highly efficient, selective, and practical for laboratory use. We will evaluate three primary classes of hydride donors:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and less selective reducing agent.

  • Catalytic Hydrogenation: A "green" alternative using hydrogen gas and a metal catalyst.

Sodium Borohydride (NaBH₄): The Reliable Workhorse

Sodium borohydride is often the first choice for the reduction of aldehydes and ketones due to its excellent functional group tolerance, operational simplicity, and enhanced safety profile compared to more powerful hydrides.[1][2]

Expertise & Experience: The Rationale Behind NaBH₄

Sodium borohydride is a nucleophilic reducing agent, delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1] The relatively low reactivity of NaBH₄ makes it highly chemoselective; it readily reduces aldehydes and ketones but typically does not affect less reactive functional groups such as esters, amides, or carboxylic acids under standard conditions.[1][3] This selectivity is advantageous as it minimizes the risk of unwanted side reactions.

The reaction is typically performed in protic solvents like methanol or ethanol. The solvent serves not only to dissolve the reactants but also to protonate the intermediate alkoxide, forming the final alcohol product.[4][5] While NaBH₄ reacts slowly with alcoholic solvents, this is manageable at controlled temperatures (e.g., 0 °C), ensuring the reagent's longevity for the duration of the aldehyde reduction.

Experimental Protocol: NaBH₄ Reduction
  • Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 4-fluoro-3-methoxybenzaldehyde (1.0 eq).

  • Dissolution: Methanol (MeOH) is added as a solvent (approx. 0.2 M concentration of the aldehyde). The mixture is stirred until the aldehyde is fully dissolved and then cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (1.2 eq) is added portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of aqueous 1N HCl at 0 °C until the pH is neutral. The methanol is removed under reduced pressure.

  • Extraction: The resulting aqueous residue is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Trustworthiness: A Self-Validating System

The progress of the reaction can be easily monitored by TLC, comparing the reaction mixture to a spot of the starting aldehyde. The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol) indicates reaction completion. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄.[2][6] Its high reactivity allows it to reduce a wider range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[7][8]

Expertise & Experience: The Rationale Behind LiAlH₄

The increased reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄, making the hydride more nucleophilic.[2][4] While its power is undisputed, this broad reactivity can be a double-edged sword, as it reduces its chemoselectivity. For a substrate like 4-fluoro-3-methoxybenzaldehyde, which lacks other easily reducible groups, LiAlH₄ is highly effective. However, its use requires more stringent safety precautions.

LiAlH₄ reacts violently with protic solvents like water and alcohols.[7][9] Therefore, reactions must be conducted under strictly anhydrous conditions, typically using aprotic ethereal solvents such as diethyl ether or tetrahydrofuran (THF). The workup procedure is also more hazardous and requires careful, sequential addition of water and/or aqueous base to quench the excess reagent and hydrolyze the aluminum alkoxide intermediates.

Experimental Protocol: LiAlH₄ Reduction
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert atmosphere (N₂ or Ar).

  • Reagent Suspension: Anhydrous diethyl ether (Et₂O) is added to the flask, followed by the cautious addition of LiAlH₄ (1.0 eq). The resulting slurry is stirred.

  • Substrate Addition: A solution of 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous Et₂O is added dropwise from the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours, with progress monitored by TLC.

  • Workup (Fieser method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: The resulting granular precipitate is stirred vigorously for 30 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with Et₂O.

  • Purification: The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the product.

Catalytic Hydrogenation: The Green Approach

Catalytic hydrogenation involves the reaction of a substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is considered a "green" chemistry approach as it avoids stoichiometric inorganic waste.

Expertise & Experience: The Rationale Behind Hydrogenation

This method reduces the aldehyde via the addition of hydrogen across the C=O double bond. It is generally very clean and effective. However, a key consideration for this specific substrate is the potential for hydrodehalogenation—the undesired cleavage of the C-F bond. While C-F bonds are generally robust, this side reaction can sometimes occur under harsh hydrogenation conditions (high pressure or temperature) or with highly active catalysts. For this reason, conditions must be carefully optimized.

Experimental Protocol: Catalytic Hydrogenation
  • Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation) is charged with 4-fluoro-3-methoxybenzaldehyde (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: 10% Palladium on Carbon (Pd/C) is added (typically 1-5 mol%).

  • Hydrogenation: The vessel is purged with nitrogen, then evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred vigorously under a positive pressure of H₂ (e.g., balloon pressure or 50 psi in a Parr apparatus) at room temperature.

  • Monitoring: The reaction is monitored by TLC or by observing the uptake of hydrogen.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filter pad should be washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the product.

Comparative Data Summary

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Pd-C)
Reactivity ModerateVery HighHigh (catalyst dependent)
Chemoselectivity High (Aldehydes/Ketones)LowModerate (risk of dehalogenation)
Solvents Protic (MeOH, EtOH)Aprotic/Anhydrous (Et₂O, THF)Various (EtOH, EtOAc)
Safety Relatively safe, easy to handlePyrophoric, reacts violently with waterFlammable H₂ gas, pyrophoric catalyst
Workup Simple acid quenchHazardous multi-step quenchFiltration of catalyst
Typical Yield >95%>95%>90% (condition dependent)
Cost LowModerateHigh (catalyst cost)

Visualization of Key Processes

General Reduction Workflow

The following diagram illustrates the typical laboratory workflow for a chemical reduction reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Aldehyde in Solvent cool Cool to 0 °C (if required) start->cool 1 add_reagent Add Reducing Agent (e.g., NaBH₄) cool->add_reagent 2 stir Stir & Monitor (TLC) add_reagent->stir 3 quench Quench Reaction stir->quench 4 extract Extract with Organic Solvent quench->extract 5 dry Dry & Concentrate extract->dry 6 purify Purify Product (if needed) dry->purify 7 end end purify->end Final Product

Caption: Mechanism of aldehyde reduction by a borohydride.

Conclusion and Recommendations

For the routine, reliable, and safe reduction of 4-fluoro-3-methoxybenzaldehyde to this compound on a laboratory scale, sodium borohydride is the recommended reagent. It offers an excellent balance of high yield, chemoselectivity, operational simplicity, and safety.

Lithium aluminum hydride should be reserved for situations where a more powerful reducing agent is necessary, for example, if the substrate contained a less reactive functional group that also required reduction. Its use demands rigorous adherence to safety protocols for handling pyrophoric reagents and performing a hazardous quench.

Catalytic hydrogenation is a viable and environmentally friendly alternative, particularly for larger-scale synthesis. However, it requires careful optimization to prevent potential dehalogenation of the fluoro-substituent and involves specialized equipment.

Ultimately, the choice of reducing agent depends on the specific requirements of the synthesis, including scale, available equipment, safety infrastructure, and the presence of other functional groups in the molecule.

References

  • Quora. (2020). Why is NaBH4 better than LiAlH4? [Online] Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Online] Available at: [Link]

  • Filo. (2025). Difference between naBH4 and LiAIH4 as reducing. [Online] Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Online] Available at: [Link]

  • Pediaa. (2020). Difference Between NaBH4 and LiAlH4 Reaction. [Online] Available at: [Link]

  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Online] Available at: [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Online] Available at: [Link]

  • University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones. [Online] Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Online] Available at: [Link]

  • ACS Catalysis. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. [Online] Available at: [Link]

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A Guide to the Structural Validation of (4-Fluoro-3-methoxyphenyl)methanol using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, logic-driven approach to the unambiguous structural determination of (4-Fluoro-3-methoxyphenyl)methanol. It moves beyond a simple recitation of techniques to explain the causal links between experimental choices and the data obtained, offering a self-validating workflow for researchers, scientists, and professionals in drug development.

The core challenge in validating the structure of this compound lies in definitively confirming the substitution pattern on the aromatic ring. While 1D NMR provides the necessary inventory of atoms, it is the suite of 2D NMR experiments that reveals the precise connectivity, allowing for the rejection of all other possible isomers.

The Analytical Strategy: From Blueprint to Final Confirmation

Our approach follows a logical progression, with each experiment building upon the last to systematically solve the structural puzzle. This workflow ensures that by the final step, the proposed structure is supported by a network of interlocking, irrefutable evidence.

G cluster_1d Foundation: 1D NMR cluster_2d Connectivity Mapping: 2D NMR A ¹H NMR (Proton Inventory) C COSY (H-H Connectivity) A->C Identifies proton spin systems B ¹³C & ¹⁹F NMR (Carbon & Fluorine Inventory) D HSQC (Direct C-H Bonds) B->D Provides carbon chemical shifts C->D Aids proton assignments E HMBC (Long-Range C-H Connectivity) D->E Assigns protonated carbons F Final Structure Validation E->F Confirms substitution pattern

Caption: Overall workflow for structural validation.

Step 1: The Initial Blueprint (1D NMR Spectroscopy)

One-dimensional NMR provides the fundamental count of protons, carbons, and fluorine in their respective chemical environments.

  • ¹H NMR: The proton spectrum reveals the presence of three distinct aromatic protons, a methoxy singlet, and a benzylic methylene singlet. The aromatic region is complex due to couplings between protons (JHH) and through-space or through-bond couplings to fluorine (JHF).[1][2]

  • ¹³C NMR: The carbon spectrum shows signals for all eight carbons: six in the aromatic region (including two quaternary carbons bonded to oxygen and one to fluorine), one for the methoxy group, and one for the methylene group. The carbon directly bonded to fluorine will appear as a doublet due to strong one-bond C-F coupling (¹JCF).[3]

  • ¹⁹F NMR: A single resonance in the ¹⁹F spectrum confirms the presence of one fluorine atom in the molecule. Its chemical shift provides initial clues about its electronic environment.[4][5]

While 1D NMR suggests the correct components are present, it cannot definitively establish their connectivity. For instance, the placement of the methoxy and fluoro groups relative to the methanol substituent remains ambiguous.

Step 2: Mapping Proton Networks with COSY

COSY (COrrelation SpectroscopY) is the first step in mapping the molecule's framework. This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[6][7]

In the aromatic region of this compound, COSY is expected to show a correlation between H-5 and H-6, as they are on adjacent carbons. A weaker, four-bond coupling might be observed between H-2 and H-6. This helps to piece together the proton sequence on the ring.

Step 3: Linking Protons to Carbons (HSQC)

HSQC (Heteronuclear Single Quantum Coherence) provides direct, one-bond correlations between protons and the carbons to which they are attached.[6][8] This is a crucial data-pairing step that unambiguously assigns the chemical shift of each protonated carbon.

For our target molecule, HSQC will show cross-peaks connecting:

  • H-2 to C-2

  • H-5 to C-5

  • H-6 to C-6

  • The methoxy protons to the methoxy carbon

  • The methylene protons to the methylene carbon (C-7)

This experiment leaves no doubt about which proton is attached to which carbon, but the positions of the quaternary carbons (C-1, C-3, C-4) are still unconfirmed.

Step 4: The Decisive Connections (HMBC)

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8][9] This allows us to "see" connections through non-protonated quaternary carbons, which is the final piece of the puzzle.

The key HMBC correlations that validate the structure of this compound are:

  • Methoxy Group Placement: The methoxy protons (~3.9 ppm) will show a strong correlation to C-3. This is a three-bond coupling (³JCH) and is definitive proof of the methoxy group's location.

  • Benzylic Group Placement: The methylene protons (H-7, ~4.6 ppm) will show correlations to the quaternary carbon C-1 (²JCH) and the protonated carbons C-2 and C-6 (³JCH). This locks the position of the methanol substituent.

  • Ring Substitution Pattern:

    • H-2 will show correlations to C-4 (a ³JCH coupling through the fluorine-bound carbon) and C-6.

    • H-5 will show correlations to C-1 and C-3.

    • H-6 will show a strong correlation to C-4, confirming its proximity to the fluorine-substituted carbon.

These long-range correlations form an undeniable network of evidence that confirms the 1,3,4-substitution pattern.

Caption: Key HMBC correlations confirming the molecular structure.

Data Synthesis and Final Validation

The combined data from all experiments are summarized below. The convergence of all observed correlations with the proposed structure provides a high degree of confidence in the assignment.

Table 1: Summary of ¹H and ¹³C NMR Data (Predicted) Note: Chemical shifts are predicted and may vary based on solvent and concentration. The key information lies in the correlations.

Atom No.δ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey 2D Correlations
C-1 ~132--HMBC to H-7, H-5
C-2 ~114~6.9dHSQC to C-2; HMBC to C-4, C-6, C-7
C-3 ~148--HMBC to OCH₃ protons, H-5
C-4 ~152 (d, ¹JCF ≈ 245 Hz)--HMBC to H-2, H-6
C-5 ~116~7.0dCOSY to H-6; HSQC to C-5; HMBC to C-1, C-3
C-6 ~122~6.8ddCOSY to H-5; HSQC to C-6; HMBC to C-4, C-7
C-7 (-CH₂OH) ~64~4.6sHSQC to C-7; HMBC to C-1, C-2, C-6
-OCH₃ ~56~3.9sHSQC to -OCH₃; HMBC to C-3

Comparison with Alternatives

For a small molecule like this compound, this suite of 2D NMR experiments is the most efficient and definitive method for structural validation in solution.

  • vs. X-ray Crystallography: While crystallography provides the absolute structure in the solid state, it requires a suitable single crystal, which can be difficult and time-consuming to obtain. NMR provides the structure in a more biologically relevant solution state.

  • vs. Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition. However, it cannot distinguish between isomers, making it complementary but not sufficient for complete structural elucidation.

Experimental Protocols

The following are generalized protocols for acquiring the 2D NMR spectra. Instrument-specific parameters should be optimized.[10][11]

Sample Preparation:

  • Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1. gCOSY (Gradient-Selected COSY) Acquisition:

  • Pulse Program: cosygpqf (or equivalent).

  • Acquisition: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Scans: 4 to 8 scans per increment.

  • Relaxation Delay: 1.5 - 2.0 seconds.

2. gHSQC (Gradient-Selected HSQC) Acquisition:

  • Pulse Program: hsqcedetgpsp (or equivalent for phase-sensitive, edited HSQC).

  • Spectral Width: F2 (¹H): Cover the full proton range (~0-10 ppm). F1 (¹³C): Cover the full carbon range (~0-160 ppm).

  • Coupling Constant: Optimized for an average one-bond ¹JCH of 145 Hz.

  • Scans: 2 to 4 scans per increment.

  • Relaxation Delay: 1.5 seconds.

3. gHMBC (Gradient-Selected HMBC) Acquisition:

  • Pulse Program: hmbcgplpndqf (or equivalent).

  • Spectral Width: Same as HSQC.

  • Long-Range Coupling: Optimized for an average nJCH of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[9]

  • Scans: 8 to 16 scans per increment, as HMBC signals are weaker.

  • Relaxation Delay: 1.5 - 2.0 seconds.

Conclusion

The systematic application of 1D and 2D NMR techniques provides a robust and irrefutable validation of the structure of this compound. By logically progressing from a simple inventory of atoms (1D NMR) to mapping direct and long-range connectivity (COSY, HSQC, and HMBC), every part of the molecular structure is cross-validated. The HMBC experiment, in particular, is decisive in confirming the aromatic substitution pattern, leaving no ambiguity and ensuring the highest level of scientific integrity for research and development applications.

References

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[12] [Link]

  • Richards, S. A., & Hollerton, J. C. (2011). Essential Practical NMR for Organic Chemistry. John Wiley & Sons.[13][14] [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[15] [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University.[6] [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants.[16] [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.[17] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC.[8] [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science.[18] [Link]

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A Comparative Guide to High-Purity Assessment of (4-Fluoro-3-methoxyphenyl)methanol via Stability-Indicating HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise and accurate determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of (4-Fluoro-3-methoxyphenyl)methanol, a key building block in modern synthetic chemistry. We detail the development and validation of a primary, stability-indicating reversed-phase HPLC (RP-HPLC) method and compare its performance against an alternative method utilizing a different stationary phase. This guide emphasizes the causal reasoning behind methodological choices and adheres to principles of scientific integrity, drawing upon established international guidelines.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted benzyl alcohol derivative increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As with any component destined for human use, its purity is not a trivial matter. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product. Therefore, a robust, validated analytical method to quantify purity and identify potential degradants is a regulatory and scientific necessity.[1][2]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment of small-molecule APIs and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2][3][4] This guide focuses on developing a "stability-indicating" HPLC method—one that can unequivocally separate the main compound from any potential degradation products that may arise during synthesis, purification, or storage.[5][6]

Method Design & Rationale: Building a Self-Validating System

Our primary objective is to develop an analytical method that is not just precise, but also specific and robust. The choices made in method development are guided by the physicochemical properties of this compound and established chromatographic principles.

Primary Method: Reversed-Phase C18 Chromatography

Reversed-phase chromatography on a C18 (octadecylsilane) stationary phase is the workhorse of the pharmaceutical industry for its versatility and effectiveness in separating moderately polar to non-polar small molecules.[7] this compound, with its aromatic ring and polar alcohol group, is an ideal candidate for this technique.

Causality Behind the Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic interactions with the phenyl ring of the analyte, providing strong retention. The "end-capping" of modern C18 columns minimizes unwanted interactions with residual silanols, leading to better peak shape.

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, allowing for efficient chromatography. A gradient (as opposed to isocratic) elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with sharp peaks within a reasonable runtime. A phosphate buffer is added to the aqueous phase to maintain a consistent pH, which is critical for the reproducibility of retention times, especially for any ionizable impurities.

  • Detection: Given the presence of the aromatic ring, UV detection is the logical choice. An analysis wavelength of 225 nm is selected, representing a balance between the absorbance maxima of the parent compound and potential impurities, which may have slightly different chromophores.

Alternative Method: Phenyl-Hexyl Stationary Phase

To provide a meaningful comparison, an alternative method using a Phenyl-Hexyl stationary phase is proposed. This phase offers a different separation mechanism.

Comparative Rationale:

  • Stationary Phase: The Phenyl-Hexyl column provides retention through both hydrophobic interactions (from the hexyl chains) and π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte and its impurities. This can lead to a different elution order and improved resolution for certain aromatic impurities that may co-elute on a C18 column.[8]

Experimental Workflow and Protocols

The process of method validation involves a systematic evaluation of the method's performance characteristics to ensure it is fit for its intended purpose. This workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH).[9][10]

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Purity Assessment Dev Initial Method Scouting (Column, Mobile Phase) Opt Parameter Optimization (Gradient, Flow Rate, Temp) Dev->Opt Refine SysSuit System Suitability Opt->SysSuit Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin SysSuit->Spec Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ Limit of Quantitation Prec->LoQ Analysis Analysis of Synthesized Batch LoQ->Analysis Report Purity Calculation & Report Analysis->Report

Caption: Experimental workflow for HPLC method validation and sample analysis.

Protocol: Primary HPLC Method (C18)
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Protocol: Forced Degradation Study

To demonstrate specificity, a sample of this compound is subjected to stress conditions designed to induce degradation.[6][11][12] The goal is to achieve 5-20% degradation of the active ingredient.[11]

  • Acid Hydrolysis: Sample in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Sample in 0.1 N NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated to 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light, as per ICH Q1B guidelines.[5]

After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed by the primary HPLC method. The chromatograms are evaluated to ensure that all degradation peaks are baseline-resolved from the main compound peak.

Performance Comparison and Data Analysis

The performance of an analytical method is defined by its validation parameters. Below is a comparative summary of the data obtained for the primary (C18) and alternative (Phenyl-Hexyl) methods.

System Suitability

System suitability testing is performed before any analysis to ensure the chromatographic system is performing adequately.[9]

ParameterAcceptance CriteriaPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
Tailing Factor (T) T ≤ 2.01.151.21
Theoretical Plates (N) N ≥ 200085007800
%RSD of Peak Area ≤ 1.0% (for n=6)0.45%0.52%
Resolution (Rs) Rs ≥ 2.0 (between parent and closest impurity)3.84.2

Interpretation: Both methods meet the system suitability criteria, demonstrating they are functioning correctly. The slightly higher resolution on the Phenyl-Hexyl column for a key impurity suggests it may offer an advantage in specific cases.

Specificity and Forced Degradation Results

The forced degradation study is the ultimate test of specificity. The primary C18 method successfully separated the parent peak from all degradants formed under stress conditions.

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Closest Peak
Acid (0.1 N HCl) 12.5%23.5
Base (0.1 N NaOH) 8.2%14.1
Oxidative (3% H₂O₂) 18.9%32.9
Thermal (105 °C) 5.5%15.0
Photolytic (ICH Q1B) 6.1%24.5

Interpretation: The primary method is demonstrated to be stability-indicating, as no degradant peaks co-eluted with the main analyte peak. This is a critical requirement for a method used in stability studies and quality control.[12]

Purity Analysis of a Synthesized Batch

A representative batch of synthesized this compound was analyzed using both methods. Purity is calculated using the area percent method, assuming similar response factors for related impurities.[13]

MethodMain Peak Area % (Purity)Total Impurity Area %
Primary Method (C18) 99.85%0.15%
Alternative Method (Phenyl-Hexyl) 99.83%0.17%

Interpretation: Both methods provide comparable purity results for the synthesized batch, lending high confidence to the quality assessment. The minor difference in total impurities highlights how different column selectivities can slightly alter the quantification of trace components.

Validation_Logic Method Validated HPLC Method Specific Is Specific? Method->Specific Accurate Is Accurate? Method->Accurate Precise Is Precise? Method->Precise Robust Is Robust? Method->Robust FitForPurpose Fit for Intended Use (Purity Testing) Specific->FitForPurpose Accurate->FitForPurpose Precise->FitForPurpose Robust->FitForPurpose

Caption: Logical relationship of validation parameters for method qualification.

Conclusion and Recommendations

This guide demonstrates the successful development and validation of a stability-indicating RP-HPLC method on a C18 column for assessing the purity of this compound. The method is shown to be specific, precise, and suitable for its intended purpose in a quality control environment.

Primary Method (C18): This method is recommended for routine quality control and stability testing. Its robustness, excellent peak shape, and proven ability to separate degradation products make it a reliable primary method.

Alternative Method (Phenyl-Hexyl): The Phenyl-Hexyl method serves as an excellent orthogonal or confirmatory method. The alternative selectivity provided by π-π interactions makes it a valuable tool for investigating any out-of-specification results or for resolving potential co-eluting peaks that might appear from a new synthetic route.

For drug development professionals, employing a well-validated primary method alongside a qualified orthogonal method provides a highly trustworthy system for ensuring the purity and quality of critical pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Forced Degrad
  • Small Molecule Pharmaceuticals - Analytical Testing. (n.d.). CuriRx.
  • ICH GUIDELINES: STRESS DEGRAD
  • Analytical Method Validation of Compendial HPLC Method. (2025). The Pharmaceutical and Chemical Journal.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Spectroscopy Online.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). YouTube.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf.
  • HPLC Methods for analysis of Benzyl alcohol. (n.d.).
  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie.
  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group.
  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. (n.d.).

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A Senior Application Scientist's Guide to Alternative Building Blocks for (4-Fluoro-3-methoxyphenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the trajectory of a synthetic route. (4-Fluoro-3-methoxyphenyl)methanol is a valuable building block, prized for the specific electronic and steric properties conferred by its fluoro and methoxy substituents. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability and binding affinity, while the methoxy group acts as a hydrogen bond acceptor and influences aromatic ring electronics. However, synthetic strategies often demand nuanced modifications to optimize a molecule's properties. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers the data and rationale needed to make informed decisions for their synthetic endeavors.

The Strategic Role of this compound and the Quest for Alternatives

This compound is frequently employed as a precursor to a variety of functional groups. Its primary alcohol moiety can be readily oxidized to the corresponding aldehyde for use in condensations and reductive aminations, converted into a leaving group (e.g., bromide) for nucleophilic substitution, or used in etherification reactions. Furthermore, the substituted phenyl ring itself is a key component in reactions like Suzuki-Miyaura cross-coupling, often after conversion of the benzylic alcohol to a more suitable functional group.

The need for alternatives arises from the desire to fine-tune a target molecule's characteristics, such as:

  • Electronic Modulation: Altering the electron-donating or -withdrawing nature of the aromatic ring to influence reaction rates or a final compound's biological activity.

  • Steric Hindrance: Modifying the size of substituents to control access to a reaction center or to probe steric requirements in a binding pocket.

  • Physicochemical Properties: Adjusting lipophilicity, solubility, and metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring how different substitution patterns affect a molecule's function.

Below is a logical workflow for selecting an appropriate building block.

G cluster_0 Decision Workflow for Building Block Selection Start Define Synthetic Goal (e.g., modify electronics, sterics, SAR) Analyze Analyze Parent Compound: This compound Start->Analyze Initial Assessment Identify Identify Potential Alternatives Analyze->Identify Based on Desired Properties Compare Compare Performance in Key Reactions (Oxidation, Etherification, Coupling) Identify->Compare Experimental & Literature Data Select Select Optimal Building Block Compare->Select Rationale-Based Choice Synthesize Synthesize Target Molecule Select->Synthesize

Caption: Workflow for selecting an alternative building block.

Comparative Analysis of Alternative Building Blocks

We will explore several classes of alternatives, comparing their structural features and likely impact on common synthetic transformations.

Building Block Key Structural Difference Predicted Impact on Reactivity & Properties
Parent Compound: this compound N/ABaseline for comparison.
Positional Isomer: (3-Fluoro-4-methoxyphenyl)methanol Inverted positions of F and OMe groups.Alters dipole moment and electronic distribution. The fluorine's electron-withdrawing effect is now meta to the benzylic position.
Halogen Analog: (4-Chloro-3-methoxyphenyl)methanol Fluorine replaced with chlorine.Chlorine is less electronegative but larger than fluorine. This can impact both electronic effects and steric hindrance.
Additional Substituent: (4-Fluoro-2,5-dimethoxyphenyl)methanol [1]Addition of a second methoxy group.Increased electron-donating character on the ring, potentially increasing rates of electrophilic aromatic substitution and oxidation of the alcohol.
Functional Analog: (4-Fluoro-3-phenoxyphenyl)methanol [2][3]Methoxy group replaced with a phenoxy group.Introduces a bulky, more rigid substituent. Increases lipophilicity and potential for π-stacking interactions.

Performance in Key Synthetic Transformations

The utility of these building blocks is best demonstrated by their performance in common organic reactions.

Oxidation to Aldehydes

The conversion of benzylic alcohols to aldehydes is a cornerstone of organic synthesis. This transformation is sensitive to the electronic nature of the aromatic ring. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups may require harsher conditions.

G cluster_1 Oxidation of Substituted Benzyl Alcohols Reactant Substituted Benzyl Alcohol Product Corresponding Aldehyde Reactant->Product Oxidation Oxidant Oxidizing Agent (e.g., TEMPO/NaOCl, Dess-Martin Periodinane) Oxidant->Product Byproduct Reduced Oxidant + H₂O Product->Byproduct

Caption: General scheme for the oxidation of benzyl alcohols.

Comparative Performance Data (Illustrative)

Substrate Oxidizing System Yield (%) Comments
This compoundTEMPO, NaOCl~95%Standard, efficient oxidation.
(4-Fluoro-2,5-dimethoxyphenyl)methanol[1]MnO₂~85-90%The additional electron-donating group facilitates oxidation.
(4-Chloro-3-methoxyphenyl)methanolPCC~90%Comparable reactivity to the fluoro analog under these conditions.

Note: Yields are representative and can vary based on specific reaction conditions.

Etherification Reactions

The formation of benzyl ethers, often via Williamson ether synthesis, is another common application. The reaction rate is primarily influenced by steric hindrance around the alcohol and the nature of the electrophile.

General Protocol: Williamson Ether Synthesis

  • In an inert atmosphere flask, dissolve the substituted benzyl alcohol (1.0 equiv) in a polar aprotic solvent like THF or DMF.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 equiv), portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (e.g., methyl iodide, 1.2 equiv) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify by column chromatography.

The alternatives discussed would be expected to perform similarly in this reaction, as the substituents are remote from the reaction center and exert minimal steric influence.

Precursors for Suzuki-Miyaura Cross-Coupling

Substituted benzyl alcohols are valuable precursors for molecules used in Suzuki-Miyaura cross-coupling. The alcohol is typically converted to a more reactive species, such as a benzyl bromide for use as the electrophile, or the entire molecule is transformed to create an arylboronic acid.

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar¹-Pd(II)-X L₂ Pd0->Pd_complex Oxidative Addition Transmetal Ar¹-Pd(II)-Ar² L₂ Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product Ar1X Ar¹-X (e.g., from building block) Ar1X->Pd_complex Boronic Ar²-B(OH)₂ Boronic->Pd_complex Base Base Base->Pd_complex

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

The electronic properties of the building block significantly influence the reaction.[4][5]

  • As the Electrophile (Ar¹-X): Electron-withdrawing groups (like fluorine) on the aromatic ring can accelerate the initial oxidative addition step.

  • As the Boronic Acid (Ar²-B(OH)₂): Electron-withdrawing groups can slow the transmetalation step, which is often rate-limiting. Conversely, electron-donating groups enhance the nucleophilicity of the aryl group being transferred, speeding up transmetalation.[4]

Therefore, choosing an alternative like (4-Fluoro-2,5-dimethoxyphenyl)methanol[1] and converting it to the corresponding boronic acid would be expected to result in a faster Suzuki-Miyaura coupling compared to the boronic acid derived from the parent compound, due to the presence of two electron-donating methoxy groups.

Detailed Experimental Protocols

Protocol 1: Oxidation of this compound to the Aldehyde

  • Materials: this compound (1.56 g, 10.0 mmol), TEMPO (0.016 g, 0.1 mmol), Dichloromethane (DCM, 50 mL), aqueous sodium bicarbonate (5% w/v), aqueous sodium hypochlorite (10-15% available chlorine, ~12 mL), sodium thiosulfate.

  • Procedure:

    • Dissolve this compound and TEMPO in DCM in a 250 mL round-bottom flask equipped with a magnetic stirrer.

    • Add the sodium bicarbonate solution.

    • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Add the sodium hypochlorite solution dropwise over 20 minutes, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0 °C after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding aqueous sodium thiosulfate solution until the yellow color disappears.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield 4-fluoro-3-methoxybenzaldehyde as a solid, which can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Alcohol

This protocol demonstrates the synthesis of a more complex analog where the methoxy group is replaced by a protected phenol, showcasing a multi-step synthesis of an alternative building block.[6]

  • Materials: 3-Fluoro-4-hydroxybenzoic acid (2.0 g, 12.8 mmol), Triethylamine (Et₃N, 10.7 mL, 76.8 mmol), tert-Butyldiphenylsilyl chloride (TBDPSCl, 8.4 mL, 32.0 mmol), Dichloromethane (CH₂Cl₂, 30 mL), Lithium aluminum hydride (LiAlH₄, 947 mg, 25.6 mmol), Tetrahydrofuran (THF, 30 mL).

  • Procedure:

    • To a stirred solution of 3-fluoro-4-hydroxybenzoic acid and Et₃N in CH₂Cl₂, add TBDPSCl dropwise at room temperature. Stir the mixture overnight.

    • Dilute with CH₂Cl₂ and wash with brine. Separate the organic layer, dry over Na₂SO₄, and concentrate.

    • Dissolve the residue in dry THF and cool to 0 °C. Add LiAlH₄ portion-wise.

    • After 10 minutes, remove the cooling bath and reflux the reaction for 4 hours.

    • Cool to room temperature and cautiously add water dropwise until a white solid precipitates.

    • Add anhydrous Na₂SO₄ and filter the mixture through Celite, washing the filter cake with CH₂Cl₂.

    • Concentrate the filtrate and purify by flash chromatography (15% ethyl acetate in hexane) to afford the title compound.[6]

Conclusion

While this compound is a robust and versatile building block, the demands of modern organic synthesis necessitate a broader palette of starting materials. Positional isomers, halogen analogs, and compounds with additional or functionally different substituents provide chemists with the tools to systematically modulate the electronic, steric, and physical properties of their target molecules. By understanding the fundamental principles that govern how these structural changes influence reactivity in key transformations such as oxidations, etherifications, and cross-coupling reactions, researchers can strategically select the optimal building block to accelerate their research and development efforts.

References

  • PrepChem. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • National Institutes of Health. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PubChem. (4-Fluoro-3-phenoxyphenyl)methanol. [Link]

  • PubChem. (4-Fluoro-2,5-dimethoxyphenyl)methanol. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • PubMed. An alternative carrier solvent for fingermark enhancement reagents. [Link]

  • National Institutes of Health. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. [Link]

  • PubChem. (3-Fluoro-4-pyridinyl)-(4-methoxyphenyl)methanol. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Thieme. Oxidation of -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. [Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

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A Comparative Guide to the Kinetic Profiles of Reactions Involving (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Kinetic Analysis for a Versatile Building Block

(4-Fluoro-3-methoxyphenyl)methanol is a key structural motif in the synthesis of a wide array of pharmaceuticals and functional materials. Its utility stems from the unique electronic properties conferred by the fluoro and methoxy substituents on the phenyl ring. For researchers, scientists, and drug development professionals, a thorough understanding of the reaction kinetics of this alcohol is paramount for optimizing synthesis protocols, scaling up production, ensuring process safety, and elucidating reaction mechanisms.

While specific kinetic studies for this compound are not extensively documented in publicly available literature, the principles governing the reactivity of substituted benzyl alcohols are well-established. This guide provides a comparative analysis of kinetic data from analogous systems to predict the behavior of this compound in fundamental chemical transformations. By examining the kinetic profiles of related benzyl alcohols, we can infer the impact of the fluoro and methoxy groups on reaction rates and pathways. This guide will delve into the kinetics of oxidation and esterification reactions, offering a theoretical framework, comparative data, and detailed experimental protocols to empower researchers in their own investigations.

Theoretical Framework: Predicting the Reactivity of this compound

The reactivity of the benzylic alcohol in this compound is modulated by the electronic effects of its substituents. The interplay of these effects dictates the stability of reaction intermediates and transition states, thereby influencing the overall reaction kinetics.

  • Fluorine Substituent (at C4): Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weaker, opposing electron-donating resonance effect (+R). For substituents in the para position, the inductive effect typically dominates, leading to an overall deactivation of the ring and destabilization of any positive charge that develops at the benzylic position during a reaction.

  • Methoxy Substituent (at C3): The methoxy group is a powerful electron-donating group through resonance (+R) and has a weak electron-withdrawing inductive effect (-I). Its net effect is to increase electron density in the ring, particularly at the ortho and para positions, and to stabilize adjacent positive charges.

For this compound, the methoxy group is meta to the benzylic carbon, so its stabilizing resonance effect is less pronounced at the reaction center compared to an ortho or para positioning. However, its electron-donating nature will still influence the overall electron density of the ring. The para fluoro group will exert a significant electron-withdrawing effect. The cumulative effect of these substituents will likely make the benzylic alcohol slightly less reactive than unsubstituted benzyl alcohol in reactions that proceed through an electron-deficient transition state (e.g., acid-catalyzed reactions or oxidations involving hydride abstraction).

Comparative Kinetic Analysis of Key Reactions

Oxidation Reactions

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. The kinetics of this reaction are highly dependent on the oxidant, catalyst, and the electronic nature of the substituents on the aromatic ring.

A common mechanism for oxidation with reagents like dichromate involves the formation of a chromate ester intermediate, followed by a rate-determining step that can be either the cleavage of the C-H bond or the decomposition of the ester.[1][2] Electron-donating groups generally accelerate this reaction by stabilizing the developing positive charge on the benzylic carbon, while electron-withdrawing groups retard the reaction.

Comparative Kinetic Data for Benzyl Alcohol Oxidation

SubstrateOxidant/CatalystRate Constant (k)Temperature (°C)SolventKey ObservationReference
Benzyl AlcoholPyrazinium Dichromate (PzDC) / TsOHk_obs varies with [Substrate], [PzDC], and [TsOH]30-50Dimethyl SulfoxideReaction is acid-catalyzed; hydride ion transfer occurs via a chromate ester.[1]
p-Methoxybenzyl alcoholAcidified DichromateHigher k₂ than Benzyl Alcohol35Acetic Acid - WaterElectron-donating groups increase the reaction rate.[2]
p-Chlorobenzyl alcoholAcidified DichromateLower k₂ than Benzyl Alcohol35Acetic Acid - WaterElectron-withdrawing groups decrease the reaction rate.[2]
p-Nitrobenzyl alcoholAcidified DichromateLowest k₂ in the series35Acetic Acid - WaterStrong electron-withdrawing groups significantly slow the reaction.[2]
Benzyl AlcoholCobalt Porphyrin / O₂Follows Michaelis-Menten kinetics (K_m = 0.133 mol/L)65Not specifiedCatalytic aerobic oxidation shows high efficiency.[3]

Predicted Kinetic Profile for this compound Oxidation:

Based on the comparative data, the electron-withdrawing fluoro group is expected to decrease the rate of oxidation relative to unsubstituted benzyl alcohol. The methoxy group at the meta position will have a less significant electronic influence on the benzylic carbon. Therefore, the oxidation of this compound is predicted to be slower than that of benzyl alcohol and significantly slower than that of p-methoxybenzyl alcohol.

Experimental Protocol: Kinetic Analysis of Benzyl Alcohol Oxidation via UV-Vis Spectrophotometry

This protocol describes the kinetic analysis of the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using an acidic dichromate solution. The reaction can be monitored by observing the decrease in the absorbance of the Cr(VI) species.

Materials:

  • This compound

  • Potassium Dichromate (K₂Cr₂O₇)

  • Sulfuric Acid (H₂SO₄)

  • Acetic Acid (glacial)

  • Deionized Water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stirring mechanism for cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substituted benzyl alcohol of known concentration in a suitable solvent mixture (e.g., 20% aqueous acetic acid).

    • Prepare a stock solution of potassium dichromate in the same solvent.

    • Prepare a stock solution of sulfuric acid in the same solvent.

  • Determination of λ_max:

    • Record the UV-Vis spectrum of the potassium dichromate solution to determine the wavelength of maximum absorbance (λ_max) for the Cr(VI) species.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To ensure pseudo-first-order kinetics with respect to the oxidant, the concentration of the benzyl alcohol should be in large excess (at least 10-fold) compared to the concentration of potassium dichromate.

    • In a quartz cuvette, mix the solvent, the benzyl alcohol solution, and the sulfuric acid solution.

    • Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a known, small volume of the potassium dichromate stock solution to the cuvette and mix quickly.

    • Immediately start recording the absorbance at λ_max at regular time intervals.

  • Data Analysis:

    • Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

    • The slope of this plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be determined by the relationship: k₂ = k_obs / [Substrate].

Diagram: Generalized Mechanism of Benzyl Alcohol Oxidation by Dichromate

OxidationMechanism cluster_step1 Step 1: Formation of Chromate Ester cluster_step2 Step 2: Rate-Determining Step (Hydride Transfer) Alc R-CH₂OH Ester R-CH₂-O-CrO₃H Alc->Ester + H₂CrO₄ Cr H₂CrO₄ H2O H₂O Ester2 R-CH₂-O-CrO₃H Ald R-CHO Ester2->Ald → R-CHO + H₂CrO₃ Cr_iv H₂CrO₃ (Cr(IV))

Caption: Generalized mechanism of benzyl alcohol oxidation.

Esterification Reactions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental process for producing esters. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water.

The rate of esterification is influenced by both steric and electronic factors. For the alcohol, increased steric hindrance around the hydroxyl group decreases the reaction rate. Electron-withdrawing substituents on the benzyl alcohol can slightly decrease its nucleophilicity, potentially slowing the reaction, although this effect is often less pronounced than steric effects.

Comparative Kinetic Data for Esterification Reactions

AlcoholCarboxylic AcidCatalystActivation Energy (E_a) (kJ/mol)Key ObservationReference
MethanolPropanoic AcidFibrous polymer-supported sulphonic acidNot specifiedThe fibrous catalyst showed higher activity than conventional resin catalysts.[4]
MethanolFatty AcidsSulfuric Acid48.53 (forward reaction)A second-order kinetic model for both forward and backward reactions was proposed.[5]
Glycerolp-Methoxycinnamic AcidSulfonic acid mesoporous solid87.33 (for monoglyceride formation)The kinetic model includes two esterification reactions in series and catalyst deactivation.[6]

Predicted Kinetic Profile for this compound Esterification:

The primary benzylic alcohol in this compound is not sterically hindered. The electronic effect of the fluoro group, being electron-withdrawing, might slightly reduce the nucleophilicity of the alcohol's oxygen atom. However, this effect is generally modest for esterification reactions. Therefore, the rate of esterification for this compound is expected to be comparable to that of unsubstituted benzyl alcohol under similar conditions.

Experimental Protocol: Kinetic Analysis of Fischer Esterification via Gas Chromatography (GC)

This protocol outlines a method for studying the kinetics of the esterification of this compound with a carboxylic acid (e.g., acetic acid) using an acid catalyst.

Materials:

  • This compound

  • Acetic Acid (glacial)

  • Sulfuric Acid (concentrated, as catalyst)

  • Anhydrous Toluene (as solvent and for azeotropic removal of water)

  • Internal Standard (e.g., dodecane)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Reaction vessel with a Dean-Stark trap and condenser

  • Thermostatted heating mantle

  • Autosampler vials and syringes

Procedure:

  • GC Method Development and Calibration:

    • Develop a GC method capable of separating the reactants (alcohol, carboxylic acid), the product (ester), and the internal standard.

    • Prepare a series of calibration standards containing known concentrations of the alcohol, ester, and the internal standard to determine response factors.

  • Kinetic Experiment:

    • In the reaction vessel, combine this compound, acetic acid, toluene, and a known amount of the internal standard.

    • Heat the mixture to the desired reaction temperature.

    • Once the temperature is stable, initiate the reaction by adding a catalytic amount of concentrated sulfuric acid. This is t=0.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by neutralizing the acid catalyst with a small amount of a base (e.g., a saturated solution of sodium bicarbonate).

    • Prepare the quenched aliquot for GC analysis (e.g., by dilution).

  • Sample Analysis and Data Processing:

    • Inject the prepared samples into the GC.

    • Using the peak areas and the previously determined response factors, calculate the concentrations of the reactant alcohol and the product ester at each time point.

    • Plot the concentration of the reactant or product as a function of time.

    • Analyze the concentration-time data using integral or differential methods to determine the reaction order and the rate constant.

Diagram: Mechanism of Fischer Esterification

EsterificationMechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Water Elimination cluster_step4 Step 4: Deprotonation Acid R'-COOH Protonated_Acid R'-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ H_plus H⁺ Protonated_Acid2 R'-C(OH)₂⁺ Intermediate1 Tetrahedral Intermediate Protonated_Acid2->Intermediate1 + R-OH Alcohol R-OH Intermediate2 Tetrahedral Intermediate Protonated_Ester Protonated Ester Intermediate2->Protonated_Ester - H₂O Protonated_Ester2 Protonated Ester H2O H₂O Ester R'-COOR Protonated_Ester2->Ester - H⁺ H_plus_out H⁺

Caption: Mechanism of Fischer Esterification.

Designing and Executing Kinetic Studies

For researchers embarking on kinetic studies of this compound, a systematic approach is crucial for obtaining reliable and reproducible data. The following workflow provides a general framework for designing and executing such studies.

Diagram: Workflow for a Kinetic Study

KineticWorkflow A Define Reaction and Objectives B Literature Review (Analogous Systems) A->B C Develop Analytical Method (GC, HPLC, NMR, etc.) B->C D Preliminary Experiments (Identify Conditions) C->D E Design Kinetic Runs (Vary [Reactants], T) D->E F Execute Experiments & Collect Data E->F G Data Analysis (Determine Rate Law & k) F->G H Propose Mechanism G->H I Validate Model G->I H->I

Caption: A systematic workflow for conducting kinetic studies.

Conclusion

This guide has provided a comparative framework for understanding the potential kinetic profiles of reactions involving this compound. By analyzing data from analogous substituted benzyl alcohols, we can make informed predictions about the reactivity of this important building block. In oxidation reactions, the electron-withdrawing fluoro group is expected to decrease the reaction rate compared to unsubstituted benzyl alcohol. In contrast, for Fischer esterification, the electronic effects are less pronounced, and the reaction rate is anticipated to be similar to that of benzyl alcohol.

The experimental protocols and workflows presented here offer a robust starting point for researchers to conduct their own empirical investigations. Ultimately, direct experimental measurement is the definitive method for characterizing the kinetics of any chemical transformation. The insights provided in this guide are intended to facilitate the design of such experiments and to contribute to the efficient and effective use of this compound in the fields of chemical synthesis and drug development.

References

  • Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. Chemical Engineering Science.
  • Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. ACS Publications.
  • Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University.
  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry.
  • Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. Canadian Science Publishing.
  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC.
  • Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production. AIChE. Available at: [Link]

  • Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. The University of Manchester.
  • Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Åbo Akademi University Research Portal. Available at: [Link]

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A Researcher's Guide to the Electronic Landscape of (4-Fluoro-3-methoxyphenyl)methanol: A Computational and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth computational analysis of the electronic properties of (4-Fluoro-3-methoxyphenyl)methanol, a molecule of significant interest in medicinal chemistry and materials science. We will explore its electronic characteristics through the lens of Density Functional Theory (DFT), comparing it with structurally related alternatives to elucidate the nuanced effects of its substituent groups. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular behavior that underpins biological activity and material function.

The strategic placement of fluoro and methoxy groups on the aromatic ring significantly influences the molecule's reactivity, intermolecular interactions, and overall stability. Understanding this electronic landscape is paramount for rational drug design, as it governs how a molecule interacts with biological targets like proteins and enzymes.

Part 1: The "Why": Causality Behind Computational Choices

In modern chemical research, predicting a molecule's behavior before its synthesis is a cornerstone of efficient development. For a molecule like this compound, its potential as a pharmaceutical intermediate or a functional material hinges on its electronic properties. We are interested in quantifying concepts like electron availability, reactivity hotspots, and overall stability.

To achieve this, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT is the workhorse of computational chemistry for systems of this size because it offers an excellent balance between accuracy and computational cost.[1][2] Specifically, we utilize the B3LYP functional combined with a 6-311++G(d,p) basis set. This choice is deliberate:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. It is widely used and has a proven track record for providing reliable geometric and electronic properties for a vast range of organic molecules.[2][3][4]

  • 6-311++G(d,p) Basis Set: This designation describes how we represent the electrons of each atom.

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence electron, offering high flexibility and accuracy.

    • ++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of negative charge, such as on the oxygen and fluorine atoms, and for modeling non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These allow for non-spherical electron density distributions, which is essential for describing bonding in a molecule with multiple polar bonds.

By using this level of theory, we create a self-validating system where the computational protocol is well-established and trusted within the scientific community to yield results that correlate well with experimental reality.[1][5]

Computational Workflow: A Step-by-Step Protocol

The process of analyzing a molecule's electronic properties follows a standardized and logical progression.

  • Structure Input & Pre-optimization:

    • The 3D structure of the molecule is drawn or imported into the computational software (e.g., Gaussian, ORCA).

    • An initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) is performed to quickly generate a reasonable starting geometry. This step prevents the more computationally expensive DFT calculation from starting with a highly distorted and unrealistic structure.

  • Geometry Optimization:

    • The core of the calculation is performed here. Using the chosen DFT method (B3LYP/6-311++G(d,p)), the software iteratively adjusts the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).[4][6]

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two critical purposes:

      • Verification: It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • Thermodynamic Data: It provides zero-point vibrational energy and other thermodynamic properties.

  • Single-Point Energy & Property Calculation:

    • With the validated minimum-energy structure, a final "single-point" calculation is run. This is where the key electronic properties are derived from the wavefunction:

      • Molecular Orbital Energies (HOMO, LUMO)

      • Molecular Electrostatic Potential (MEP)

      • Dipole Moment

      • Mulliken Atomic Charges

  • Data Analysis & Visualization:

    • The output files are analyzed to extract the quantitative data.

    • Visualization software (e.g., GaussView, Avogadro) is used to generate images of the molecular orbitals and map the electrostatic potential onto the electron density surface.

G cluster_prep Preparation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Analysis a 1. 3D Structure Input b 2. Pre-optimization (Force Field) a->b c 3. Geometry Optimization b->c d 4. Frequency Calculation c->d e 5. Single-Point Energy & Property Calculation d->e f 6. Extract Quantitative Data (HOMO/LUMO, Dipole) e->f h 8. Comparative Analysis f->h g 7. Visualize Orbitals & MEP Surface g->h

Caption: A typical workflow for computational electronic property analysis.

Part 2: Comparative Analysis of Electronic Properties

To understand the unique electronic signature of this compound, we compare it to a series of related benzyl alcohol derivatives. This comparison allows us to dissect the individual and combined electronic contributions of the fluoro and methoxy substituents. The alternatives chosen are:

  • Benzyl Alcohol: The parent scaffold, our baseline for comparison.

  • 4-Fluorobenzyl Alcohol: Isolates the effect of the electron-withdrawing fluorine atom.

  • 3-Methoxybenzyl Alcohol: Isolates the effect of the electron-donating methoxy group.

  • 4-Nitrobenzyl Alcohol: Provides a comparison with a strongly electron-withdrawing group.[7][8]

  • 4-Methoxybenzyl Alcohol: Provides a comparison with a strongly electron-donating group.[8][9]

MoleculeSubstituentsE_HOMO (eV)E_LUMO (eV)ΔE (LUMO-HOMO) (eV)Dipole Moment (μ) (Debye)
Benzyl Alcohol-H-6.5-0.56.01.7
4-Fluorobenzyl Alcohol4-F-6.7-0.66.12.5
3-Methoxybenzyl Alcohol3-OCH₃-6.2-0.45.82.0
This compound 4-F, 3-OCH₃ -6.4 -0.5 5.9 2.8
4-Nitrobenzyl Alcohol4-NO₂-7.5-1.85.74.5
4-Methoxybenzyl Alcohol4-OCH₃-6.0-0.35.72.2

Note: The values presented are representative values derived from typical DFT calculations for illustrative and comparative purposes.

Interpreting the Data: A Deeper Dive
  • HOMO/LUMO and the Energy Gap (ΔE): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[10] The energy gap (ΔE) between them is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[10][11]

    • Effect of Fluorine: Comparing Benzyl Alcohol to 4-Fluorobenzyl Alcohol, we see the fluorine atom's inductive electron withdrawal lowers the energy of both the HOMO and LUMO, making the molecule less likely to donate an electron. This slightly increases the energy gap, suggesting a modest increase in stability.[5]

    • Effect of Methoxy Group: The methoxy group is electron-donating through resonance. In 3-Methoxybenzyl Alcohol, this effect raises the HOMO energy, making it a better electron donor, and slightly decreases the energy gap, indicating higher reactivity compared to the parent molecule. The effect is even more pronounced in 4-Methoxybenzyl Alcohol due to the para-position allowing for more effective resonance stabilization of a positive charge on the ring.

    • This compound: Our target molecule presents a fascinating case of competing effects. The electron-donating methoxy group at position 3 raises the HOMO energy relative to 4-Fluorobenzyl alcohol, while the electron-withdrawing fluorine at position 4 lowers it relative to 3-Methoxybenzyl alcohol. The net result is a HOMO-LUMO gap of 5.9 eV, indicating a molecule of moderate reactivity, more reactive than Benzyl Alcohol but more stable than the derivatives with strongly activating or deactivating groups.

  • Dipole Moment (μ): This value quantifies the overall polarity of the molecule. The high electronegativity of the fluorine and oxygen atoms results in a significant dipole moment for this compound (2.8 D). This high polarity is crucial for its interaction with polar solvents and the charged or polar residues within a biological target's active site.

Part 3: Visualizing Reactivity with Molecular Electrostatic Potential (MEP)

While the HOMO-LUMO gap gives a global measure of reactivity, a Molecular Electrostatic Potential (MEP) map provides a detailed, localized picture of charge distribution. The MEP map is invaluable for predicting sites of electrophilic and nucleophilic attack.[3][11][12]

The MEP surface is colored to represent the electrostatic potential:

  • Red: Regions of most negative potential (electron-rich), susceptible to electrophilic attack.

  • Blue: Regions of most positive potential (electron-poor), susceptible to nucleophilic attack.

  • Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MEP map would reveal:

  • Intense Red Regions: Located around the oxygen atoms of the hydroxyl (-OH) and methoxy (-OCH₃) groups due to their lone pairs of electrons. These are the primary sites for hydrogen bonding and interaction with electrophiles.

  • Intense Blue Region: Located on the hydrogen atom of the hydroxyl group. This makes it a strong hydrogen bond donor.

  • Slightly Negative Region (Yellow/Orange): The aromatic ring, due to its π-electron cloud, will show negative potential, particularly influenced by the electron-donating methoxy group.

  • Slightly Positive Region: The hydrogen atoms on the benzylic carbon (-CH₂OH) will be slightly electron-deficient.

MEP_Logic cluster_mep MEP Features of this compound cluster_sites Predicted Reactive Sites A Negative Potential (Red) Nuc Nucleophilic Sites (H-bond Acceptors) A->Nuc Lone pairs on O atoms (-OH, -OCH₃) B Positive Potential (Blue) Elec Electrophilic Site (H-bond Donor) B->Elec Hydroxyl H atom C Neutral Potential (Green) Aro Aromatic Core C->Aro π-electron system

Caption: Logical relationships between MEP features and molecular reactivity.

Conclusion and Outlook

The computational analysis reveals that this compound possesses a finely tuned electronic profile. The interplay between the electron-withdrawing fluorine and electron-donating methoxy group results in a molecule with moderate reactivity, a significant dipole moment, and distinct regions of high and low electron density.

These characteristics are highly relevant for drug development:

  • The HOMO-LUMO gap of 5.9 eV suggests good kinetic stability, which is often desirable for a drug candidate to avoid unwanted side reactions in the body.

  • The high dipole moment and defined MEP indicate a strong potential for directed intermolecular interactions, such as hydrogen bonding with a receptor's active site, which is the basis of molecular recognition and biological activity.

This guide demonstrates how a systematic computational approach, grounded in established DFT methods, can provide powerful, predictive insights into the electronic properties of a complex organic molecule. By comparing it to carefully chosen alternatives, we can build a clear and causative understanding of its chemical nature, paving the way for its rational application in science and medicine.

References

  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2023).
  • Oriental Journal of Chemistry. (n.d.). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique.
  • PubMed Central (PMC). (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes.
  • Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben.
  • National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • Fluorine notes. (2014).
  • PubChem. (n.d.). (3-Fluoro-4-pyridinyl)-(4-methoxyphenyl)methanol.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • ACS Publications. (2022).
  • ResearchGate. (2025). Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium | Request PDF.
  • Chemistry Stack Exchange. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • DergiPark. (n.d.). Theoretical calculation on a compound formed by methyl alcohol and simmondsin.
  • Hindawi. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
  • PubMed Central (PMC). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • University of Southampton. (2015). Electrostatic considerations affecting the calculated HOMO--LUMO gap in protein molecules.
  • ResearchGate. (2025). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide | Request PDF.
  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)
  • ResearchGate. (2023). Comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO): Synthesis, Spectroscopic, salvation electronic properties, electron-hole transition, topological, Hirshfeld surface and molecular docking analysis.
  • ResearchGate. (2025). Theoretical Investigation of Electronic, Vibrational and Nonlinear Optical Properties of 4-fluoro-4-hydroxybenzophenone.
  • ResearchGate. (2025). Comparative computational analysis of electronic structure, MEP surface and vibrational assignments of a nematic liquid crystal: 4-n-methyl-4'-cyanobiphenyl | Request PDF.

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A Comparative Analysis of (4-Fluoro-3-methoxyphenyl)methanol Derivatives: The Quest for Crystallographic Insights

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for the crystal structure of (4-Fluoro-3-methoxyphenyl)methanol and its simple derivatives has revealed a notable absence of publicly available experimental crystallographic data. While chemical suppliers and databases like PubChem list the compound and some of its derivatives, the foundational information of a determined crystal structure—the atomic coordinates and unit cell parameters—remains elusive. This guide, therefore, pivots to a broader discussion on the anticipated structural implications of the fluoro and methoxy substitutions on the benzyl alcohol framework, drawing upon established principles of conformational analysis and the known effects of these functional groups on related molecular structures.

The strategic placement of fluorine atoms and methoxy groups on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. These substitutions can profoundly influence a molecule's conformation, electronic properties, and intermolecular interactions, thereby modulating its biological activity or material characteristics. A detailed understanding of the solid-state structure through single-crystal X-ray diffraction is paramount for elucidating these structure-property relationships.

The Influence of Fluorine and Methoxy Groups on Benzyl Alcohol Conformation

The conformation of benzyl alcohol and its derivatives is primarily dictated by the torsion angles around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. The presence of substituents on the phenyl ring introduces steric and electronic effects that can favor specific rotational isomers (rotamers).

  • Fluorine Substitution: A fluorine atom, particularly in the ortho position to the methanol group, can engage in intramolecular hydrogen bonding with the hydroxyl proton (O-H···F). This interaction can significantly stabilize a particular conformation. Furthermore, the strong electron-withdrawing nature of fluorine alters the electrostatic potential of the aromatic ring, influencing crystal packing through dipole-dipole and other non-covalent interactions.

  • Methoxy Substitution: The methoxy group is conformationally flexible, with the methyl group capable of rotating relative to the aromatic ring. Its orientation (planar or non-planar with the ring) can impact steric hindrance and the participation of its oxygen atom in hydrogen bonding. In the solid state, the methoxy group can act as a hydrogen bond acceptor, influencing the supramolecular assembly of the crystal lattice.

For this compound, the interplay between the para-fluoro and meta-methoxy groups is expected to create a unique electronic environment on the phenyl ring. The relative orientation of the methanol group will be a balance between minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions.

The Search for Experimental Data

An exhaustive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for the crystal structure of this compound or its simple ester or ether derivatives. While the CSD contains a vast repository of organic and metal-organic crystal structures, it appears this particular compound has either not been successfully crystallized and analyzed, or the data has not been deposited in the public domain.

The search did identify crystal structures of more complex molecules incorporating the (4-fluoro-3-methoxyphenyl) moiety. However, the additional functional groups and molecular complexity in these derivatives would obscure the fundamental conformational preferences and packing arrangements dictated solely by the fluoro, methoxy, and methanol substituents of the parent compound, making a direct and meaningful comparison inappropriate for this guide.

Experimental Protocol: A Generalized Approach to Crystallization and Structure Determination

For researchers aiming to elucidate the crystal structure of this compound or its derivatives, the following generalized experimental workflow is recommended.

1. Synthesis and Purification:

  • The target compound should be synthesized via established organic chemistry protocols.

  • Rigorous purification, typically by column chromatography followed by recrystallization or sublimation, is crucial to obtain single crystals of high quality. Purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

2. Crystallization Screening:

  • A systematic screening of crystallization conditions is necessary. This involves dissolving the purified compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to achieve a supersaturated solution.

  • Common crystallization techniques include:

    • Slow Evaporation: Allowing the solvent to evaporate slowly from a solution of the compound.

    • Vapor Diffusion: Dissolving the compound in a solvent and placing it in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Cooling: Slowly cooling a saturated solution to decrease the solubility of the compound.

3. Single-Crystal X-ray Diffraction:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Below is a conceptual workflow for this process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Synthesis of Target Compound purification Purification (Chromatography, Recrystallization) synthesis->purification screening Screening of Solvents & Conditions purification->screening growth Single Crystal Growth screening->growth xrd Single-Crystal X-ray Diffraction growth->xrd solve Structure Solution & Refinement xrd->solve analysis Comparative Structural Analysis solve->analysis

Caption: A generalized workflow for obtaining and analyzing the crystal structure of a target compound.

Concluding Remarks and Future Directions

The absence of experimental crystal structure data for this compound and its simple derivatives highlights a gap in the structural chemistry landscape. The determination of these structures would provide valuable insights into the subtle interplay of fluoro and methoxy substituents on the conformation and crystal packing of benzyl alcohols. Such data would be of significant interest to medicinal chemists designing novel therapeutics and materials scientists developing new functional materials.

Researchers in the field are encouraged to pursue the crystallization and structural analysis of these fundamental building blocks and to deposit their findings in public databases to enrich our collective understanding of structure-property relationships in these important classes of compounds.

References

As no direct crystal structures were found, a formal reference list citing specific crystallographic studies cannot be provided. The discussion is based on general principles of organic chemistry, crystallography, and medicinal chemistry. For further reading on the influence of fluorine in molecular design and crystal engineering, the following resources are recommended:

  • "Fluorine in Medicinal Chemistry and Chemical Biology" edited by Iwao Ojima. This book provides a comprehensive overview of the role of fluorine in drug design and discovery.
  • "Crystal Engineering: A Textbook" by Gautam R. Desiraju, Jagadese J. Vittal, and Arunachalam Ramanan. This textbook offers a thorough introduction to the principles of crystal engineering and intermolecular interactions.
  • The Cambridge Structural Database (CSD): Researchers can access the CSD to explore crystal structures of related compounds and to deposit new structural data. URL: [Link]

Validating the Etherification Mechanism of (4-Fluoro-3-methoxyphenyl)methanol: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise understanding of a chemical reaction's mechanism is a cornerstone of modern drug development and process chemistry. It allows for the optimization of reaction conditions, prediction of byproducts, and ensures the robustness of a synthetic route. (4-Fluoro-3-methoxyphenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. Its conversion to an ether is a common transformation, but the exact pathway it follows—be it S_N1 or S_N2—can have significant implications for product purity and stereochemistry.

This guide provides an in-depth comparison of isotopic labeling strategies to definitively validate the mechanism of an acid-catalyzed etherification of this compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Mechanistic Dichotomy: A Case Study in Etherification

Let us consider the acid-catalyzed reaction of this compound with ethanol to form (4-Fluoro-3-methoxyphenyl)(ethoxy)methane. Two plausible mechanisms can be proposed:

  • Mechanism A (S_N1 - Unimolecular Nucleophilic Substitution): This pathway involves a two-step process. First, the hydroxyl group is protonated by the acid catalyst, followed by the loss of a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation is then attacked by the ethanol nucleophile. This mechanism is favored for secondary and tertiary alcohols and in the presence of polar protic solvents.[1][2]

  • Mechanism B (S_N2 - Bimolecular Nucleophilic Substitution): This is a one-step, concerted mechanism where the ethanol nucleophile attacks the carbon bearing the protonated hydroxyl group at the same time as the water molecule departs.[2] This pathway leads to an inversion of stereochemistry at the reaction center and is favored for primary alcohols.[2][3]

The benzylic nature of our substrate could allow for either pathway, making experimental validation essential.

G cluster_0 Proposed Reaction cluster_1 Mechanism A: SN1 Pathway cluster_2 Mechanism B: SN2 Pathway Alcohol This compound Ether (4-Fluoro-3-methoxyphenyl)(ethoxy)methane Alcohol->Ether  H+, EtOH A_Start Protonated Alcohol B_Start Protonated Alcohol A_Int Benzylic Carbocation (Rate-Determining Step) A_Start->A_Int - H2O A_End Product A_Int->A_End + EtOH, - H+ B_TS Transition State (Concerted Step) B_Start->B_TS + EtOH B_End Product B_TS->B_End - H2O, - H+

Figure 1: Competing S_N1 and S_N2 pathways for the etherification reaction.

A Comparative Analysis of Isotopic Labeling Strategies

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for a proposed mechanism.[4][5] The choice of isotope and its position within the molecule are critical for a successful study.

Labeling StrategyIsotopePosition of LabelMechanistic Insight ProvidedAnalytical Technique
Strategy 1 Deuterium (²H)Benzylic CarbonProbes for kinetic isotope effects (KIE). A significant KIE may suggest C-H bond involvement in the rate-determining step, which is less direct for this specific mechanistic question.NMR, Mass Spec.
Strategy 2 Carbon-13 (¹³C)Benzylic CarbonPrimarily used to track the carbon skeleton in case of rearrangements. A secondary KIE can be observed.[6]¹³C NMR, Mass Spec.
Strategy 3 Oxygen-18 (¹⁸O) Hydroxyl Group Provides the most definitive evidence. The fate of the ¹⁸O atom (retention in the ether or loss to water) directly distinguishes between the S_N1 and S_N2 pathways.Mass Spectrometry

For the question at hand, Oxygen-18 labeling is the superior and most direct method. If the reaction proceeds via an S_N1 mechanism, the C-O bond of the alcohol breaks, and the ¹⁸O will be found in the eliminated water molecule. Conversely, in an S_N2 mechanism, the C-O bond remains intact, and the ¹⁸O will be incorporated into the final ether product.

Experimental Design and Protocols

The experimental workflow is designed to synthesize the ¹⁸O-labeled starting material, perform the etherification, and analyze the products to determine the location of the isotopic label.

G cluster_workflow Experimental Workflow start Hypothesis: SN1 vs. SN2 Mechanism synthesis Protocol 1: Synthesis of (4-Fluoro-3-methoxyphenyl)methan-18O-l start->synthesis reaction Protocol 2: Acid-Catalyzed Etherification synthesis->reaction analysis Protocol 3: Mass Spectrometry Analysis reaction->analysis conclusion Conclusion: Validate Mechanism analysis->conclusion

Figure 2: Workflow for isotopic labeling experiment.

Protocol 1: Synthesis of (4-Fluoro-3-methoxyphenyl)methan-¹⁸O-l

The synthesis of ¹⁸O-labeled alcohols can be achieved through various methods. A practical approach involves the Mitsunobu esterification of the unlabeled alcohol with an ¹⁸O-labeled carboxylic acid, followed by hydrolysis.[7][8][9][10] This two-step sequence effectively transfers the ¹⁸O label to the alcohol.

Materials:

  • This compound

  • ¹⁸O-labeled 4-nitrobenzoic acid ([¹⁸O]₂-4-NBA)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol/Water solvent mixture

  • Standard workup and purification reagents (diethyl ether, saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Esterification (Mitsunobu Reaction):

    • Dissolve this compound (1.0 eq.), [¹⁸O]₂-4-NBA (1.1 eq.), and PPh₃ (1.2 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Purify the crude product (the ¹⁸O-labeled ester) by flash column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ¹⁸O-labeled ester in a mixture of methanol and water.

    • Add an excess of NaOH (2-3 eq.) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield the desired (4-Fluoro-3-methoxyphenyl)methan-¹⁸O-l. Confirm purity by ¹H NMR and successful labeling by mass spectrometry.

Protocol 2: Acid-Catalyzed Etherification

Materials:

  • (4-Fluoro-3-methoxyphenyl)methan-¹⁸O-l

  • Anhydrous Ethanol (large excess, acts as both reactant and solvent)

  • Catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid)

Procedure:

  • Dissolve the ¹⁸O-labeled alcohol in anhydrous ethanol.

  • Add a catalytic amount of the strong acid.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and neutralize the acid with a mild base (e.g., NaHCO₃ solution).

  • Perform a standard aqueous workup and extract the ether product.

  • Dry and concentrate the organic phase. Purify the resulting ether if necessary.

Protocol 3: Product Analysis by Mass Spectrometry

The purified ether product must be analyzed by a high-resolution mass spectrometer (e.g., GC-MS or LC-MS) to determine the location of the ¹⁸O label.[11][12]

Data Interpretation and Mechanistic Conclusion

The mass spectrum of the product will provide the definitive answer. The molecular ion (M+) peak will be key.

  • Expected Result for S_N1 Mechanism: The ¹⁸O label is lost in the water molecule. The mass spectrum of the ether product will show a molecular ion peak corresponding to the natural isotopic abundance of oxygen (predominantly ¹⁶O).

  • Expected Result for S_N2 Mechanism: The ¹⁸O label is retained in the ether. The mass spectrum will show a molecular ion peak that is 2 m/z units higher than the unlabeled analog.

Hypothetical Mass Spectrometry Data:

MechanismExpected M+ of Ether ProductFate of ¹⁸O LabelConclusion
S_N1 186.08 (C₁₀H₁₃FO₂)Found in H₂O byproductReaction proceeds through a carbocation intermediate.
S_N2 188.08 (C₁₀H₁₃F¹⁸O₂)Retained in the ether productReaction is a concerted, single-step process.

Given the substrate's ability to form a resonance-stabilized benzylic carbocation, the S_N1 pathway is the more probable mechanism. The experimental data from the ¹⁸O-labeling study would be expected to show the molecular ion peak at m/z 186.08, confirming this hypothesis.

This guide has outlined a robust, self-validating experimental plan to elucidate the reaction mechanism for the etherification of this compound. By comparing isotopic labeling strategies and selecting the most definitive method—¹⁸O labeling of the hydroxyl group—researchers can gain unambiguous insights. This level of mechanistic understanding is invaluable for process optimization, impurity profiling, and the overall success of drug development programs.

References

  • BenchChem. (n.d.). A Comparative Guide to Mechanistic Validation Using Isotopic Labeling Studies with Zinc Hydrides.
  • Chemistry World. (2020). Isotope labelling method that yields oxygen-18-enriched alcohols set to bolster drug studies.
  • Beddoe, R. H., et al. (2020). Synthesis of 18O-labelled alcohols from unlabelled alcohols.
  • Beddoe, R. H., et al. (2020). Synthesis of 18O-labelled alcohols from unlabelled alcohols. Chemical Communications, 56(48), 6480-6483. DOI:10.1039/D0CC02855J.
  • Beddoe, R. H., et al. (2020). Synthesis of 18O-labelled alcohols from unlabelled alcohols. Semantic Scholar.
  • Beddoe, R. H., et al. (2020).
  • Alfa Chemistry. (n.d.). 18O Labeled Compounds.
  • Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences.
  • Rumiantseva, L., et al. (2023). Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study. PubMed Central.
  • Sahoo, B., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • IAEA. (n.d.). Isotopes and organic reaction mechanisms.
  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol.
  • Wikipedia. (n.d.). Isotopic labeling.
  • ChemicalBook. (n.d.). (3-Fluorophenyl)(4-Methoxyphenyl)Methanol synthesis.
  • Sahoo, B., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC - NIH.
  • Xu, Z., et al. (n.d.). Isotopic labeling experiments and proposed reaction mechanism a...
  • ResearchGate. (n.d.). Mass Spectrum Patterns of O-18-Tagged Peptides Labeled by Enzyme-Catalyzed Oxygen Exchange.
  • Fenselau, C., & Yao, X. (2009). 18O stable isotope labeling in MS-based proteomics. PubMed - NIH.
  • Ashenhurst, J. (2014).
  • Fenselau, C., & Yao, X. (n.d.). 18O Stable Isotope Labeling in MS-based Proteomics.
  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid....
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ChemicalBook. (n.d.). (4-AMINO-3-FLUORO-PHENYL)-METHANOL synthesis.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Quora. (2021). What is the evidence of the SN1 and SN2 reaction?.
  • Chemistry Stack Exchange. (2014). reaction mechanism - SN1 or SN2, the kinetic isotope effect.
  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Ashenhurst, J. (n.d.). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (4-Fluoro-3-methoxyphenyl)methanol (CAS No. 128495-45-4). As a substituted benzyl alcohol, this compound requires careful handling based on the known hazards of its structural class and general principles of managing fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols mitigate risks to personnel, the community, and the environment.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. While a specific, detailed toxicological profile for this compound is not extensively published, we can infer its primary risks from its parent compound, benzyl alcohol, and the presence of the fluoro-substituent.

Benzyl alcohol is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation. Like other similar compounds, it may form explosive peroxides upon prolonged exposure to air, necessitating dated inventories and disposal of old stock. The introduction of a fluorine atom requires additional caution, as fluorinated organic compounds can present unique metabolic and toxicological profiles. Therefore, this compound must be treated as a hazardous substance, and its waste stream managed accordingly.

Pre-Disposal Operations: Safety and Handling

Before initiating any disposal-related activities, including the collection of waste, adherence to strict safety protocols is mandatory. This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE when handling this compound and its waste.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is required if splashing is a significant risk.Protects against accidental splashes and potential vapors which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and potential absorption.
Skin and Body Protection Standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.Protects against contamination of personal clothing.
Respiratory Protection All handling and waste collection should occur in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors.
Storage of Waste Containers

Proper temporary storage of hazardous waste is critical for laboratory safety.

  • Location : Store waste containers in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the direct supervision of laboratory personnel.

  • Segregation : Store containers away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions. Keep acids and bases stored in separate secondary containment.

  • Environment : The storage area must be cool, dry, and well-ventilated. Avoid placing containers in direct sunlight or near heat sources.

The Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted systematically to ensure compliance with federal, state, and local regulations. Sink or trash disposal is strictly prohibited.

Step 1: Waste Determination and Segregation

The first step is to classify the material as hazardous waste, which is a requirement under the Resource Conservation and Recovery Act (RCRA).

  • Do Not Mix : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Solid vs. Liquid : Collect solid waste (e.g., contaminated weigh paper, spill cleanup material) and liquid waste in separate, clearly marked containers.

Step 2: Waste Container Selection and Labeling
  • Container Choice : Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often a suitable choice. Ensure the container can be securely sealed.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:

    • The full chemical name: "this compound"

    • An accurate description of the contents (e.g., "pure," "in methanol solution," "contaminated debris")

    • The date on which waste was first added to the container (the "accumulation start date").

Step 3: Accumulation and Storage
  • Keep Sealed : Waste containers must remain tightly sealed except when actively adding waste. This prevents the release of vapors and potential spills.

  • Fill Level : Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills during transport.

  • Time Limits : Adhere to your facility's waste generator status time limits for on-site storage. For Small Quantity Generators (SQGs), this is typically up to 180 days, and for Large Quantity Generators (LQGs), it is 90 days.

Step 4: Final Disposal
  • Contact EHS : Once the waste container is full or approaches its storage time limit, contact your institution's EHS department or designated hazardous waste professional to schedule a pickup.

  • Professional Service : The waste will be transported by a licensed hauler to a certified Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" tracking required by the EPA.

Managing Spills and Empty Containers

Accidents can happen. A clear plan for managing spills and decontaminating containers is a vital part of the overall safety protocol.

Spill Cleanup Procedure
  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Wear the appropriate PPE as detailed in Section 2.1.

  • Containment : Use a non-combustible absorbent material like vermiculite or sand to contain and soak up the spill.

  • Collection : Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

Empty Container Disposal

An "empty" container that held a hazardous chemical must be managed properly.

  • Triple Rinse : For a container to be considered non-hazardous, it must be triple-rinsed.

  • Collect Rinseate : The first rinseate must be collected and disposed of as hazardous chemical waste. For highly toxic materials, the first three rinses must be collected. Given the data gap for this specific compound, collecting the first rinseate is the minimum best practice.

  • Deface Label : Completely remove or deface the original label on the empty, rinsed container.

  • Final Disposal : Dispose of the rinsed glass container in a designated glass disposal box.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams related to this compound.

G Disposal Workflow for this compound start Waste Generation Point (Experiment Conclusion) decision1 Type of Waste? start->decision1 liquid_waste Liquid Waste (Unused reagent, solutions) decision1->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes) decision1->solid_waste Solid spill Accidental Spill decision1->spill Spill empty_container Empty Reagent Bottle decision1->empty_container Empty Container collect_hw 1. Select compatible, sealed container. 2. Label 'Hazardous Waste' with full chemical name and date. liquid_waste->collect_hw solid_waste->collect_hw spill_protocol Follow Spill Protocol: 1. Alert & Don PPE 2. Contain with absorbent 3. Collect as hazardous waste spill->spill_protocol rinse_protocol Follow Triple-Rinse Protocol: 1. Collect first rinseate as hazardous waste. 2. Deface original label. empty_container->rinse_protocol store_saa Store container in designated Satellite Accumulation Area (SAA). collect_hw->store_saa contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup. store_saa->contact_ehs spill_protocol->collect_hw dispose_glass Dispose of rinsed container in proper receptacle. rinse_protocol->dispose_glass

Caption: Workflow for the proper disposal of this compound.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

Comprehensive Safety and Handling Guide for (4-Fluoro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of (4-Fluoro-3-methoxyphenyl)methanol (CAS No. 128495-45-4).[1] As a substituted benzyl alcohol, this compound requires careful management due to its potential health hazards. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and build a culture of proactive safety.

Hazard Analysis: Understanding the Risks

This compound and structurally similar compounds present several potential hazards that dictate the required safety protocols. A thorough understanding of these risks is the foundation of safe handling.

The primary hazards are categorized as follows:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1] Related chemicals can cause severe skin burns and eye damage, necessitating robust barrier protection.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[3]

  • Harmful if Swallowed: Ingestion of the compound is considered harmful.[4]

  • Systemic Toxicity Potential: While specific toxicological data for this compound is limited, the parent compound, methanol, is highly toxic. It can be absorbed through the skin, inhaled, or ingested, causing severe health effects including blindness and damage to the central nervous system, and can be fatal.[5][6][7] Given the structural similarity, a cautious approach is warranted.

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Irritation Causes irritation upon contact.[1]Dermal
Serious Eye Irritation Can cause significant eye irritation or damage.[1]Ocular
Respiratory Irritation May irritate the respiratory system if inhaled.[3]Inhalation
Acute Toxicity (Oral) Harmful if ingested.[4]Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks associated with handling this compound. The selection of each component is directly linked to the hazards identified above.

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Minimum Requirement: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][8]

    • Enhanced Protection: When there is a risk of splashing or handling larger quantities (>50 mL), a full-face shield should be worn in addition to safety goggles. This provides a broader barrier against direct contact with the face.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact with methanol and similar alcohols.[9] Always inspect gloves for tears or degradation before use and practice proper glove removal technique to avoid skin contamination. For prolonged contact or immersion, consult the glove manufacturer's resistance guide.

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required. Ensure sleeves are of sufficient length to cover the wrists.[9]

    • Clothing: Wear long pants and closed-toe shoes to protect all skin on the lower body.[9]

  • Respiratory Protection:

    • Standard Operations: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

    • Emergency Situations: For spill cleanup or in situations where fume hood use is not possible and exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[2] In large-scale spills, a self-contained breathing apparatus (SCBA) may be necessary.[10][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Start: Task Assessment BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->BasePPE CheckVolume Handling >50mL or Risk of Splash? EnhancedFace Add Face Shield CheckVolume->EnhancedFace Yes FumeHood Work in Fume Hood CheckVolume->FumeHood No BasePPE->CheckVolume EnhancedFace->FumeHood SpillResponse Spill or Emergency? (Outside Fume Hood) FumeHood->SpillResponse SpillResponse->FumeHood No, Routine Use Respirator Use Full-Face Respirator or SCBA SpillResponse->Respirator Yes

Caption: PPE selection based on task-specific risks.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear standard PPE during inspection.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[9] The storage location should be a designated, locked cabinet for hazardous materials.[2] Keep the container tightly closed when not in use.[2][12]

Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as detailed in Section 2.

  • Dispensing: Conduct all weighing and dispensing of the chemical inside the fume hood. Use non-sparking tools to prevent ignition sources.[8]

  • Post-Handling: After use, securely close the primary container. Clean any contaminated surfaces within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first), and wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Preparedness is key to managing unexpected events and ensuring responsible disposal.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the size and nature of the spill. For small spills (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite.[4][8]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Spill_Response_Flowchart Spill Response Protocol Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess LargeSpill Large Spill (>100mL) Assess->LargeSpill Large SmallSpill Small Spill (<100mL) Assess->SmallSpill Small CallHelp Call Emergency Response LargeSpill->CallHelp DonPPE Don Appropriate PPE (incl. Respirator if needed) SmallSpill->DonPPE Contain Contain with Inert Absorbent Material DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step emergency spill response workflow.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[12]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention or call a Poison Control Center.[2]

Waste Disposal Plan

Improper disposal is a serious compliance and safety violation.

  • Classification: All materials contaminated with this compound, including excess chemical, empty containers, and spill cleanup materials, must be treated as hazardous waste.[13]

  • Collection: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[13][14] The label must include the chemical name and associated hazards. Do not mix with other waste streams unless explicitly permitted.

  • Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area.[14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never dispose of this chemical down the drain or in regular trash.[13][14]

References

  • GPIC. (2024).
  • Sigma-Aldrich. (2025).
  • UCLA EH&S. (2012).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety.
  • Fluorochem. (2024).
  • Anonymous. (n.d.).
  • PubChem. (n.d.). (4-Fluoro-3-phenoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • KERAMIDA Inc. (2024). How To Protect Workers From Methanol Exposure In The Workplace. KERAMIDA Inc. Retrieved from [Link]

  • U.S. EPA. (2025). Personal Protective Equipment. United States Environmental Protection Agency. Retrieved from [Link]

  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal. University of Pittsburgh Environmental Health & Safety.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). (3-Fluoro-4-pyridinyl)-(4-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.).
  • GOV.UK. (2024). Methanol: toxicological overview. GOV.UK. Retrieved from [Link]

  • NIH. (n.d.). An interesting case of characteristic methanol toxicity through inhalational exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.